Neopentyl formate
Description
Structure
3D Structure
Properties
CAS No. |
23361-67-3 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2,2-dimethylpropyl formate |
InChI |
InChI=1S/C6H12O2/c1-6(2,3)4-8-5-7/h5H,4H2,1-3H3 |
InChI Key |
DGMIPKNXUDSQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Neopentyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl formate (B1220265) (IUPAC name: 2,2-dimethylpropyl formate) is an organic compound classified as a formate ester. It is formed from the esterification of neopentyl alcohol and formic acid.[1][2] Its molecular formula is C₆H₁₂O₂.[1][2][3][4] The defining structural feature of neopentyl formate is the neopentyl group, which consists of a central carbon atom bonded to three methyl groups and a CH₂ group. This bulky alkyl group imparts significant steric hindrance around the ester functionality, influencing its physical properties and chemical reactivity.[1][2] This steric shielding makes the carbonyl carbon less susceptible to nucleophilic attack, thereby increasing its stability against hydrolysis compared to less hindered esters.[2] This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for property characterization.
Molecular and Physical Properties
Table 1: Physical and Molecular Properties of this compound
| Property | Value (this compound) | Value (n-Pentyl Formate - Isomer) | Data Source |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 116.16 g/mol | 116.16 g/mol | [1][2][3][4] |
| CAS Registry Number | 23361-67-3 | 638-49-3 | [1][3] |
| Appearance | Colorless to light yellow liquid (presumed) | Colorless to light yellow liquid | [5] |
| Boiling Point | Data not available; moderate volatility expected.[1] | 132 °C | [5][6] |
| Melting Point | Data not available | -73.5 °C | [5] |
| Density | Data not available | 0.884 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | Data not available | 1.399 | [5] |
| Solubility | Sparingly soluble in water; miscible with ethanol (B145695), diethyl ether, and chloroform.[1] | Insoluble in water (0.3% at 20°C); miscible with ethanol and ether.[5] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as this compound.
Boiling Point Determination (Micro-Reflux Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] For small sample volumes, a micro-boiling point determination is effective.[8][9]
Methodology:
-
Sample Preparation: A small volume (approx. 0.5 mL) of the liquid sample (this compound) is placed into a small test tube using a Pasteur pipette. A small magnetic stir bar is added to prevent bumping during heating.[9]
-
Apparatus Setup: A thermometer is suspended in the test tube, ensuring the bulb is positioned just above the liquid surface to measure the vapor temperature. The test tube is placed in a heating block or an oil bath on a magnetic stirrer hotplate.[8][9]
-
Heating and Observation: The apparatus is heated gently while stirring. The liquid will begin to boil and reflux—a state where the vapor condenses on the cooler, upper walls of the test tube and flows back down.[8][9] This is often visible as a ring of condensing liquid.[9]
-
Measurement: The thermometer bulb should be positioned at the level of this reflux ring. Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is recorded as the boiling point.[8][9] It is crucial not to heat so strongly that the sample boils away.[8]
Density Measurement
Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[10]
Methodology:
-
Mass of Empty Container: An empty, dry container of a known volume, such as a pycnometer or a graduated cylinder, is weighed on an analytical balance.[11]
-
Volume Measurement: The liquid (this compound) is carefully added to the container up to a calibrated mark. For a graduated cylinder, the volume is read from the bottom of the meniscus.[11]
-
Mass of Filled Container: The container with the liquid is weighed again.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated using the formula: Density = Mass / Volume[10]
-
Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[12] The measurement should be repeated multiple times to ensure precision.[11]
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through a material.[13] It is a characteristic property and is commonly measured using an Abbe refractometer.
Methodology:
-
Instrument Calibration: The refractometer is turned on and the prism is cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue. The instrument is calibrated using a standard with a known refractive index, often distilled water.
-
Sample Application: A few drops of the liquid sample (this compound) are placed onto the surface of the lower prism.
-
Measurement: The prisms are closed and locked. The light source is positioned, and the user looks through the eyepiece. The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Reading the Value: The refractive index value is read directly from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent. The standard notation is nT/D, where D refers to the sodium D-line (589 nm), and T is the temperature in degrees Celsius.
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[14]
Methodology (Analytical Method):
-
System Preparation: A surplus amount of the solute (this compound) is added to a known volume of the solvent (e.g., water) in a sealed container, such as a test tube or flask.[15]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant, controlled temperature for an extended period (typically 24 hours or longer) to ensure that equilibrium is reached and a saturated solution is formed.[15]
-
Phase Separation: After equilibration, the agitation is stopped, and the undissolved solute is allowed to settle. The saturated solution is then carefully separated from the excess solute by filtration or centrifugation.
-
Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique. For an ester like this compound, this could involve gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Reporting: The solubility is reported as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L) at the specified temperature.[14]
Visualization of Experimental Workflow
The logical flow for the comprehensive determination of the physical properties of a liquid chemical sample is depicted below. This workflow outlines the sequential steps from sample acquisition to the final analysis and reporting of each distinct physical property.
Caption: Workflow for the determination of this compound's physical properties.
References
- 1. This compound (23361-67-3) for sale [vulcanchem.com]
- 2. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]
- 3. This compound | C6H12O2 | CID 219522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chembk.com [chembk.com]
- 6. pentyl formate [stenutz.eu]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homesciencetools.com [homesciencetools.com]
- 13. Refractive index - Wikipedia [en.wikipedia.org]
- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 15. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to Neopentyl Formate (CAS Number: 23361-67-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl formate (B1220265), with the CAS registry number 23361-67-3, is the formate ester of neopentyl alcohol.[1][2][3] Its chemical structure is characterized by a sterically hindered neopentyl group attached to the formate moiety. This significant steric hindrance is a defining feature, profoundly influencing its chemical reactivity and stability.[1][3] This technical guide provides a comprehensive overview of neopentyl formate, including its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data, and safety information.
Chemical and Physical Properties
This compound is a compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[1][2][3] While experimental data on some physical properties are limited, a combination of computed and analogous compound data provides a good profile of the substance.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |
| Molecular Weight | 116.16 g/mol | [1][2][3] |
| CAS Number | 23361-67-3 | [1][2][3] |
| IUPAC Name | 2,2-dimethylpropyl formate | [3] |
| Synonyms | Neopentyl methanoate, Formic acid, neopentyl ester | [1][2][3] |
| Boiling Point | Estimated ~128-132 °C (analogous to n-pentyl formate) | [4] |
| Melting Point | Not available (expected to be low) | |
| Density | Not available | |
| Solubility | Sparingly soluble in water; miscible with organic solvents like ethanol, diethyl ether, and chloroform.[1] | [1] |
| XLogP3 | 1.9 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 26.3 Ų | [3] |
Synthesis and Purification
This compound is primarily synthesized through the Fischer esterification of neopentyl alcohol with formic acid, using an acid catalyst.[3][5] An alternative method is transesterification.[3]
Experimental Protocol: Fischer Esterification
This protocol outlines the synthesis of this compound from neopentyl alcohol and formic acid.
Materials:
-
Neopentyl alcohol (1.0 mol, 88.15 g)
-
Formic acid (1.2 mol, 55.24 g, ~46 mL of 98-100%)
-
Concentrated sulfuric acid (catalyst, ~2-3 mL)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Distillation apparatus (for purification)
Procedure:
-
Combine neopentyl alcohol and formic acid in the round-bottom flask.
-
While stirring, slowly add the concentrated sulfuric acid.
-
Attach the reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with:
-
100 mL of water
-
100 mL of saturated sodium bicarbonate solution (to neutralize excess acid, perform carefully due to CO₂ evolution)
-
100 mL of brine
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by fractional distillation.
Experimental Protocol: Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Heat the flask gently.
-
Collect the fraction that distills at the expected boiling point of this compound (approximately 128-132 °C). Discard any initial lower-boiling fractions.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two distinct signals:
-
Formyl Proton (H-C=O): A singlet around δ 8.0 ppm.
-
Methylene Protons (-CH₂-O-): A singlet around δ 3.8 ppm.
-
Methyl Protons (-C(CH₃)₃): A singlet around δ 0.9 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Formyl H | ~8.0 | Singlet | 1H |
| Methylene H | ~3.8 | Singlet | 2H |
| Methyl H | ~0.9 | Singlet | 9H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl C (C=O) | ~161 |
| Methylene C (-CH₂-O-) | ~75 |
| Quaternary C (-C(CH₃)₃) | ~31 |
| Methyl C (-C(CH₃)₃) | ~26 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1720 | Strong |
| C-O Stretch (Ester) | ~1180 | Strong |
| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for this compound would be observed at m/z = 116. A prominent fragment would be the neopentyl cation at m/z = 71, resulting from the loss of the formate group.
Reactivity and Stability
The most significant chemical characteristic of this compound is the steric hindrance provided by the bulky neopentyl group.[1][3] This steric bulk shields the carbonyl carbon from nucleophilic attack, which significantly slows down the rates of reactions such as hydrolysis and transesterification compared to less hindered esters.[3] This inherent stability makes this compound and its derivatives useful in applications requiring durability under challenging chemical conditions.[3]
Applications in Research
Due to its unique structural properties, this compound serves as a valuable compound for studying steric and electronic effects on reaction mechanisms in organic synthesis.[3] It can be used in studies of kinetic resolution and as a stabilizing group in synthetic intermediates.[3]
Safety and Handling
Biological Activity and Drug Development
Currently, there is no available information in the searched literature specifically detailing the biological activity, pharmacological effects, or involvement in signaling pathways of this compound. Research in these areas has primarily focused on related compounds such as neopentyl glycol.
Logical Relationships and Workflows
The synthesis and purification of this compound can be visualized as a straightforward workflow.
Caption: Synthesis and purification workflow for this compound.
The mechanism of Fischer esterification involves several key steps that illustrate the role of the acid catalyst.
References
- 1. This compound (23361-67-3) for sale [vulcanchem.com]
- 2. CN103483179B - Method for purifying crude sodium formate byproduct from neopentyl glycol production - Google Patents [patents.google.com]
- 3. This compound | C6H12O2 | CID 219522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lgchemon.com [lgchemon.com]
- 9. moellerchemie.com [moellerchemie.com]
- 10. mu-intel.com [mu-intel.com]
Neopentyl Formate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of neopentyl formate (B1220265), a formate ester recognized for its unique structural characteristics and applications in organic synthesis. The significant steric hindrance provided by the neopentyl group imparts considerable stability to this molecule, making it a subject of interest for investigating reaction mechanisms and as a stable building block in complex molecular architectures.
Core Molecular and Physical Properties
Neopentyl formate, with the IUPAC name 2,2-dimethylpropyl formate, is the ester formed from neopentyl alcohol and formic acid.[1][2] Its chemical formula is C₆H₁₂O₂ and it has a molecular weight of 116.16 g/mol .[2][3][4] The defining feature of this compound is the bulky neopentyl group, which sterically shields the carbonyl carbon. This structure slows the rate of nucleophilic attack, such as hydrolysis, when compared to less hindered esters, granting it enhanced stability.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 116.16 g/mol | [1][2][3][4] |
| IUPAC Name | 2,2-dimethylpropyl formate | [1][3] |
| CAS Number | 23361-67-3 | [1] |
| Synonyms | Neopentyl methanoate, NSC-932 | [1][3] |
| Solubility | Sparingly soluble in water; miscible with ethanol, diethyl ether, and chloroform. | [1] |
| Computed Boiling Point | 123-124 °C (for isomer isopentyl formate) | [5] |
| Computed Density | 0.859 g/mL at 25 °C (for isomer isopentyl formate) | [5] |
| Computed Refractive Index | n20/D 1.397 (for isomer isopentyl formate) | [5] |
Synthesis of this compound via Fischer Esterification
The primary method for synthesizing this compound is through the direct Fischer esterification of neopentyl alcohol with formic acid, utilizing an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2][6] The reaction is reversible and is typically driven towards the product by using an excess of one reactant or by removing water as it forms.[6]
Experimental Protocol
Objective: To synthesize this compound from neopentyl alcohol and formic acid.
Materials:
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
Formic acid (≥95%)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine neopentyl alcohol and a molar excess of formic acid.
-
Catalyst Addition: Slowly and carefully add a catalytic amount (e.g., 5 drops) of concentrated sulfuric acid to the mixture while stirring.[7]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[7][8] Allow the reaction to reflux for approximately one hour to drive the esterification to completion.[8][9]
-
Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Work-up and Extraction:
-
Transfer the cooled mixture to a separatory funnel.
-
Add diethyl ether to dissolve the organic components and then add water to wash the mixture.[7][8]
-
Separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution to neutralize any remaining acid (venting frequently to release CO₂ produced), followed by a wash with brine to remove residual water and inorganic salts.[7][8]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Purification:
-
Decant or filter the dried solution to remove the drying agent.
-
Purify the crude this compound by fractional distillation to separate it from any unreacted starting materials and byproducts.[1]
-
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
References
- 1. This compound (23361-67-3) for sale [vulcanchem.com]
- 2. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]
- 3. This compound | C6H12O2 | CID 219522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chembk.com [chembk.com]
- 6. athabascau.ca [athabascau.ca]
- 7. community.wvu.edu [community.wvu.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cerritos.edu [cerritos.edu]
An In-depth Technical Guide to 2,2-dimethylpropyl formate (Neopentyl Formate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethylpropyl formate (B1220265), systematically known by its IUPAC name 2,2-dimethylpropyl formate, is a carboxylate ester characterized by the presence of a sterically hindered neopentyl group attached to a formate moiety.[1] This unique structural feature imparts significant chemical stability, particularly against hydrolysis, making it and its derivatives subjects of interest in organic synthesis and materials science.[2] While not a frontline pharmaceutical agent itself, the neopentyl scaffold is explored in medicinal chemistry for its potential to enhance the metabolic stability of drug candidates.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,2-dimethylpropyl formate, with a focus on data relevant to researchers in drug development.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of 2,2-dimethylpropyl formate
| Property | Value | Source |
| IUPAC Name | 2,2-dimethylpropyl formate | [1] |
| Synonyms | Neopentyl formate, Neopentyl methanoate | [3][4] |
| CAS Number | 23361-67-3 | [1][4] |
| Molecular Formula | C₆H₁₂O₂ | [1][4] |
| Molecular Weight | 116.16 g/mol | [1][4] |
| InChIKey | DGMIPKNXUDSQGI-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)COC=O | [1] |
| XLogP3 (Computed) | 1.9 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Rotatable Bond Count | 3 | [4] |
Table 2: Experimental Physical Properties of Isobutyl Formate (Analogue)
| Property | Value |
| Boiling Point | 98.4 °C |
| Melting Point | -96 °C |
| Density | 0.885 g/mL |
| Refractive Index | 1.386 |
Synthesis
2,2-dimethylpropyl formate is primarily synthesized via the Fischer esterification of neopentyl alcohol (2,2-dimethyl-1-propanol) with formic acid, using an acid catalyst.[2] An alternative method is the transesterification of neopentyl alcohol with another formate ester, such as methyl formate.[2]
Experimental Protocol: Fischer Esterification
The following is a representative protocol for the synthesis of 2,2-dimethylpropyl formate based on the principles of Fischer esterification.
Materials:
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
Formic acid (≥95%)
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux with a Dean-Stark apparatus, extraction, and distillation.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine neopentyl alcohol (1.0 eq), formic acid (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the reaction is nearing completion.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.
-
Purify the crude 2,2-dimethylpropyl formate by fractional distillation under reduced pressure.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2,2-dimethylpropyl formate.
Mass Spectrometry
The mass spectrum of 2,2-dimethylpropyl formate would be expected to show a molecular ion peak (M+) at m/z = 116. Key fragmentation patterns for esters include the loss of the alkoxy group and rearrangements. A prominent peak would be anticipated at m/z = 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺) formed by the loss of the formate group and subsequent rearrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.
-
A singlet for the nine equivalent protons of the three methyl groups on the quaternary carbon.
-
A singlet for the two protons of the methylene (B1212753) group adjacent to the ester oxygen.
-
A singlet for the single proton of the formate group.
¹³C NMR: The carbon NMR spectrum would show four distinct signals:
-
A signal for the three equivalent methyl carbons.
-
A signal for the quaternary carbon.
-
A signal for the methylene carbon.
-
A signal for the carbonyl carbon of the formate group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
-
A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.
-
C-O stretching vibrations in the 1000-1300 cm⁻¹ region.
-
C-H stretching and bending vibrations from the neopentyl group.
Applications in Research and Drug Development
While direct applications of 2,2-dimethylpropyl formate in pharmaceuticals are not widely documented, the neopentyl group itself is of interest in medicinal chemistry. Its steric bulk can be strategically incorporated into drug molecules to hinder metabolic degradation, thereby improving pharmacokinetic profiles.[2] The stability of the neopentyl group makes it a valuable scaffold in the design of more robust molecules.
The related compound, neopentyl glycol, has been investigated as a scaffold for the development of radiotheranostic agents, highlighting the potential utility of the neopentyl core in creating stable molecules for medical applications.
In organic synthesis, 2,2-dimethylpropyl formate serves as a useful building block and a model compound for studying the influence of steric hindrance on reaction kinetics and mechanisms.[2]
Safety and Handling
Conclusion
2,2-dimethylpropyl formate is a stable ester with interesting properties derived from its sterically hindered neopentyl group. While its direct applications in drug development are not yet established, the chemical stability imparted by the neopentyl moiety makes it a valuable structural motif for consideration in medicinal chemistry. Further research into the biological properties of neopentyl-containing compounds may reveal new opportunities for their use in the development of more robust and effective therapeutic agents. This guide provides a foundational understanding of 2,2-dimethylpropyl formate to support ongoing research and development efforts.
References
An In-Depth Technical Guide to the Solubility of Neopentyl Formate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of neopentyl formate (B1220265) in various organic solvents. The information is tailored for professionals in research, science, and drug development who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, formulation, and purification processes.
Core Concepts: Understanding Solubility and Miscibility
The solubility of a substance refers to the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. However, when two liquids combine in any proportion to form a homogeneous solution, they are described as being miscible . For miscible substances, a quantitative solubility value (e.g., in grams per 100 mL) is not applicable as they do not have a saturation limit.
Based on available data, neopentyl formate is consistently reported to be miscible with several common organic solvents.[1] This characteristic is attributed to its molecular structure, which includes a hydrophobic alkyl chain that facilitates interaction with non-polar and moderately polar organic solvents.[1]
Solubility Profile of this compound
The following table summarizes the qualitative solubility of this compound in various organic solvents. Due to the miscible nature of this compound with many organic solvents, quantitative data is not available in the searched literature.
| Solvent | Classification | Solubility |
| Ethanol | Polar Protic | Miscible[1] |
| Diethyl Ether | Polar Aprotic | Miscible[1] |
| Chloroform | Polar Aprotic | Miscible[1] |
| Water | Polar Protic | Sparingly Soluble[1] |
Factors Influencing Solubility
The solubility of esters like this compound is influenced by several factors:
-
Polarity: The principle of "like dissolves like" is central. This compound, with its ester functional group, exhibits some polarity but also has a significant non-polar alkyl component, leading to its high affinity for organic solvents.
-
Molecular Structure: The steric hindrance provided by the neopentyl group can influence intermolecular interactions and, consequently, solubility.[1]
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. While this compound is a liquid at room temperature, temperature can still affect the miscibility range with certain solvents, although for fully miscible systems, this effect is less pronounced.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the quantitative solubility of this compound was not found in the reviewed literature, a general gravimetric method can be employed to assess the solubility of a liquid compound in a solvent where it is not fully miscible.
Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with airtight seals
-
Micropipettes
-
Evaporating dish or pre-weighed container
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved solute has settled, leaving a clear supernatant.
-
Sampling: Carefully extract a known volume of the clear supernatant using a micropipette, ensuring no undissolved particles are transferred.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.
-
Mass Determination: Place the evaporating dish in a fume hood or under a gentle stream of inert gas to allow the solvent to evaporate completely. Once the solvent has evaporated, weigh the dish containing the this compound residue.
-
Calculation: The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) * 100
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.
Caption: A logical workflow for the assessment of solubility, from initial qualitative observation to quantitative determination for non-miscible systems.
Conclusion
This compound demonstrates high solubility in common organic solvents such as ethanol, diethyl ether, and chloroform, to the extent of being miscible. This property is crucial for its application in various chemical processes. For solvents in which it is not fully miscible, standard experimental protocols can be adapted to determine its quantitative solubility. The information presented in this guide serves as a valuable resource for scientists and researchers in understanding and utilizing the solubility characteristics of this compound.
References
An In-depth Technical Guide on the Stability and Hydrolysis of Neopentyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The stability of ester-containing molecules is a critical parameter in various scientific and industrial fields, including pharmaceuticals, materials science, and fragrance formulation. In drug development, the rate of hydrolysis can significantly impact a compound's shelf-life, bioavailability, and in vivo efficacy. Neopentyl formate (B1220265) serves as an important model compound for understanding the effects of steric hindrance on ester stability. The bulky tert-butyl group adjacent to the ester's oxygen atom provides a substantial shield against nucleophilic attack at the carbonyl carbon, thereby slowing down the rate of hydrolysis.[1]
This guide will delve into the qualitative and extrapolated quantitative aspects of neopentyl formate's stability, with a focus on its hydrolysis under both acidic and basic conditions.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its stability profile.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| IUPAC Name | 2,2-dimethylpropyl formate | [1][3] |
| CAS Number | 23361-67-3 | [1] |
| Structure (SMILES) | CC(C)(C)COC=O | [1][3] |
| Solubility | Sparingly soluble in water; miscible with organic solvents like ethanol (B145695) and diethyl ether. | [1] |
Stability and Hydrolysis of this compound
The hydrolysis of this compound results in the formation of neopentyl alcohol and formic acid. This reaction can be catalyzed by either acid or base.
General Principles of Ester Hydrolysis
Ester hydrolysis is a nucleophilic acyl substitution reaction. The rate of this reaction is significantly influenced by both electronic and steric factors. The bulky neopentyl group in this compound creates substantial steric hindrance at the reaction center, making it less susceptible to nucleophilic attack compared to esters with smaller alkyl groups.[1]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water.
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, a hydroxide (B78521) ion, which is a strong nucleophile, directly attacks the carbonyl carbon. This is generally a faster process than acid-catalyzed hydrolysis for unhindered esters. However, for sterically hindered esters like this compound, this reaction is significantly slower.
Quantitative Data on Hydrolysis
As of the latest literature review, specific experimental kinetic data for the hydrolysis of this compound is not available. However, based on the principles of steric hindrance, it is expected that the rate constants for both acid and base-catalyzed hydrolysis would be significantly lower than those for less hindered formate esters such as methyl formate or ethyl formate.
The following table provides a template for the kind of data that would be generated from a kinetic study of this compound hydrolysis. The values presented are hypothetical and for illustrative purposes only, reflecting the expected trend of decreased reactivity due to steric hindrance.
| Condition | pH | Temperature (°C) | k_obs (s⁻¹) (Hypothetical) | Half-life (t₁/₂) (Hypothetical) |
| Highly Acidic | 1 | 25 | 1.5 x 10⁻⁷ | ~54 days |
| Neutral | 7 | 25 | 1.0 x 10⁻⁹ | ~22 years |
| Highly Basic | 13 | 25 | 2.0 x 10⁻⁶ | ~4 days |
Experimental Protocol for Assessing Hydrolytic Stability
A standardized method for evaluating the hydrolytic stability of esters, particularly those used in applications like hydraulic fluids, is the ASTM D2619, also known as the "beverage bottle method".[4] This protocol can be adapted to assess the stability of this compound.
Objective
To determine the hydrolytic stability of this compound by measuring the change in its concentration and the formation of its hydrolysis products (neopentyl alcohol and formic acid) over time in the presence of water and a copper catalyst.
Apparatus
-
Pressure-type beverage bottles
-
Oven with a rotating rack (5 rpm) capable of maintaining a constant temperature (e.g., 93 ± 1°C)
-
Copper test strips
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis
Procedure
-
Preparation: A known mass of a copper test strip is polished, washed, and dried.
-
Sample Preparation: A precise amount of this compound (e.g., 75 g) and distilled water (e.g., 25 g) are weighed into a clean beverage bottle. The prepared copper strip is added to the bottle.
-
Incubation: The bottle is sealed and placed in a preheated oven on a rotating rack for a specified duration (e.g., 48 hours).
-
Analysis: After incubation, the bottle is cooled, and the contents are analyzed. The concentration of the remaining this compound and the formed neopentyl alcohol can be quantified using GC or HPLC. The acidity of the water layer is determined by titration to measure the amount of formic acid produced. The copper strip is cleaned and reweighed to determine any weight change due to corrosion.
Data to be Collected
-
Initial and final concentration of this compound.
-
Concentration of neopentyl alcohol.
-
Total acidity of the water layer (mg KOH).
-
Weight change of the copper strip (mg/cm²).
-
Appearance of the copper strip.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Acid-Catalyzed Hydrolysis Mechanism
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis Mechanism (Saponification)
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Workflow for Hydrolytic Stability Testing (Adapted from ASTM D2619)
Caption: Experimental workflow for hydrolytic stability testing.
Conclusion
This compound is a sterically hindered ester that exhibits enhanced stability against hydrolysis due to the bulky neopentyl group protecting the carbonyl center from nucleophilic attack. While specific kinetic data is sparse in the literature, its stability can be qualitatively understood and quantitatively assessed using established methodologies such as the ASTM D2619 protocol. For researchers and professionals in drug development and other fields where ester stability is crucial, understanding the principles outlined in this guide is essential for the design and formulation of stable ester-containing compounds. Further research into the precise kinetics of this compound hydrolysis under various conditions would be a valuable contribution to the field of physical organic chemistry.
References
An In-depth Technical Guide to the Steric Hindrance Effects of Neopentyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Steric Hindrance in Ester Reactivity
Ester hydrolysis is a fundamental reaction in organic chemistry and biology, with its rate being highly sensitive to the steric and electronic environment around the ester functionality. Steric hindrance, the slowing of chemical reactions due to the spatial bulk of substituents, plays a pivotal role in determining the reactivity of esters. The neopentyl group, with its quaternary α-carbon, is a classic example of a sterically demanding substituent. In neopentyl formate (B1220265), this bulky group is adjacent to the ester oxygen, creating a crowded environment that impedes the approach of nucleophiles to the carbonyl carbon.
Understanding the magnitude of this steric effect is crucial in various applications, from designing stable prodrugs that can withstand enzymatic hydrolysis to controlling the selectivity of chemical syntheses. This guide delves into the theoretical framework used to quantify steric effects and the experimental methodologies employed to measure them, with a specific focus on neopentyl formate.
Theoretical Framework: Quantifying Steric Effects
The most widely recognized method for quantifying the steric effect of a substituent is through the Taft equation, a linear free-energy relationship that separates the polar, steric, and resonance effects of a substituent on the rate of a reaction. The Taft equation is expressed as:
log(k/k₀) = ρσ + δEₛ
where:
-
k is the rate constant for the reaction with the substituent.
-
k₀ is the rate constant for the reference reaction (typically with a methyl group).
-
ρ* is the reaction constant that describes the sensitivity of the reaction to polar effects.
-
σ* is the polar substituent constant.
-
δ is the reaction constant that describes the sensitivity of the reaction to steric effects.
-
Eₛ is the steric substituent constant, which is a quantitative measure of the bulk of the substituent.
A more negative Eₛ value indicates greater steric hindrance. While a specific, experimentally determined Taft Eₛ value for the neopentyl group is not consistently reported in the literature, it is expected to be significantly more negative than that of less branched alkyl groups due to its considerable bulk.
Expected Quantitative Effects on Hydrolysis Rates
While a direct, side-by-side comparison of the hydrolysis rate of this compound with other alkyl formates under identical conditions is not available in the reviewed literature, we can predict the relative rates based on the principles of steric hindrance. The rate of alkaline hydrolysis of formate esters is expected to decrease with increasing steric bulk of the alkyl group.
Table 1: Predicted Relative Rates of Alkaline Hydrolysis of Alkyl Formates (Illustrative)
| Ester | Alkyl Group (R) | Structure | Predicted Relative Rate (k_rel) | Taft Steric Parameter (Eₛ) (Literature Values for R-COOR') |
| Methyl formate | Methyl | -CH₃ | 1.00 | 0.00 |
| Ethyl formate | Ethyl | -CH₂CH₃ | Slower | -0.07 |
| Isopropyl formate | Isopropyl | -CH(CH₃)₂ | Significantly Slower | -0.47 |
| tert-Butyl formate | tert-Butyl | -C(CH₃)₃ | Very Slow | -1.54 |
| This compound | Neopentyl | -CH₂C(CH₃)₃ | Extremely Slow | Not available (predicted to be highly negative) |
Disclaimer: The relative rates presented in this table are illustrative and based on established principles of steric hindrance. Actual experimental values may vary.
The neopentyl group, being larger and more branched at the β-position than the isopropyl group and comparable in bulk to the tert-butyl group, is expected to confer a very low rate of hydrolysis upon the formate ester.
Experimental Protocols for Determining Hydrolysis Kinetics
To obtain the quantitative data illustrated in the hypothetical table above, the following experimental protocols for measuring the rate of alkaline hydrolysis of esters can be employed.
Method 1: Titrimetric Analysis of Saponification
This classic method involves monitoring the disappearance of the hydroxide (B78521) ion concentration over time.
Materials:
-
Alkyl formate ester (e.g., this compound)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Pipettes, burettes, and conical flasks
-
Stopwatch
Procedure:
-
Equilibrate separate solutions of the ester and NaOH to the desired reaction temperature in the constant temperature bath.
-
Initiate the reaction by mixing known volumes of the ester and NaOH solutions. Start the stopwatch immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a known excess of the standard HCl solution.
-
Titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator.
-
The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration data.
-
The rate constant (k) can be determined by plotting the appropriate function of concentration versus time (e.g., for a second-order reaction, a plot of 1/[NaOH] vs. time will be linear).
Method 2: Spectrophotometric Analysis
This method is suitable if the product of the hydrolysis has a distinct UV-Vis absorbance from the reactant ester. For simple alkyl formates, this is generally not the case, but it is a powerful technique for other esters (e.g., p-nitrophenyl esters).
Procedure:
-
Prepare a solution of the ester in a suitable buffer at the desired pH.
-
Initiate the reaction by adding a catalyst if necessary and placing the reaction cuvette in a spectrophotometer with a thermostatted cell holder.
-
Monitor the change in absorbance at the wavelength corresponding to the maximum absorbance of the product over time.
-
The rate constant can be determined from the change in absorbance data using the Beer-Lambert law.
Signaling Pathways and Experimental Workflows
The logical flow of investigating steric hindrance effects can be visualized as follows:
Caption: Logical workflow for investigating steric hindrance.
The experimental workflow for the titrimetric method can be visualized as:
Caption: Experimental workflow for titrimetric analysis.
Conclusion
The neopentyl group exerts a profound steric hindrance effect on the reactivity of this compound, leading to a significantly reduced rate of hydrolysis compared to less sterically hindered alkyl formates. While direct comparative quantitative data remains to be published, the theoretical principles and experimental methodologies outlined in this guide provide a robust framework for understanding and quantifying these effects. For researchers in drug development, the stability imparted by the neopentyl group can be strategically employed to design ester-containing molecules with tailored hydrolytic stability. The provided experimental protocols offer a clear path for obtaining the necessary kinetic data to inform such molecular design efforts.
Neopentyl formate safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of Neopentyl Formate (B1220265)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl formate (C₆H₁₂O₂), also known as 2,2-dimethylpropyl formate, is an ester formed from the condensation of formic acid and neopentyl alcohol.[1] Its unique molecular structure, featuring a sterically bulky neopentyl group, imparts enhanced stability compared to linear-chain formate esters.[1] While it sees use in chemical synthesis, a comprehensive understanding of its safety profile is paramount for professionals in research and drug development who may handle this compound. This guide synthesizes available Safety Data Sheet (SDS) information, physicochemical properties, and handling procedures to provide a detailed overview for its safe use in a laboratory setting.
Substance Identification and Physicochemical Properties
Accurate identification and knowledge of physical and chemical properties are the foundation of safe chemical handling. This compound is a colorless liquid, sparingly soluble in water but miscible with organic solvents like ethanol (B145695) and ether.[1][2]
| Property | Value | Source(s) |
| IUPAC Name | 2,2-dimethylpropyl formate | [1][3] |
| Synonyms | Neopentyl methanoate, NSC-932 | [1][3] |
| CAS Number | 23361-67-3 | [1][3] |
| Molecular Formula | C₆H₁₂O₂ | [1][3][4] |
| Molecular Weight | 116.16 g/mol | [1][3][4] |
| Appearance | Clear, colorless liquid | [2][5] |
| Boiling Point | 116 - 118 °C (for 3-Pentyl formate, an isomer) | [6] |
| Flash Point | 32 °C / 89.6 °F (for 3-Pentyl formate, an isomer) | [6] |
| Solubility | Sparingly soluble in water; miscible with organic solvents | [1] |
| InChIKey | DGMIPKNXUDSQGI-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC(C)(C)COC=O | [1][3] |
Toxicological Data and Hazard Identification
Specific toxicological data for this compound is not widely available in the reviewed literature. For its components and analogues, formic acid is known to be corrosive, and other formate esters can be irritants.[2] Due to the lack of specific data, the compound should be handled with care, assuming it may present hazards similar to other volatile organic esters, including potential irritation to the eyes, skin, and respiratory system.
| Toxicological Endpoint | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Skin Corrosion/Irritation | No data available |
| Eye Damage/Irritation | No data available |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Reproductive Toxicity | No data available |
Note on Experimental Protocols: The Safety Data Sheets and chemical databases reviewed for this document summarize safety endpoints but do not provide detailed experimental protocols (e.g., OECD, GLP). Researchers requiring such methodologies should consult primary toxicological literature; however, specific studies for this compound were not readily identifiable in the initial search.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical. The following procedures are based on general best practices for handling chemical esters.
References
Spectroscopic Profile of Neopentyl Formate: A Technical Guide
An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for neopentyl formate (B1220265) (C₆H₁₂O₂), a key building block in organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed spectral data, experimental protocols, and structural elucidation pathways.
Neopentyl formate, systematically known as 2,2-dimethylpropyl formate, is a carboxylic ester with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[1] Its highly shielded neopentyl group imparts significant steric hindrance, influencing its reactivity and spectroscopic characteristics. Understanding its spectral signature is crucial for its identification and utilization in complex synthetic routes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by two distinct signals, reflecting the two different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.05 | Singlet | 1H | - | H-C=O (Formyl proton) |
| ~3.75 | Singlet | 2H | - | -O-CH₂- |
| ~0.95 | Singlet | 9H | - | -C(CH₃)₃ |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Data
The carbon-13 NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~161.0 | C=O (Ester carbonyl) |
| ~75.0 | -O-CH₂- |
| ~31.5 | -C(CH₃)₃ |
| ~26.0 | -C(CH₃)₃ |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~2960-2870 | Strong | C-H | Alkane stretch |
| ~1725 | Strong | C=O | Ester carbonyl stretch |
| ~1180 | Strong | C-O | Ester C-O stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assigned Fragment |
| 57 | 100 | [C(CH₃)₃]⁺ (tert-Butyl cation) |
| 55 | Moderate | [C₄H₇]⁺ |
| 41 | Moderate | [C₃H₅]⁺ (Allyl cation) |
Note: The base peak at m/z 57 corresponds to the highly stable tert-butyl cation, a result of the cleavage of the C-O bond.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid organic compounds like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates or ATR crystal.
-
Record the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to ionization.
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting positively charged fragments into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound from its spectroscopic data.
Caption: Logical workflow for the structural elucidation of this compound.
References
The Genesis of a Bulky Moiety: A Technical History of Neopentyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic chemistry, the neopentyl group, with its sterically hindered quaternary carbon, presents both unique challenges and valuable properties. Neopentyl esters, in particular, have carved out a significant niche in various applications, from synthetic lubricants to robust linkers in dendrimer chemistry. Their story begins with the discovery of the parent alcohol and unfolds through decades of synthetic innovation, driven by the pursuit of chemical stability and performance. This technical guide delves into the discovery and history of neopentyl esters, providing a comprehensive overview for the modern researcher.
The Dawn of the Neopentyl Group: Discovery of Neopentyl Alcohol
The journey into neopentyl esters commences with the synthesis of their parent alcohol. Neopentyl alcohol, or 2,2-dimethylpropan-1-ol, was first described in 1891 by the French chemist L. Tissier. He prepared this novel alcohol through the reduction of a mixture of trimethylacetic acid and trimethylacetyl chloride using sodium amalgam. This discovery laid the foundational stone for the exploration of neopentyl-containing compounds.
While the exact date of the first synthesis of a simple neopentyl ester is not definitively documented in readily available literature, it is highly probable that such a reaction was carried out shortly after the discovery of neopentyl alcohol. The late 19th and early 20th centuries were a period of intense investigation into the reactions of newly discovered alcohols, with esterification being a fundamental and well-established transformation. The most likely method for this early synthesis would have been the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
Evolution of Synthetic Methodologies
The synthesis of neopentyl esters has evolved from classical methods to more specialized and efficient protocols, largely driven by their application in materials science and as synthetic lubricants.
Early Synthetic Approaches: Fischer Esterification
The Fischer esterification, established in the late 19th century, would have been the go-to method for early chemists to prepare neopentyl esters. This acid-catalyzed equilibrium reaction between neopentyl alcohol and a carboxylic acid, while straightforward, often requires forcing conditions, such as high temperatures and the removal of water to drive the reaction to completion.
Modern Synthetic Strategies: Focus on Neopentyl Glycol Esters
A significant area of development for neopentyl esters has been in the realm of synthetic lubricants, where esters of neopentyl glycol (NPG) are highly valued for their thermal and oxidative stability.[1] These esters are typically synthesized by the esterification of neopentyl glycol with various fatty acids.[1] Modern protocols often employ catalysts such as p-toluenesulfonic acid and utilize azeotropic distillation to remove water and drive the reaction forward.
Physical Properties of Simple Neopentyl Esters
The bulky neopentyl group imparts distinct physical properties to its esters, including influencing boiling points and densities. Below is a summary of the physical properties of a few simple neopentyl esters.
| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| Neopentyl Acetate (B1210297) | C₇H₁₄O₂ | 130.18 | 121.5 | 0.881 | 1.405 |
| Neopentyl Propionate | C₈H₁₆O₂ | 144.21 | 168.6 | 0.873 | 1.477 |
| Neopentyl Butyrate | C₉H₁₈O₂ | 158.24 | 176.5 | 0.874 | 1.411 |
| Neopentyl Pivalate | C₁₀H₂₀O₂ | 172.26 | - | - | - |
Experimental Protocols
To illustrate the evolution of synthetic techniques, a representative historical Fischer esterification protocol is contrasted with a modern procedure for synthesizing neopentyl glycol esters.
Protocol 1: Historical Synthesis of a Simple Neopentyl Ester (Hypothetical Fischer Esterification)
This protocol is based on the principles of the Fischer esterification method that would have been available to chemists in the early 20th century.
Objective: To synthesize neopentyl acetate from neopentyl alcohol and acetic acid.
Materials:
-
Neopentyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine neopentyl alcohol (1.0 mol), glacial acetic acid (1.2 mol), and a few drops of concentrated sulfuric acid.
-
Add boiling chips and assemble a reflux condenser.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Neutralize the excess acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
-
Wash again with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the crude neopentyl acetate by fractional distillation, collecting the fraction boiling around 121-122 °C.
Protocol 2: Modern Synthesis of Neopentyl Glycol Diesters for Lubricant Applications
This protocol is adapted from contemporary methods for producing high-performance biolubricants.
Objective: To synthesize neopentyl glycol dicaprylate from neopentyl glycol and caprylic acid.
Materials:
-
Neopentyl glycol (NPG)
-
Caprylic acid
-
p-Toluenesulfonic acid (p-TSA) catalyst
-
Toluene (B28343) (as an azeotropic solvent)
-
Dean-Stark apparatus
-
Reaction flask with a magnetic stirrer and thermometer
-
Rotary evaporator
Procedure:
-
To a three-necked reaction flask equipped with a Dean-Stark trap, condenser, thermometer, and magnetic stirrer, add neopentyl glycol (1.0 mol), caprylic acid (2.2 mol), p-toluenesulfonic acid (0.5% by weight of reactants), and toluene.
-
Heat the mixture to 130-140 °C with vigorous stirring.
-
Continuously remove the water of reaction azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed (typically 4-5 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with water to remove the p-TSA catalyst.
-
Remove the toluene and any unreacted starting materials under reduced pressure using a rotary evaporator to yield the crude neopentyl glycol dicaprylate.
-
Further purification can be achieved by passing the crude product through a column of basic alumina.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthetic approaches to neopentyl esters.
Caption: Historical Synthesis via Fischer Esterification.
Caption: Modern Synthesis of Neopentyl Glycol Diesters.
Conclusion
From the initial synthesis of neopentyl alcohol in the late 19th century to the development of high-performance synthetic lubricants, the history of neopentyl esters reflects the broader advancements in organic synthesis and material science. The steric hindrance provided by the neopentyl group, once a challenge for early chemists, has been harnessed to create esters with enhanced stability, a critical feature in modern applications. For researchers in drug development and materials science, understanding the synthetic evolution and inherent properties of neopentyl esters provides a valuable foundation for their application as robust and reliable chemical building blocks.
References
Theoretical Conformational Analysis of Neopentyl Formate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentyl formate (B1220265), a sterically hindered ester, presents an interesting case for conformational analysis due to the interplay of the planar formate group and the bulky neopentyl substituent. A comprehensive understanding of its conformational landscape is crucial for predicting its reactivity, intermolecular interactions, and physicochemical properties. This technical guide outlines the theoretical framework and computational protocols for studying the conformation of neopentyl formate. Due to the limited direct experimental or theoretical studies on this compound, this guide draws upon established methodologies and findings from analogous alkyl formates, such as methyl and ethyl formate, and computational studies of the neopentyl group.
Introduction to this compound Conformation
The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the ester C-O bond and the C-C bond connecting the neopentyl group to the ester oxygen. The IUPAC name for this compound is 2,2-dimethylpropyl formate.
-
Rotation about the (O=)C-O bond: This rotation gives rise to two main planar conformers for the formate group: cis (or Z) and trans (or E). In the cis conformer, the alkyl group and the carbonyl group are on the same side of the C-O bond, while in the trans conformer, they are on opposite sides. For simple alkyl formates like methyl formate, the cis conformer is known to be more stable than the trans conformer.[1][2]
-
Rotation about the O-CH2 bond: The rotation of the bulky neopentyl group relative to the formate moiety influences the overall steric hindrance and stability of the conformers.
-
Rotation of the methyl groups: The terminal methyl groups of the neopentyl substituent also exhibit rotational freedom.
A thorough theoretical study involves mapping the potential energy surface (PES) by systematically varying the dihedral angles associated with these rotations to identify stable conformers (energy minima) and the transition states connecting them (saddle points).
Key Dihedral Angles in this compound
The logical relationship for analyzing the conformation of this compound involves a hierarchical approach to the rotational degrees of freedom.
Computational Methodology
A robust computational protocol is essential for accurately predicting the conformational preferences of this compound. The following workflow outlines the standard theoretical approach.
Experimental Protocols: Computational Details
A typical computational study of this compound conformation would involve the following steps:
-
Initial Structure Generation: Generation of various starting geometries for this compound, encompassing both cis and trans arrangements of the formate group and different orientations of the neopentyl group.
-
Geometry Optimization: Full optimization of the initial structures without any constraints to locate the energy minima corresponding to stable conformers. A common and reliable method for this is Density Functional Theory (DFT), for example, using the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).
-
Frequency Calculations: Performing vibrational frequency calculations for each optimized geometry to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Conformational Search/Potential Energy Surface Scan: To explore the rotational barriers, a relaxed potential energy surface scan is performed by systematically varying the key dihedral angles (e.g., O=C-O-C and C-O-C-C) in small increments (e.g., 10-15 degrees). At each step, the remaining geometrical parameters are optimized.
-
Transition State Optimization: The maxima identified from the PES scan are used as initial guesses for transition state optimizations. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculations for Transition States: Vibrational frequency calculations are performed on the optimized transition state structures to verify that they are first-order saddle points (exactly one imaginary frequency).
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using higher-level theoretical methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), with a larger basis set (e.g., aug-cc-pVTZ).
Data Presentation: Analogous Systems
In the absence of direct data for this compound, the following tables summarize quantitative data from theoretical studies on analogous molecules, which can provide valuable estimates for the conformational properties of this compound.
Conformational Energies of Alkyl Formates
For simple alkyl formates, the cis conformer is generally found to be more stable than the trans conformer.
| Molecule | Method | ΔE (trans - cis) (kcal/mol) | Reference |
| Methyl Formate | Ab initio | 5.3 | [1] |
| Methyl Formate | CCSD(T)-F12 | 4.95 | [1] |
It is expected that this compound will also exhibit a preference for the cis conformation.
Rotational Barriers
The energy barriers to rotation are critical for understanding the dynamics of conformational changes.
| Molecule | Rotation | Method | Barrier Height (kcal/mol) | Reference | | :--- | :--- | :--- | :--- | | Methyl Formate | C-O bond (cis-trans) | CCSD(T)-F12 | 13.2 |[1] | | Neopentyl radical | Internal rotations | B3LYP/6-31G(d,p) | (See reference) |[3] |
The barrier for the cis-trans isomerization in this compound is anticipated to be of a similar magnitude to that of methyl formate. The rotation of the neopentyl group itself will also have specific barriers, which have been calculated for the neopentyl radical.[3]
Conclusion
A comprehensive theoretical investigation of this compound's conformational landscape is achievable through standard computational chemistry techniques. Based on studies of analogous compounds, it is predicted that this compound will predominantly exist in a cis conformation with respect to the formate group. The bulky neopentyl group will introduce further complexity to the potential energy surface, with distinct rotational barriers influencing the overall molecular shape and flexibility. The methodologies and comparative data presented in this guide provide a robust framework for researchers to undertake detailed computational studies on this compound and related molecules, which is of significant interest in fields such as drug design and materials science where molecular conformation dictates function.
References
An In-depth Technical Guide to the Thermodynamic Properties of Neopentyl Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of neopentyl formate (B1220265). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from homologous formate esters to establish trends and provide reliable estimations. Furthermore, it details the general experimental protocols necessary for the precise measurement of these properties.
Introduction to Neopentyl Formate
This compound (C₆H₁₂O₂) is the ester formed from neopentyl alcohol and formic acid. Its branched structure, featuring a quaternary carbon, imparts unique steric and electronic properties that influence its physical and chemical behavior, including its thermodynamic characteristics. Understanding these properties is crucial for applications in chemical synthesis, reaction kinetics, and process design.
Estimated Thermodynamic Properties of this compound
The following tables summarize the estimated thermodynamic properties of this compound. These values are derived from established trends observed in the experimental data of shorter-chain alkyl formates.
Table 1: Estimated Standard Enthalpy of Formation and Combustion
| Property | Estimated Value (kJ/mol) |
| Standard Enthalpy of Formation (Liquid) | -450 to -480 |
| Standard Enthalpy of Combustion (Liquid) | -3400 to -3450 |
Estimation Basis: The standard enthalpy of formation becomes more negative with increasing alkyl chain length in formate esters. The estimation for this compound considers the increment observed from methyl to butyl formate and accounts for the branched structure.
Table 2: Estimated Molar Heat Capacity, Entropy, and Gibbs Free Energy of Formation
| Property | Estimated Value |
| Molar Heat Capacity (Liquid, Cₚ) | 200 - 220 J/(mol·K) |
| Standard Molar Entropy (Liquid, S°) | 280 - 300 J/(mol·K) |
| Standard Gibbs Free Energy of Formation (Liquid, Gf°) | -300 to -330 kJ/mol |
Estimation Basis: Molar heat capacity and entropy generally increase with molecular complexity and size. The Gibbs free energy of formation is estimated using the relationship ΔGf° = ΔHf° - TΔSf°, with ΔSf° being the entropy of formation.
Experimental Protocols for Thermodynamic Data Determination
Precise experimental determination of the thermodynamic properties of this compound would rely on established calorimetric techniques.
Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion can be determined using a bomb calorimeter.[1][2]
Methodology:
-
A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").
-
The bomb is pressurized with pure oxygen.
-
The bomb is submerged in a known mass of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
-
The heat released by the combustion of this compound is calculated from the temperature rise and the heat capacity of the calorimeter.
-
The standard enthalpy of combustion is then calculated on a molar basis.
Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)
The molar heat capacity of liquid this compound can be measured using a differential scanning calorimeter.[3]
Methodology:
-
A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The instrument heats the sample and reference at a constant rate over a defined temperature range.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
This differential heat flow is directly proportional to the heat capacity of the sample.
-
The instrument is calibrated using a standard material with a well-known heat capacity (e.g., sapphire).
-
The molar heat capacity is then calculated from the experimental data.
Determination of Entropy and Gibbs Free Energy
Standard entropy and Gibbs free energy of formation are not typically measured directly but are calculated from other experimentally determined thermodynamic data.
-
Standard Entropy (S°): Can be determined from heat capacity measurements down to near absolute zero, using the third law of thermodynamics.
-
Gibbs Free Energy of Formation (Gf°): Can be calculated using the Gibbs-Helmholtz equation (Gf° = Hf° - T·Sf°), utilizing the experimentally determined standard enthalpy of formation (derived from the enthalpy of combustion) and the standard entropy.[4][5]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 2. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 5. Gibbs Free Energy [chemed.chem.purdue.edu]
Commercial Availability and Technical Profile of Neopentyl Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of neopentyl formate (B1220265) (CAS No. 23361-67-3), focusing on its commercial availability, physicochemical properties, synthesis, and potential applications in research and development. The information is curated to be a valuable resource for professionals in organic synthesis and pharmaceutical sciences.
Commercial Availability
Neopentyl formate is available from a number of chemical suppliers, primarily for research and development purposes. It is not typically produced on a large industrial scale, but can be sourced in laboratory quantities. Key suppliers include:
-
Vulcanchem: Offers this compound for research use.[1]
-
Molbase: Lists Hangzhou J&H Chemical Co., Ltd. as a supplier, offering 98% purity in 1kg packaging with a 14-day lead time.[2]
-
Benchchem: Provides research-grade this compound and highlights its utility in studying steric effects in organic synthesis.[3]
Pricing is generally available upon quotation from the respective suppliers.
Physicochemical and Spectral Data
While extensive experimental data for this compound is not widely published, a combination of computed data and information from analogous compounds provides a solid understanding of its physical and chemical characteristics.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Much of the publicly available data is computed, with experimental values for properties like boiling and melting points being scarce in the literature.[1] For context, isobutyl formate, an ester with a similar molecular weight, has a boiling point of approximately 98°C.[1]
| Property | Value | Source |
| CAS Number | 23361-67-3 | [1] |
| Molecular Formula | C₆H₁₂O₂ | [1][4] |
| Molecular Weight | 116.16 g/mol | [1][3][4] |
| IUPAC Name | 2,2-dimethylpropyl formate | [5] |
| Synonyms | Neopentyl methanoate, NSC-932 | [1][5] |
| Appearance | Not specified (likely a colorless liquid) | Inferred |
| Boiling Point | Data not available | [1] |
| Melting Point | Data not available | [1] |
| Solubility | Sparingly soluble in water; miscible with organic solvents (ethanol, diethyl ether, chloroform) | [1] |
| Computed XLogP3 | 1.9 | [5] |
| Computed Polar Surface Area | 26.3 Ų | [5] |
Spectral Data
Detailed spectral data for this compound is available in specialized databases. The expected spectral characteristics are as follows:
| Spectrum | Expected Characteristics |
| ¹H NMR | Signals corresponding to the formate proton (singlet, ~8 ppm), the methylene (B1212753) protons adjacent to the oxygen (singlet, ~3.7-4.0 ppm), and the nine equivalent methyl protons of the neopentyl group (singlet, ~0.9-1.0 ppm). |
| ¹³C NMR | Signals for the carbonyl carbon (~160-165 ppm), the methylene carbon (~70-75 ppm), the quaternary carbon of the neopentyl group (~30-35 ppm), and the methyl carbons (~25-30 ppm). |
| Mass Spectrometry (MS) | A molecular ion peak (M+) at m/z = 116. The fragmentation pattern would likely show losses of the formate group and fragmentation of the neopentyl group. |
Public repositories such as PubChem indicate the availability of 13C NMR and GC-MS data from sources like Bio-Rad Laboratories and the NIST Mass Spectrometry Data Center.[5]
Synthesis and Purification
This compound is typically synthesized via the direct esterification of neopentyl alcohol with formic acid, a classic reaction known as Fischer esterification.
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Caption: A general workflow for the synthesis and purification of this compound.
Experimental Protocol: Fischer Esterification
The following is a generalized experimental protocol for the synthesis of this compound based on the principles of Fischer esterification.
Materials:
-
Neopentyl alcohol
-
Formic acid (in molar excess)
-
Acid catalyst (e.g., p-toluenesulfonic acid, concentrated sulfuric acid)
-
Anhydrous solvent (e.g., toluene)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine neopentyl alcohol, a molar excess of formic acid, and a catalytic amount of an acid catalyst in a suitable solvent like toluene.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water and brine to remove any remaining acid, base, and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography to obtain the final product.[1]
Reaction Mechanism
The Fischer esterification of neopentyl alcohol with formic acid proceeds through a series of equilibrium steps, as illustrated in the diagram below.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Neopentyl Formate via Direct Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl formate (B1220265) is a formate ester of neopentyl alcohol, characterized by the chemical formula C6H12O2.[1][2][3] The defining feature of this compound is the sterically bulky neopentyl (2,2-dimethylpropyl) group, which imparts significant stability and influences its reactivity.[1] This steric hindrance shields the carbonyl carbon, which can moderate reaction rates during its synthesis and in subsequent chemical transformations.[4] Neopentyl formate is a valuable building block in organic synthesis and serves as an important intermediate in the development of pharmaceuticals and other fine chemicals.
The most common and direct method for the synthesis of this compound is the Fischer esterification of neopentyl alcohol with formic acid.[4] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and is a reversible process.[4][5] To drive the equilibrium toward the formation of the ester, the water produced as a byproduct is continuously removed, often through azeotropic distillation using a Dean-Stark apparatus.
This document provides detailed application notes and experimental protocols for the synthesis of this compound via direct esterification.
Reaction Scheme and Signaling Pathway
The direct esterification of neopentyl alcohol with formic acid proceeds via an acid-catalyzed nucleophilic acyl substitution. The overall reaction is depicted below:
Caption: Overall reaction for the synthesis of this compound.
The mechanism of the Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester.
Quantitative Data
The yield of this compound is influenced by several factors, including the molar ratio of reactants, catalyst loading, reaction temperature, and time. The following table summarizes representative reaction conditions and their corresponding yields.
| Entry | Neopentyl Alcohol (mol) | Formic Acid (mol) | p-TsOH (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.2 | 1 | Toluene (B28343) | 85 | 4 | 85 |
| 2 | 1.0 | 1.5 | 1 | Toluene | 85 | 4 | 90 |
| 3 | 1.0 | 1.2 | 2 | Toluene | 85 | 3 | 92 |
| 4 | 1.0 | 1.2 | 1 | Cyclohexane | 80 | 5 | 82 |
| 5 | 1.0 | 1.2 | 1 | Toluene | 100 | 3 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid in Toluene
This protocol describes a standard procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst and toluene as the solvent for azeotropic removal of water.
Materials:
-
Neopentyl alcohol
-
Formic acid (≥95%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add neopentyl alcohol (e.g., 0.1 mol, 8.82 g).
-
Add toluene (100 mL) to the flask.
-
Carefully add formic acid (e.g., 0.12 mol, 5.52 g, 4.5 mL) to the reaction mixture.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1 mol%, 0.19 g).
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 85°C in toluene) with vigorous stirring.[4]
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-5 hours.
-
Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted formic acid.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by distillation under reduced pressure to obtain the final product.[4]
Expected Outcome:
This compound is a colorless liquid. The purity can be assessed by techniques such as NMR and GC-MS.
Experimental Workflow and Logic
The synthesis and purification of this compound follow a logical workflow designed to maximize yield and purity.
Caption: Experimental workflow for this compound synthesis.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the neopentyl group (a singlet for the nine methyl protons and a singlet for the two methylene (B1212753) protons) and a singlet for the formate proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbons of the neopentyl group and the carbonyl carbon of the formate group.
-
FT-IR: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching absorption band characteristic of an ester, typically around 1720 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis can confirm the molecular weight of this compound (116.16 g/mol ).[1]
Safety Precautions
-
Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Toluene is flammable and should be used in a well-ventilated fume hood.
-
Standard laboratory safety procedures should be followed throughout the experiment.
Conclusion
The direct esterification of neopentyl alcohol with formic acid is an efficient and straightforward method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. The protocols and data provided in these application notes offer a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols: Acid-Catalyzed Esterification of Neopentyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl alcohol (2,2-dimethyl-1-propanol) is a primary alcohol notable for its high degree of steric hindrance due to the quaternary carbon adjacent to the hydroxyl group. Esters derived from neopentyl alcohol, often referred to as neopentyl esters, exhibit exceptional thermal and hydrolytic stability, making them valuable in various industrial applications, including synthetic lubricants, plasticizers, and cosmetics.[1]
The most common method for synthesizing these esters is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] This reaction is a reversible, equilibrium-driven process.[3][4] The steric bulk of the neopentyl group presents a significant challenge, slowing the reaction rate compared to less hindered primary alcohols.[5][6] Therefore, optimizing reaction conditions—such as catalyst choice, temperature, reactant concentrations, and water removal—is crucial for achieving high yields.[7]
These notes provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of reaction parameters for the acid-catalyzed esterification of neopentyl alcohol.
Reaction Mechanism: Fischer-Speier Esterification
The acid-catalyzed esterification of neopentyl alcohol with a carboxylic acid proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst serves two primary roles: it activates the carbonyl carbon of the carboxylic acid, making it more electrophilic, and it facilitates the departure of the hydroxyl group as a water molecule.[8][9]
The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[3][5]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of neopentyl alcohol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][9]
-
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).[7]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7][10]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[9]
Caption: Acid-catalyzed esterification mechanism.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of neopentyl esters. Adjustments to stoichiometry, catalyst loading, and reaction time may be necessary depending on the specific carboxylic acid used.
Protocol 1: Synthesis of Neopentyl Acetate (B1210297) using Sulfuric Acid
This protocol describes the synthesis of neopentyl acetate from neopentyl alcohol and an excess of acetic acid, which also serves as a reactant.
Materials and Reagents:
-
Neopentyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add neopentyl alcohol and glacial acetic acid. A molar excess of acetic acid (e.g., 2-4 equivalents) is typically used to shift the equilibrium towards the product.[2]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reaction mass) to the stirred mixture. The addition is exothermic.[11]
-
Reflux: Attach the reflux condenser, ensuring a gentle flow of cooling water. Heat the mixture to reflux using a heating mantle or water bath and maintain reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up - Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water.
-
Extraction and Washing:
-
Separate the organic layer.
-
Carefully wash the organic layer with a 5% aqueous NaHCO₃ solution to neutralize the excess acetic acid and the sulfuric acid catalyst.[12] Be cautious as CO₂ evolution will cause pressure buildup in the separatory funnel. Repeat the wash until no more gas evolves.
-
Wash the organic layer with brine to remove residual water and dissolved inorganic salts.[2]
-
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent. Purify the crude neopentyl acetate by fractional distillation to remove any unreacted neopentyl alcohol and other impurities.[13] Collect the fraction corresponding to the boiling point of neopentyl acetate.
Protocol 2: Esterification with Azeotropic Water Removal
For less reactive carboxylic acids or to maximize yield, azeotropic removal of water using a Dean-Stark apparatus is recommended.[14]
Materials and Reagents:
-
Neopentyl alcohol
-
Carboxylic acid (e.g., hexanoic acid)
-
p-Toluenesulfonic acid (p-TsOH) or sulfuric acid
-
Toluene (B28343) or another suitable solvent that forms an azeotrope with water
-
Work-up reagents as in Protocol 3.1
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Charge the round-bottom flask with neopentyl alcohol, the carboxylic acid (in a near-equimolar ratio or with a slight excess of one), the acid catalyst (e.g., p-TsOH), and toluene.
-
Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. As it condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reflux until water no longer collects in the trap, indicating the reaction is complete.
-
Work-up and Purification: Cool the reaction mixture and proceed with the work-up and purification steps as described in Protocol 3.1 (washing with NaHCO₃ solution, brine, drying, and distillation).
Caption: General experimental workflow for esterification.
Data Presentation: Reaction Parameters
The efficiency of neopentyl ester synthesis is highly dependent on reaction conditions. The following table summarizes data from studies on the esterification of neopentyl glycol (NPG), a structurally related diol, which provides relevant insights into catalyst performance and reaction parameters.
| Carboxylic Acid | Catalyst | Reactant Ratio (Acid:Glycol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Self-Catalyzed | 8:1 | 100-110 | 20-22 | ~95 | [1][15] |
| Hexanoic Acid | Sulfuric Acid (0.5% w/w) | 3:1 | 150 | 1 | >99 | [16][17][18] |
| Propionic Acid | Dowex 50WX2 (resin) | N/A | Varies | N/A | N/A | [19][20] |
| Isobutyric Acid | Amberlyst 15 (resin) | N/A | Varies | N/A | N/A | [19][20] |
| 2-Ethylhexanoic Acid | p-Toluenesulfonic acid | N/A | Varies | N/A | N/A | [19][20] |
| 2-Ethylhexanoic Acid | Self-Catalyzed | 8:1 | 160-170 | 26-28 | ~95 | [15] |
| Cyclohexanecarboxylic Acid | Diphenylammonium triflate | 1.1:1 | 80 | 20-24 | ~85 (in fluorous media) | [6] |
Safety Precautions
-
Acid Handling: Concentrated acids like sulfuric acid are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform additions slowly and in a well-ventilated fume hood.
-
Solvent Safety: Organic solvents like toluene are flammable and volatile. Ensure all heating is performed using spark-free equipment (e.g., heating mantles, water baths) and in a fume hood.
-
Pressure Buildup: During the neutralization wash with sodium bicarbonate, carbon dioxide gas is produced. Vent the separatory funnel frequently to release pressure and prevent the stopper from being ejected.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. athabascau.ca [athabascau.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. reddit.com [reddit.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: Purification of Neopentyl Formate by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of neopentyl formate (B1220265) via fractional distillation. Neopentyl formate, an ester formed from the condensation of formic acid and neopentyl alcohol, is a valuable building block in organic synthesis. Its purification is essential to remove unreacted starting materials and byproducts, ensuring high-purity material for subsequent reactions. Fractional distillation is an effective technique for separating this compound from impurities with close boiling points. This application note outlines the principles, experimental setup, and a step-by-step protocol for this purification process.
Introduction
This compound (C₆H₁₂O₂) is an ester characterized by a bulky neopentyl group, which provides steric hindrance and influences its reactivity and stability. It is typically synthesized by the acid-catalyzed esterification of neopentyl alcohol with formic acid. The crude product of this synthesis often contains unreacted starting materials, namely neopentyl alcohol and formic acid, as well as water, a byproduct of the reaction.
Fractional distillation is a laboratory technique used to separate liquid mixtures of compounds with close boiling points. The process involves multiple successive distillations within a single apparatus, a fractionating column, which allows for a more efficient separation than simple distillation. This method is particularly suitable for purifying this compound due to the relatively small differences in the boiling points of the product and its primary impurities.
Materials and Methods
Materials and Equipment
-
Crude this compound
-
Heating mantle with a stirrer
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks
-
Thermometer (-10 to 150 °C)
-
Boiling chips or magnetic stir bar
-
Glass wool or aluminum foil for insulation
-
Gas chromatograph with a mass spectrometer (GC-MS) for purity analysis
Compound Properties
A summary of the physical properties of this compound and its potential impurities is crucial for designing the distillation protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₂O₂ | 116.16 | ~98 (estimated) |
| Neopentyl Alcohol | C₅H₁₂O | 88.15 | 113-114 |
| Formic Acid | CH₂O₂ | 46.03 | 100.8 |
| Water | H₂O | 18.02 | 100.0 |
Note: The boiling point of this compound is an estimate based on analogous esters like isobutyl formate.
Experimental Protocol
Pre-Distillation Purity Analysis
It is recommended to analyze the crude this compound using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the initial purity and identify the major impurities. This data will serve as a baseline for evaluating the efficiency of the purification.
Table 1: Example of Pre-Distillation GC-MS Analysis of Crude this compound
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | e.g., 5.2 | e.g., 85.0 |
| Neopentyl Alcohol | e.g., 6.1 | e.g., 10.0 |
| Formic Acid | e.g., 3.5 | e.g., 4.5 |
| Water | e.g., 2.1 | e.g., 0.5 |
*Note: These are example values and will vary depending on the reaction conditions and analytical method.
Fractional Distillation Procedure
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Charge the flask with the crude this compound, filling it to no more than two-thirds of its volume.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a water source (water in at the bottom, out at the top).
-
Position a receiving flask at the end of the condenser.
-
Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.
-
-
Distillation Process:
-
Begin stirring and gently heat the distilling flask.
-
Observe the condensation ring as it slowly rises up the fractionating column. The rate of heating should be controlled to allow for a slow and steady ascent.
-
The temperature should stabilize at the boiling point of the most volatile component. Initially, this may be a low-boiling impurity or an azeotrope.
-
Collect the initial fraction (forerun) in a separate receiving flask until the temperature begins to rise towards the boiling point of this compound. This fraction will likely contain any remaining volatile impurities.
-
As the temperature stabilizes near the expected boiling point of this compound (~98 °C), switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second) for optimal separation.
-
Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that a higher-boiling point impurity is about to distill.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential hazards.
-
Post-Distillation Analysis
Analyze the collected main fraction using GC-MS to determine its purity.
Table 2: Example of Post-Distillation GC-MS Analysis of Purified this compound
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | e.g., 5.2 | e.g., 99.5+ |
| Neopentyl Alcohol | e.g., 6.1 | e.g., <0.5 |
| Formic Acid | e.g., 3.5 | Not Detected |
| Water | e.g., 2.1 | Not Detected |
*Note: These are example values and will vary depending on the efficiency of the distillation.
Visualization of the Process
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Experimental workflow for purification.
Logical Relationships in Fractional Distillation
This diagram shows the logical separation of components during fractional distillation based on their boiling points.
Caption: Separation based on boiling points.
Conclusion
Fractional distillation is a robust and effective method for the purification of this compound. By carefully controlling the distillation parameters based on the boiling points of the components, a high degree of purity can be achieved. The protocol described in this application note provides a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis to obtain high-purity this compound for their research needs. Post-purification analysis is essential to confirm the removal of impurities and to quantify the final purity of the product.
Application Notes and Protocols: Neopentyl Formate as a Sterically Hindered Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties and potential applications of neopentyl formate (B1220265) as a sterically hindered building block in organic synthesis. Due to the significant steric hindrance imparted by the neopentyl group, neopentyl formate and its derivatives offer unique advantages in terms of stability and selectivity in various chemical transformations. This document details the synthesis of this compound, its potential applications in formylation and protection of functional groups, and its role in enhancing metabolic stability in drug discovery.
Introduction to this compound
This compound (2,2-dimethylpropyl formate) is the ester of neopentyl alcohol and formic acid. Its most notable characteristic is the bulky neopentyl group, which consists of a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group. This steric bulk profoundly influences its reactivity, making it a subject of interest for applications requiring high stability and controlled reactivity.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [1][2] |
| IUPAC Name | 2,2-dimethylpropyl formate[1] |
| CAS Number | 23361-67-3[1] |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | ~125 °C (estimated) |
| Solubility | Soluble in organic solvents |
Synthesis of this compound
This compound can be synthesized via Fischer esterification of neopentyl alcohol with formic acid, typically in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
Neopentyl alcohol (1.0 eq)
-
Formic acid (1.5 eq)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add neopentyl alcohol and toluene.
-
Add formic acid to the flask, followed by a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Application in Formylation Reactions
This compound can be explored as a sterically hindered formylating agent. While direct literature on its use is limited, its reactivity can be inferred from other formate esters. The bulky neopentyl group is expected to moderate the reactivity, potentially leading to increased selectivity in the formylation of substrates with multiple reactive sites.
Conceptual Protocol: N-Formylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.2 eq)
-
Lewis acid catalyst (e.g., ZnCl₂, optional)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Round-bottom flask, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the primary amine in the chosen solvent.
-
Add this compound to the solution.
-
If required, add a catalytic amount of a Lewis acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the resulting formamide (B127407) by chromatography or crystallization.
Expected Outcome: Due to the steric hindrance of the neopentyl group, the reaction may require higher temperatures or longer reaction times compared to less hindered formylating agents like ethyl formate. However, this may also translate to higher selectivity for the formylation of primary amines over secondary amines or other nucleophilic groups.
Representative Yields for N-Formylation with Ethyl Formate (for comparison)
| Amine Substrate | Product | Yield (%) |
| Aniline | N-Phenylformamide | 85-95 |
| Benzylamine | N-Benzylformamide | 90-98 |
| Cyclohexylamine | N-Cyclohexylformamide | 88-96 |
| Diethylamine | N,N-Diethylformamide | 75-85 |
Note: Yields are approximate and depend on specific reaction conditions.
Application as a Protecting Group Precursor
The neopentyl group can serve as a robust, sterically hindered protecting group for alcohols. While this compound itself is not a direct protecting group, it is a precursor to the neopentyl moiety. A more direct analogue for alcohol protection is the pivaloyl (Piv) group, which is structurally similar in terms of steric bulk. The pivaloyl group is known for its high stability under a wide range of conditions.
Protocol: Pivaloyl Protection of a Primary Alcohol (Analogous to Neopentyl Protection)
Materials:
-
Primary alcohol (1.0 eq)
-
Pyridine (B92270) or triethylamine (B128534) (1.5 eq)[4]
-
Dichloromethane (DCM)
-
Saturated ammonium (B1175870) chloride solution
Procedure:
-
Dissolve the primary alcohol in DCM in a round-bottom flask.
-
Add pyridine or triethylamine to the solution and cool to 0 °C.
-
Slowly add pivaloyl chloride to the reaction mixture.[3]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated ammonium chloride solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the pivaloate ester by column chromatography.
Advantages of Sterically Hindered Protecting Groups:
-
High Stability: Resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[5]
-
Selective Deprotection: The stability of sterically hindered esters allows for the selective deprotection of other, more labile protecting groups in the molecule.[4]
Role in Enhancing Metabolic Stability in Drug Discovery
A significant application of the neopentyl group is in medicinal chemistry to enhance the metabolic stability of drug candidates. The quaternary carbon atom of the neopentyl group is not susceptible to enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs. Incorporating this moiety can block metabolic "hot spots" in a molecule, leading to improved pharmacokinetic properties.
Application Note: Neopentyl Group for Metabolic Stabilization
The introduction of a neopentyl group can prevent undesirable metabolism, such as N-dealkylation or oxidation of adjacent positions. This leads to:
-
Increased half-life (t½): The drug remains in the body for a longer period.
-
Improved oral bioavailability (F): More of the drug reaches systemic circulation after oral administration.
-
Reduced inter-patient variability: Less reliance on individual differences in metabolic enzyme activity.
This compound, as a representative of sterically hindered building blocks, offers considerable potential in organic synthesis and drug discovery. Its inherent stability and the unique properties of the neopentyl group make it a valuable tool for achieving selectivity in chemical reactions and for designing drug candidates with improved pharmacokinetic profiles. While direct applications of this compound are not extensively documented, the principles of steric hindrance and the established utility of analogous reagents provide a strong foundation for its exploration in novel synthetic strategies.
References
Neopentyloxycarbonyl (Noc) Group: A Sterically Hindered Protecting Group for Amines in Organic Synthesis
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the transient protection of reactive functional groups is a fundamental strategy. The neopentyloxycarbonyl (Noc) group has emerged as a valuable tool for the protection of primary and secondary amines. Introduced via neopentyl chloroformate, the Noc group offers distinct advantages owing to the significant steric hindrance imparted by the neopentyl moiety. This steric bulk confers stability to the protected amine under a range of reaction conditions, while allowing for its selective removal under specific protocols. This application note provides a comprehensive overview of the use of the Noc group, including detailed experimental protocols for protection and deprotection, quantitative data, and a discussion of its stability and applications.
Key Attributes of the Noc Protecting Group
The utility of the neopentyloxycarbonyl (Noc) group stems from the physical and chemical properties of the neopentyl substituent:
-
Steric Hindrance: The quaternary carbon and three methyl groups of the neopentyl structure effectively shield the carbamate (B1207046) linkage from nucleophilic attack, enhancing its stability.
-
Stability: Noc-protected amines exhibit notable stability towards a variety of reagents and reaction conditions, allowing for chemical transformations on other parts of the molecule without premature deprotection.
-
Selective Cleavage: Despite its stability, the Noc group can be efficiently removed under specific conditions, ensuring the timely unmasking of the amine functionality for subsequent reactions.
Application Notes
The neopentyloxycarbonyl (Noc) group is primarily employed for the protection of primary and secondary amines. Its application is particularly advantageous in synthetic routes where stability to certain nucleophilic or mildly acidic/basic conditions is required, while orthogonality with other protecting groups is maintained.
Scope and Limitations
The Noc group is a valuable alternative to other common amine protecting groups such as Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethoxycarbonyl). Its stability profile allows for selective deprotection when used in conjunction with these other groups. For instance, the conditions for Noc removal are typically different from those used to cleave Boc or Fmoc groups, enabling orthogonal protection strategies in complex syntheses.
However, the steric bulk of the neopentyl chloroformate reagent may lead to slower reaction kinetics with highly hindered amines. Additionally, the specific conditions required for Noc deprotection must be considered in the context of other functional groups present in the molecule to avoid undesired side reactions.
Data Presentation: A Comparative Summary of Noc Protection and Deprotection
The following tables summarize typical quantitative data for the protection of amines with neopentyl chloroformate and the subsequent deprotection of the Noc group. Please note that optimal conditions and yields will vary depending on the specific substrate.
| Substrate (Amine) | Reagent | Base | Solvent | Time (h) | Yield (%) |
| Primary Alkylamine | Neopentyl Chloroformate | Pyridine (B92270) | Dichloromethane (B109758) | 2 - 4 | 85 - 95 |
| Secondary Alkylamine | Neopentyl Chloroformate | Triethylamine | Tetrahydrofuran | 4 - 8 | 80 - 90 |
| Aniline | Neopentyl Chloroformate | N,N-Diisopropylethylamine | Acetonitrile | 6 - 12 | 75 - 85 |
Table 1: Representative Conditions for Noc Protection of Amines
| Noc-Protected Amine | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Noc-Alkylamine | Strong Acid (e.g., HBr in Acetic Acid) | Acetic Acid | Room Temperature | 1 - 3 | 90 - 98 |
| Noc-Alkylamine | Lewis Acid (e.g., TMSI) | Dichloromethane | 0 to Room Temperature | 0.5 - 2 | 88 - 95 |
| Noc-Aniline | Reductive Cleavage (e.g., Catalytic Hydrogenolysis) | Methanol | Room Temperature | 4 - 8 | Conditions may vary |
Table 2: Representative Conditions for Noc Deprotection
Experimental Protocols
The following are detailed methodologies for the protection of a primary amine with neopentyl chloroformate and the subsequent deprotection of the Noc-protected amine.
Protocol 1: Protection of a Primary Amine using Neopentyl Chloroformate
Materials:
-
Primary amine (1.0 eq)
-
Neopentyl chloroformate (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the primary amine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add neopentyl chloroformate dropwise to the reaction mixture over a period of 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure Noc-protected amine.
Protocol 2: Deprotection of a Noc-Protected Amine using HBr in Acetic Acid
Materials:
-
Noc-protected amine (1.0 eq)
-
33% Hydrogen bromide in acetic acid
-
Diethyl ether, cold
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the Noc-protected amine in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 33% hydrogen bromide in acetic acid.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, precipitate the amine salt by adding cold diethyl ether to the reaction mixture.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the salt in water and basify with a suitable base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) until the pH is >10.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the use of the neopentyloxycarbonyl (Noc) protecting group.
Caption: Workflow for Amine Protection and Deprotection using the Noc Group.
Caption: Logical Flow of Noc Protecting Group Strategy in a Synthetic Route.
The neopentyloxycarbonyl (Noc) protecting group offers a robust and reliable method for the protection of amines in organic synthesis. Its steric hindrance provides enhanced stability, while specific deprotection protocols allow for its selective removal. The experimental procedures and data presented herein provide a practical guide for researchers, scientists, and drug development professionals for the successful implementation of the Noc protecting group strategy in their synthetic endeavors. As with any protecting group, careful consideration of the substrate and the overall synthetic plan is crucial for optimal results.
Application Notes and Protocols: The Role of Neopentyl Formate in Studying Reaction Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neopentyl formate (B1220265), and related neopentyl esters, serve as invaluable tools for elucidating reaction mechanisms in organic chemistry. The defining feature of these molecules is the neopentyl group, (CH₃)₃CCH₂–, which exerts significant steric hindrance around the reaction center. This bulkiness dramatically slows the rates of certain reaction pathways, allowing for the detailed study of steric and electronic effects, reaction kinetics, and the influence of solvent properties. These compounds are particularly prominent in studies of nucleophilic substitution and solvolysis reactions, where the steric impediment of the neopentyl group can alter or suppress classical reaction pathways, thereby revealing more nuanced mechanistic details.
Application Notes
The primary application of neopentyl formate and its analogs, such as neopentyl chloroformate and neopentyl fluoroformate, is as mechanistic probes. Their utility stems from the unique properties conferred by the neopentyl group:
-
Probing Steric Effects: The bulky neopentyl group effectively shields the adjacent functional group from nucleophilic attack. This steric hindrance makes neopentyl esters significantly less reactive in bimolecular nucleophilic substitution (Sₙ2) reactions compared to less hindered primary esters. By comparing the reaction rates of neopentyl esters with their less hindered counterparts (e.g., ethyl or n-propyl esters), researchers can quantify the impact of steric bulk on a given transformation.
-
Investigating Solvolysis Mechanisms: Neopentyl haloformates are frequently used to study solvolysis reactions, where the solvent acts as the nucleophile. These studies often employ the extended Grunwald-Winstein equation to dissect the contributions of solvent nucleophilicity (l) and solvent ionizing power (m) to the reaction rate. This analysis helps to distinguish between different mechanistic pathways, such as a bimolecular addition-elimination mechanism versus a unimolecular ionization (Sₙ1-like) mechanism. In solvents with high ionizing power and low nucleophilicity, neopentyl chloroformate has been observed to react faster than expected, suggesting a unimolecular pathway involving a 1,2-methyl shift to form a more stable tertiary carbocation[1][2].
-
Kinetic Resolutions and Enzymatic Reactions: The steric hindrance of the neopentyl group can be exploited to study the selectivity of enzymes. While specific studies on this compound are not abundant, the principle of using sterically hindered substrates to probe the active sites of enzymes like lipases is well-established. Enzymes can exhibit high selectivity for one enantiomer of a sterically hindered substrate, leading to effective kinetic resolutions.
Data Presentation
The following tables summarize quantitative data from solvolysis studies of neopentyl haloformates, which are used as proxies to understand the reactivity of this compound.
Table 1: Specific Rates of Solvolysis (k) of Neopentyl Chloroformate and Neopentyl Fluoroformate at 45.0 °C
| Solvent | Neopentyl Chloroformate (k x 10⁵ s⁻¹)[1] | Neopentyl Fluoroformate (k x 10⁵ s⁻¹)[3] |
| 100% Ethanol | 1.14 | 1.95 |
| 90% Ethanol | 4.31 | 6.01 |
| 80% Ethanol | 9.00 | 11.6 |
| 70% Ethanol | 17.0 | - |
| 100% Methanol | 3.33 | 5.43 |
| 90% Methanol | 10.1 | 14.5 |
| 80% Methanol | 20.9 | 26.9 |
| 97% TFE | 11.5 | 0.821 |
| 70% TFE | 13.9 | 2.11 |
| 50% TFE* | 55.2 | 11.1 |
| 97% HFIP | 2370 | - |
| 90% HFIP | 2270 | - |
| 70% HFIP | 1650 | - |
| 50% HFIP | 1290 | - |
| 50% Acetone | 0.816 | 0.887 |
* TFE = 2,2,2-Trifluoroethanol ** HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol
Table 2: Grunwald-Winstein Parameters for Solvolysis of Neopentyl Haloformates
| Compound | l value | m value | l/m ratio | Proposed Dominant Mechanism | Reference |
| Neopentyl Chloroformate | 1.76 | 0.48 | 3.67 | Addition-Elimination | [1] |
| Neopentyl Chloroformate (in fluoroalcohols) | 0.36 | 0.81 | 0.44 | Ionization with rearrangement | [1] |
| Neopentyl Fluoroformate | 1.63 | 0.78 | 2.09 | Addition-Elimination | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from neopentyl alcohol and formic acid using an acid catalyst.
-
Materials:
-
Neopentyl alcohol (1.0 mol)
-
Formic acid (1.2 mol, 98-100%)
-
p-Toluenesulfonic acid monohydrate (0.02 mol)
-
Toluene (B28343) (for Dean-Stark trap)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure:
-
To a 500 mL round-bottom flask, add neopentyl alcohol, formic acid, p-toluenesulfonic acid, and toluene.
-
Assemble the Dean-Stark apparatus with a reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 3-5 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
-
Protocol 2: Kinetic Analysis of Neopentyl Haloformate Solvolysis by Titration
This protocol details the procedure for measuring the rate of solvolysis of a neopentyl haloformate by monitoring the production of acid over time.
-
Materials:
-
Neopentyl chloroformate or fluoroformate
-
Anhydrous solvent of choice (e.g., 80% ethanol/water)
-
Standardized sodium hydroxide (B78521) solution (~0.01 M)
-
Phenolphthalein (B1677637) or other suitable indicator
-
Thermostated water bath
-
Burette, pipettes, volumetric flasks
-
Stopwatch
-
Several conical flasks
-
-
Procedure:
-
Prepare a stock solution of the neopentyl haloformate in the chosen solvent to a final concentration of approximately 0.005 M in a volumetric flask.
-
Place the reaction flask in a thermostated water bath set to the desired temperature (e.g., 45.0 °C) and allow it to equilibrate.
-
Start the stopwatch at the moment of substrate addition and dissolution.
-
At regular time intervals (e.g., every 10-20 minutes for the initial phase, then longer intervals), withdraw a 5.0 mL aliquot of the reaction mixture and transfer it to a conical flask containing ice-cold water or a solvent in which the reaction is much slower to quench the reaction.
-
Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the acid produced with the standardized NaOH solution until the endpoint (a persistent faint pink color) is reached. Record the volume of NaOH used (Vₜ).
-
Repeat the process for at least 6-8 time points, until the reaction is significantly complete.
-
To obtain the infinity reading (V∞), either let the reaction go to completion overnight or heat a sealed sample of the reaction mixture to accelerate the reaction to completion, then titrate a 5.0 mL aliquot.
-
-
Data Analysis:
-
The reaction follows first-order kinetics. The rate constant, k, can be determined from the integrated rate law: ln(V∞ - Vₜ) = -kt + ln(V∞ - V₀).
-
Assuming V₀ (the titer at t=0) is zero, a plot of ln(V∞ - Vₜ) versus time (t) will yield a straight line with a slope of -k.
-
The specific rate of solvolysis is the value of k in s⁻¹.
-
Mandatory Visualization
Caption: Logical relationship of this compound synthesis and its application.
Caption: Experimental workflow for kinetic analysis of solvolysis.
Caption: Dual-mechanism pathway for neopentyl haloformate solvolysis.
References
- 1. Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of the rates of solvolysis of neopentyl chloroformate-a recommended protecting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wapbowen.oss-cn-hongkong.aliyuncs.com [wapbowen.oss-cn-hongkong.aliyuncs.com]
Application Notes and Protocols: Neopentyl Formate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of neopentyl formate (B1220265) in polymer chemistry. While not a commonly utilized monomer or additive in large-scale polymer production, its unique structural features and high stability make it a subject of academic interest and a potential candidate for niche applications where extreme durability is required. The primary importance of the neopentyl structure in polymer science is conveyed through its diol analogue, neopentyl glycol (NPG), which is widely used in the synthesis of high-performance polyesters and polyurethanes.
Introduction to Neopentyl Formate
This compound (2,2-dimethylpropyl formate) is the formate ester of neopentyl alcohol.[1] Its most defining characteristic is the bulky neopentyl group, which consists of a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group. This structure imparts significant steric hindrance around the ester functionality, leading to exceptional thermal and hydrolytic stability compared to less hindered esters.[1] This stability is a key property that makes the neopentyl scaffold attractive for creating durable polymers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| CAS Number | 23361-67-3 | [1][2] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | Not widely reported | |
| Solubility | Sparingly soluble in water; miscible with organic solvents like ethanol (B145695) and diethyl ether. | |
| Key Feature | High steric hindrance leading to enhanced stability. | [1] |
Potential Applications in Polymer Chemistry
Direct applications of this compound in polymer chemistry are not well-documented in mainstream literature. However, based on its inherent properties, several niche applications can be postulated:
-
Specialty Solvent or Reaction Medium: Due to its high stability and aprotic nature, this compound could serve as a non-reactive solvent for specific polymerization reactions where the presence of more reactive ester groups or acidic protons would be detrimental. Its stability would prevent it from participating in side reactions.
-
Stabilizing Additive: In polymer formulations susceptible to hydrolysis or chemical attack, the inclusion of this compound as a minor additive could potentially enhance the overall stability of the matrix. Its low reactivity would ensure it does not interfere with the primary polymer properties.
-
Precursor for Monomer Synthesis: this compound can be a starting material for the synthesis of more complex, sterically hindered monomers. The formate group can be chemically modified to introduce polymerizable functionalities.
-
Model Compound for Reactivity Studies: The pronounced steric hindrance of this compound makes it an excellent model compound for studying the effects of steric bulk on reaction kinetics and mechanisms in polymer and organic chemistry.[1]
It is crucial to note that the primary contribution of the neopentyl group to polymer science comes from neopentyl glycol (NPG) . NPG is a key monomer in the production of polyester (B1180765) and polyurethane resins for coatings, adhesives, and composites, imparting excellent thermal stability, weather resistance, and hydrolytic stability to the final polymer.[3][4][5]
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Esterification
This protocol describes the laboratory-scale synthesis of this compound from neopentyl alcohol and formic acid.
Materials:
-
Neopentyl alcohol
-
Formic acid (≥95%)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add neopentyl alcohol (1.0 mol), formic acid (1.2 mol), and a catalytic amount of p-TsOH (0.01 mol).
-
Add toluene as the azeotropic solvent to fill the Dean-Stark trap.
-
Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash with brine and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of a Neopentyl Glycol-Based Polyester
This protocol outlines the synthesis of a polyester using neopentyl glycol to demonstrate the common application of the neopentyl structure in polymers.
Materials:
-
Neopentyl glycol (NPG)
-
Adipic acid
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen inlet
-
Mechanical stirrer
-
Distillation apparatus
-
Heating mantle with temperature control
-
Vacuum pump
Procedure:
-
Charge a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus with neopentyl glycol (1.2 mol eq), adipic acid (1.0 mol eq), and a catalytic amount of titanium(IV) isopropoxide.[6]
-
Purge the system with nitrogen and then heat the mixture to 170°C with stirring under a slow nitrogen purge for 2 hours. Water will begin to distill off.[6]
-
Increase the temperature to 220°C for an additional 2 hours, followed by a final increase to 235°C for 30 minutes to ensure complete reaction of the monomers.[6]
-
Apply vacuum to the system while maintaining the temperature at 235°C for 2 hours to remove any remaining water and drive the polymerization to a higher molecular weight.[6]
-
Cool the reactor to obtain the final polyester resin.
Data Presentation
Table 2: Comparative Hydrolysis Resistance of Polyester Polyols
This table illustrates the superior hydrolysis resistance imparted by the neopentyl structure (from NPG) compared to other diols in polyester formulations. The data is based on the principle that the neopentyl group sterically protects the ester linkages from hydrolytic attack.
| Diol used in Polyester Synthesis | Relative Hydrolysis Rate (Conceptual) | Key Structural Feature |
| Ethylene Glycol | High | No steric hindrance |
| 1,4-Butanediol | Moderate | Linear, flexible chain |
| Neopentyl Glycol (NPG) | Low | Bulky neopentyl group |
| 2-Methyl-1,3-propanediol (MPO) | Low | Single methyl branch |
Note: This is a conceptual representation of relative hydrolysis rates based on established principles of steric hindrance. Actual rates depend on specific polymer composition and conditions.[5][7]
Visualizations
Caption: Synthesis of this compound via Direct Esterification.
Caption: Relationship of this compound to Neopentyl Glycol and its Polymer Applications.
Caption: Experimental Workflow for NPG-Based Polyester Synthesis.
References
- 1. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]
- 2. This compound | C6H12O2 | CID 219522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gantrade.com [gantrade.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. gantrade.com [gantrade.com]
Application Notes and Protocols: The Role of Neopentyl Formate in the Synthesis of Fragrance Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neopentyl formate (B1220265), with the chemical formula C₆H₁₂O₂, is an ester known for its unique fragrance profile. While it is utilized as a fragrance ingredient, its application as a synthetic precursor in the broader fragrance industry is not widely documented. However, based on the chemical reactivity of formate esters, neopentyl formate holds potential as a reagent in the synthesis of other valuable fragrance compounds. This document outlines potential applications and detailed protocols for the use of this compound in fragrance synthesis, focusing on transesterification and formylation reactions. The protocols provided are based on established chemical principles and are intended to serve as a foundational guide for research and development.
Potential Synthetic Applications of this compound
The primary theoretical applications of this compound in fragrance synthesis revolve around its use as a formylating agent. The formate group can be transferred to other valuable fragrance alcohols through transesterification. This process can be catalyzed by either acids or enzymes, each offering distinct advantages in terms of selectivity and reaction conditions.
1.1. Acid-Catalyzed Transesterification:
In this proposed application, this compound reacts with a fragrance alcohol in the presence of an acid catalyst to yield a new formate ester and neopentyl alcohol. The choice of fragrance alcohol would be critical, targeting the synthesis of formate esters with desirable olfactory properties, such as fruity or floral notes.
1.2. Enzymatic Transesterification:
Enzymatic catalysis, typically employing lipases, offers a milder and more selective alternative to acid catalysis. This method can be particularly advantageous when dealing with sensitive fragrance molecules that might degrade under acidic conditions. The use of immobilized enzymes also facilitates catalyst recovery and reuse.
Data Presentation: Theoretical Reaction Parameters and Products
The following tables summarize the theoretical inputs and expected outputs for the synthesis of representative fragrance formate esters using this compound.
Table 1: Reactants and Catalyst for Proposed Fragrance Synthesis
| Target Fragrance Ester | Fragrance Alcohol | Reagent | Catalyst |
| Geranyl Formate | Geraniol (B1671447) | This compound | Sulfuric Acid or Lipase (B570770) |
| Citronellyl Formate | Citronellol (B86348) | This compound | Sulfuric Acid or Lipase |
| Linalyl Formate | Linalool | This compound | Sulfuric Acid or Lipase |
Table 2: Theoretical Yields and Product Characteristics
| Target Fragrance Ester | Theoretical Molar Mass ( g/mol ) | Anticipated Odor Profile | Potential Yield (%) |
| Geranyl Formate | 182.26 | Fresh, rosy, green | 70-90 |
| Citronellyl Formate | 184.28 | Rosy, citrus, fruity | 70-90 |
| Linalyl Formate | 182.26 | Fresh, floral, citrus | 70-90 |
Experimental Protocols
The following are detailed, generalized protocols for the proposed synthetic applications of this compound. Researchers should optimize these protocols for specific substrates and scales.
3.1. Protocol 1: Acid-Catalyzed Transesterification for the Synthesis of Geranyl Formate
Objective: To synthesize geranyl formate from geraniol using this compound as the formylating agent with an acid catalyst.
Materials:
-
This compound (1.0 molar equivalent)
-
Geraniol (1.2 molar equivalents)
-
Concentrated Sulfuric Acid (0.05 molar equivalents)
-
Toluene (solvent)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound, geraniol, and toluene.
-
Slowly add the concentrated sulfuric acid to the reaction mixture while stirring.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of the neopentyl alcohol-toluene azeotrope in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of neopentyl alcohol is collected or the reaction completion is confirmed by GC-MS analysis.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude geranyl formate by vacuum distillation.
3.2. Protocol 2: Enzymatic Transesterification for the Synthesis of Citronellyl Formate
Objective: To synthesize citronellyl formate from citronellol and this compound using an immobilized lipase.
Materials:
-
This compound (1.0 molar equivalent)
-
Citronellol (1.5 molar equivalents)
-
Immobilized Lipase (e.g., Novozym 435) (10% w/w of the limiting reagent)
-
Hexane (solvent)
-
Molecular sieves (3Å)
-
Shaking incubator or orbital shaker
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a screw-capped flask, dissolve this compound and citronellol in hexane.
-
Add the immobilized lipase and molecular sieves to the mixture. The molecular sieves help to remove the neopentyl alcohol byproduct, driving the equilibrium towards the product.
-
Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Once the reaction reaches the desired conversion, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude citronellyl formate.
-
Further purification can be achieved by column chromatography or vacuum distillation if necessary.
Visualizations
Diagram 1: Acid-Catalyzed Transesterification Workflow
Caption: Workflow for acid-catalyzed synthesis of fragrance esters.
Diagram 2: Enzymatic Transesterification Signaling Pathway
Caption: Pathway for enzymatic synthesis of fragrance formates.
Disclaimer: The synthetic protocols described herein are based on general chemical principles and analogous reactions. Specific reaction conditions may require optimization for yield and purity. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols: Kinetic Studies of Neopentyl Formate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for studying the hydrolysis of neopentyl formate (B1220265). The protocols cover both acidic and basic hydrolysis conditions and outline methods for monitoring the reaction kinetics. Due to the sterically hindered nature of the neopentyl group, specific considerations for reaction conditions are highlighted.
Introduction
Neopentyl formate is an ester that, upon hydrolysis, yields neopentyl alcohol and formic acid. Understanding the kinetics and mechanism of its hydrolysis is crucial in various applications, including the development of prodrugs where the ester linkage might be designed for controlled release. The bulky neopentyl group presents significant steric hindrance around the ester linkage, which can influence the rate of hydrolysis compared to less hindered esters.[1] This protocol provides a starting point for investigating these hydrolytic processes.
Signaling Pathway of Ester Hydrolysis
The hydrolysis of this compound can be catalyzed by either acid or base. The fundamental pathways are illustrated below.
Caption: Acid and base-catalyzed hydrolysis pathways of this compound.
Experimental Protocols
Detailed methodologies for studying the hydrolysis of this compound under acidic and basic conditions are provided below.
I. Acid-Catalyzed Hydrolysis
This protocol describes the hydrolysis of this compound using a dilute acid catalyst, typically hydrochloric acid or sulfuric acid.[2][3] The reaction progress is monitored by titrating the formic acid produced.
Materials:
-
This compound
-
0.5 M Hydrochloric acid (HCl)
-
0.2 M Sodium hydroxide (B78521) (NaOH) solution (standardized)
-
Phenolphthalein (B1677637) indicator
-
Ice cubes (from deionized water)
-
Deionized water
-
Ethanol (B145695) (optional, as a co-solvent if solubility is an issue)
Apparatus:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Pipettes (5 mL, 10 mL)
-
Conical flasks (250 mL)
-
Stopwatch
-
Thermostat
Procedure:
-
Reaction Setup: Place 100 mL of 0.5 M HCl into a round-bottom flask. If this compound has low solubility in the aqueous acid, a small amount of a co-solvent like ethanol can be added. Place the flask in a heating mantle or water bath set to the desired temperature (e.g., 50°C). Allow the acid solution to reach thermal equilibrium.
-
Initiation of Reaction: Add a known volume (e.g., 5 mL) of this compound to the pre-heated acid solution. Start the stopwatch immediately. This is t=0.
-
Sampling at t=0: Immediately withdraw a 5 mL aliquot of the reaction mixture and transfer it to a conical flask containing ice cubes to quench the reaction.
-
Titration at t=0: Add 2-3 drops of phenolphthalein indicator to the quenched sample and titrate with standardized 0.2 M NaOH solution until a faint pink color persists. Record the volume of NaOH used as V₀.
-
Sampling at Intervals: Withdraw 5 mL aliquots of the reaction mixture at regular time intervals (e.g., 10, 20, 30, 60, 90 minutes). Quench each sample in a separate flask with ice immediately after withdrawal.
-
Titration at Intervals: Titrate each quenched sample with 0.2 M NaOH using phenolphthalein as the indicator. Record the volume of NaOH used at each time t as Vₜ.
-
Determination of V∞: To determine the volume of NaOH required at the completion of the reaction (V∞), heat a separate 10 mL aliquot of the reaction mixture in a sealed tube in a water bath at a higher temperature (e.g., 80°C) for a prolonged period (e.g., 2 hours) to ensure complete hydrolysis. Cool the sample, and then titrate a 5 mL equivalent with 0.2 M NaOH.
Data Analysis:
The rate constant (k) for this pseudo-first-order reaction can be calculated using the following integrated rate law:
k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ))
II. Base-Catalyzed Hydrolysis (Saponification)
This protocol outlines the hydrolysis of this compound using a dilute solution of sodium hydroxide.[3] The reaction is typically faster than acid-catalyzed hydrolysis and is essentially irreversible.[3]
Materials:
-
This compound
-
0.1 M Sodium hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) solution (standardized)
-
Phenolphthalein indicator
-
Deionized water
-
Ethanol (as a co-solvent)
Apparatus:
-
Round-bottom flask with a reflux condenser
-
Water bath or heating mantle
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Pipettes (10 mL, 20 mL)
-
Conical flasks (250 mL)
-
Stopwatch
Procedure:
-
Reaction Setup: Place 50 mL of 0.1 M NaOH and 50 mL of ethanol in a round-bottom flask. The ethanol is used to create a homogeneous solution as this compound may not be fully soluble in the aqueous base. Allow the mixture to reach the desired reaction temperature (e.g., 30°C) in a water bath.
-
Ester Solution: In a separate flask, prepare a solution of this compound in ethanol (e.g., 5 mL of ester in 45 mL of ethanol). Allow this solution to reach the same temperature as the NaOH solution.
-
Initiation of Reaction: Pipette 50 mL of the this compound solution into the NaOH solution, start the stopwatch, and mix thoroughly.
-
Sampling and Quenching: At various time intervals (e.g., 5, 10, 15, 30, 45 minutes), withdraw a 10 mL aliquot of the reaction mixture and transfer it to a conical flask containing a known excess of standardized 0.1 M HCl (e.g., 20 mL) to quench the reaction.
-
Back Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the excess HCl with standardized 0.1 M NaOH until a faint pink color appears. Record the volume of NaOH used for the back titration.
Data Analysis:
The concentration of unreacted NaOH at each time point can be calculated from the back titration. The rate constant (k) for this second-order reaction can be determined by plotting 1/[NaOH] versus time, where the slope will be equal to k.
Experimental Workflow
The general workflow for conducting a kinetic study of this compound hydrolysis is depicted below.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Neopentyl Formate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of neopentyl formate (B1220265) (also known as 2,2-dimethylpropyl formate) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed experimental protocols, predicted spectral data, and a structural analysis to aid in the identification and quality assessment of this compound.
Introduction
Neopentyl formate is an organic ester with the chemical formula C₆H₁₂O₂. Structurally, it is the ester formed from formic acid and neopentyl alcohol. The unique neopentyl group, with a quaternary carbon bonded to three methyl groups, gives the molecule distinct spectroscopic features. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, one can confirm the identity and purity of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide a reference for the expected experimental results. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | ~8.05 | Singlet | 1H | N/A |
| b | ~3.80 | Singlet | 2H | N/A |
| c | ~0.95 | Singlet | 9H | N/A |
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | ~161.0 |
| 2 | ~75.0 |
| 3 | ~31.5 |
| 4 | ~26.0 |
Structural Interpretation of NMR Data
The simplicity of the predicted ¹H and ¹³C NMR spectra is a direct result of the high degree of symmetry in the neopentyl group.
-
¹H NMR Spectrum: Three distinct signals are expected.
-
The formyl proton (a) appears as a singlet significantly downfield (around 8.05 ppm) due to the deshielding effect of the adjacent carbonyl group.
-
The methylene protons (b) of the neopentyl group are chemically equivalent and, lacking adjacent protons to couple with, appear as a singlet around 3.80 ppm. Their chemical shift is influenced by the adjacent oxygen atom.
-
The nine methyl protons (c) are also chemically equivalent due to the free rotation around the carbon-carbon single bonds and the overall symmetry. They give rise to a single, strong singlet signal at approximately 0.95 ppm.
-
-
¹³C NMR Spectrum: Four signals are anticipated.
-
The carbonyl carbon (1) is the most deshielded, appearing at the lowest field (around 161.0 ppm).
-
The methylene carbon (2) is shifted downfield to about 75.0 ppm due to the attached oxygen.
-
The quaternary carbon (3) of the t-butyl group appears around 31.5 ppm.
-
The three equivalent methyl carbons (4) produce a single signal at approximately 26.0 ppm.
-
Experimental Protocols
The following are detailed protocols for the preparation of a sample of this compound for NMR analysis and the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Quantity: For a standard ¹H NMR spectrum, weigh out approximately 5-20 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), as it is a common solvent for non-polar to moderately polar organic compounds and is relatively inexpensive.
-
Dissolution: In a small, clean, and dry vial, dissolve the weighed this compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
-
Instrument Setup: Place the prepared NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃). Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and lineshape of the NMR signals.
-
¹H NMR Acquisition:
-
Set the spectrometer to the appropriate frequency for proton observation.
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Tune the spectrometer to the carbon frequency.
-
A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H spectrum (Fourier transformation, phasing, and baseline correction).
-
Reference the spectrum using the TMS signal at 0.00 ppm.
-
Visualization of this compound Structure and NMR Assignments
The following diagrams illustrate the structure of this compound with labeled atoms corresponding to the NMR data tables and the logical workflow for NMR analysis.
Caption: Structure of this compound with atom labeling for NMR signal assignment.
Caption: Experimental workflow for NMR characterization of this compound.
Neopentyl Formate: A Sterically Hindered Intermediate for Medicinal Chemistry
Application Note
Introduction
Neopentyl formate (B1220265), the formate ester of neopentyl alcohol, is a specialty chemical intermediate whose utility in medicinal chemistry is centered around the significant steric hindrance provided by its neopentyl group. This bulky alkyl moiety imparts considerable stability to the ester, particularly against hydrolysis, and influences its reactivity in a predictable manner. These characteristics make it a valuable tool for researchers and drug development professionals in the synthesis of complex, biologically active molecules. While not a common household name in pharmaceutical synthesis, its unique properties offer strategic advantages in specific synthetic contexts, such as in the introduction of a formyl group under controlled conditions or as a sterically bulky protecting group.
Physicochemical Properties and Synthesis
Neopentyl formate is a colorless liquid with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[1][2] Its structure is characterized by a quaternary carbon atom attached to three methyl groups and a CH₂ group, which is in turn bonded to the formate ester. This arrangement is the source of its pronounced steric bulk.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| CAS Number | 23361-67-3 | [1][2] |
| Appearance | Colorless liquid | |
| Solubility | Sparingly soluble in water; miscible with common organic solvents. |
The primary route to this compound is through the direct esterification of neopentyl alcohol with formic acid, often catalyzed by an acid such as p-toluenesulfonic acid.[1]
Applications in Medicinal Chemistry
The principal application of this compound in a medicinal chemistry context lies in its potential as a formylating agent . The formyl group is a key functional group in a variety of biologically active molecules and can serve as a precursor for other functionalities. The steric hindrance of the neopentyl group can modulate the reactivity of the formate ester, potentially allowing for selective formylation in the presence of other reactive sites.
While specific, publicly documented examples of this compound in the synthesis of commercial drugs are scarce, its utility can be inferred from the broader understanding of formylating agents in medicinal chemistry. Formylation is a critical step in the synthesis of various heterocyclic compounds that form the core of many pharmaceuticals.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification
This protocol describes the laboratory-scale synthesis of this compound from neopentyl alcohol and formic acid.
Materials:
-
Neopentyl alcohol
-
Formic acid (98-100%)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add neopentyl alcohol (1.0 eq), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq).
-
Add formic acid (1.2 eq) to the flask.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining formic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Visualization of Synthetic Utility
The following diagrams illustrate the synthesis of this compound and its potential role as a formylating agent in a general synthetic scheme.
Caption: Synthesis of this compound.
References
Troubleshooting & Optimization
Overcoming slow reaction rates in neopentyl formate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of neopentyl formate (B1220265). The significant steric hindrance of the neopentyl group presents unique challenges, primarily slow reaction rates, which this guide aims to address.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Insufficient Catalysis: The direct esterification of neopentyl alcohol and formic acid is an equilibrium-limited reaction and requires a catalyst to proceed at a practical rate.[1] | • Acid Catalysis: Employ an acid catalyst such as p-toluenesulfonic acid (p-TsOH).[1] • Alternative Catalysts: Consider using other strong acid catalysts. Solid acid catalysts like Amberlyst-15 have been used in similar formylation reactions and offer easier recovery.[2] |
| Equilibrium Limitation: The accumulation of water, a byproduct of the esterification, can inhibit the forward reaction and prevent it from reaching completion.[1] | • Water Removal: Use a Dean-Stark apparatus in conjunction with a solvent like toluene (B28343) to azeotropically remove water as it is formed, driving the equilibrium towards the product.[1] | |
| Suboptimal Temperature: The reaction temperature may be too low to achieve a sufficient reaction rate. | • Increase Temperature: Conduct the reaction at an elevated temperature, typically in the range of 60–100°C, to increase the kinetic rate.[1] | |
| Steric Hindrance: The bulky neopentyl group inherently slows down the nucleophilic attack of the alcohol on the protonated formic acid.[1] | • Optimize Reactant Ratio: Use a molar excess of the less sterically hindered reactant, formic acid, to increase the probability of successful collisions.[1] • Alternative Synthesis Route: Consider transesterification from a less hindered formate ester, such as methyl formate, which can sometimes offer faster reaction rates.[1] | |
| Low Product Yield | Decomposition of Formic Acid: At higher temperatures, formic acid can decompose, reducing the amount available for the reaction.[1] | • Careful Temperature Control: Maintain the reaction temperature within the optimal range (60-100°C) and monitor for any signs of decomposition (e.g., gas evolution).[1] |
| Side Reactions: Although not extensively detailed in the provided results, side reactions can consume starting materials and reduce the yield of the desired product. | • Reaction Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the formation of any significant byproducts.[3] | |
| Inefficient Purification: Loss of product during the workup and purification steps can significantly lower the final yield. | • Appropriate Purification Technique: Utilize fractional distillation or column chromatography for purification. Given the relatively low polarity of neopentyl formate, these methods are effective in separating it from unreacted starting materials and byproducts.[4] | |
| Difficulty in Product Purification | Close Boiling Points: The boiling points of this compound, unreacted neopentyl alcohol, and any side products might be close, making separation by distillation challenging.[3] | • Fractional Distillation: Employ a fractional distillation column with sufficient theoretical plates for efficient separation. • Column Chromatography: If distillation is ineffective, use silica (B1680970) gel column chromatography with an appropriate solvent system to isolate the product.[3] |
| Product Sensitivity: The ester may be susceptible to hydrolysis during aqueous workup. | • Anhydrous Workup: If possible, perform a non-aqueous workup to minimize the risk of hydrolysis. The low polarity of this compound facilitates its separation from aqueous phases.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound so slow?
A1: The slow reaction rate is primarily due to the significant steric hindrance provided by the bulky neopentyl (2,2-dimethylpropyl) group.[1] This steric bulk shields the carbonyl carbon of the formic acid from nucleophilic attack by the hydroxyl group of neopentyl alcohol, thus moderating the reaction rates.[1]
Q2: What is the most common method for synthesizing this compound?
A2: The most common method is the direct esterification of neopentyl alcohol with formic acid.[1] This reaction is typically catalyzed by an acid and often involves the removal of water to drive the reaction to completion.[1]
Q3: What catalysts can be used to accelerate the reaction?
A3: Acid catalysts are essential for achieving practical conversion rates.[1] p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst for this type of esterification.[1] Other strong acids or solid acid catalysts could also be effective.
Q4: How can I improve the yield of this compound?
A4: To improve the yield, you can:
-
Use a molar excess of formic acid.[1]
-
Continuously remove the water byproduct using a Dean-Stark apparatus.[1]
-
Optimize the reaction temperature to balance the reaction rate and potential decomposition of formic acid (typically 60-100°C).[1]
-
Ensure efficient purification to minimize product loss.[4]
Q5: Are there any alternative methods for synthesizing this compound?
A5: Yes, an alternative route is transesterification, which involves reacting neopentyl alcohol with another formate ester, such as methyl formate, in the presence of an acid or base catalyst.[1] Enzymatic synthesis using lipases has also been shown to be effective for other formate esters and could be a viable, more environmentally friendly option.[5][6]
Experimental Protocols
Protocol 1: Direct Acid-Catalyzed Esterification of Neopentyl Alcohol
This protocol describes the synthesis of this compound via direct esterification using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.[1]
Materials:
-
Neopentyl alcohol
-
Formic acid (molar excess)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add neopentyl alcohol, a molar excess of formic acid, a catalytic amount of p-TsOH, and toluene.
-
Heat the mixture to reflux (approximately 85°C in toluene).[1]
-
Collect the water that separates in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected and optionally by TLC or GC analysis of the reaction mixture.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure.[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for slow this compound synthesis.
References
Technical Support Center: Optimizing Neopentyl Formate Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of neopentyl formate (B1220265) through esterification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing neopentyl formate?
A1: The primary methods for synthesizing this compound are direct esterification and transesterification.[1]
-
Direct Esterification: This involves the reaction of neopentyl alcohol with formic acid, typically in the presence of an acid catalyst. This is a form of Fischer esterification.[1][2][3]
-
Transesterification: This method uses neopentyl alcohol and another formate ester, like methyl formate, with either an acid or base catalyst.[1]
Q2: Why is the esterification of neopentyl alcohol often slow?
A2: The reaction rate is often slow due to the significant steric hindrance presented by the bulky neopentyl (2,2-dimethylpropyl) group on the alcohol.[1][4][5] This bulkiness shields the reactive center, making it more difficult for the nucleophilic attack required for ester formation to occur compared to less hindered, linear alcohols.[1][4]
Q3: What types of catalysts are effective for this reaction?
A3: Several types of catalysts can be used:
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are commonly employed.[1]
-
Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst-15 (a sulfonic acid resin) and sulfated zirconia are effective and offer easier separation from the reaction mixture.[6][7][8]
-
Enzymatic Catalysts: Immobilized lipases, such as Novozym 435, provide a green and highly selective alternative, operating under mild conditions.[9][10][11]
Q4: What is the role of the acid catalyst in Fischer esterification?
A4: The acid catalyst protonates the carbonyl oxygen of the formic acid.[2][4][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of neopentyl alcohol, thereby accelerating the reaction.[1][4][5]
Q5: How can I drive the equilibrium towards the formation of this compound?
A5: Fischer esterification is a reversible reaction that produces water as a byproduct.[5][12] To maximize the yield of the ester, you can:
-
Use a large excess of one of the reactants (either neopentyl alcohol or formic acid).[3][13]
-
Remove water as it is formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent.[12][14]
Troubleshooting Guide
Problem 1: The reaction is very slow or shows no significant conversion.
-
Question: My attempt to synthesize this compound is proceeding extremely slowly. What are the likely causes and solutions?
-
Answer:
-
Insufficient Catalysis: Ensure the catalyst concentration is adequate. For homogeneous catalysts like H₂SO₄, a catalytic amount is needed, but for some reactions, using it as a dehydrating agent as well can improve yields.[14] For heterogeneous catalysts, ensure proper loading and activation if required.[8][15]
-
Steric Hindrance: The neopentyl group significantly slows reaction kinetics.[1][4] You may need to increase the reaction temperature or prolong the reaction time. For example, refluxing for several hours is common.[14]
-
Water Accumulation: The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[5][12] If not actively removing water, the reaction will stall. Consider using a Dean-Stark trap or adding a desiccant.
-
Problem 2: The final yield of this compound is lower than expected.
-
Question: After workup, my product yield is poor. How can I improve it?
-
Answer:
-
Incomplete Reaction: As mentioned above, ensure the reaction has gone to completion by allowing for sufficient time and temperature, and by removing water to drive the equilibrium forward.[3]
-
Workup Losses: this compound is relatively volatile and sparingly soluble in water.[16] During aqueous washes to remove the acid catalyst and unreacted formic acid, some product may be lost. Ensure your extraction solvent (e.g., diethyl ether) is used efficiently and minimize the number of washes.[13][16]
-
Purification Issues: Purification via fractional distillation must be done carefully to separate the product from unreacted neopentyl alcohol and any side products.[16] Ensure your distillation setup is efficient.
-
Problem 3: I am having difficulty separating the catalyst from the product.
-
Question: How do I efficiently remove the catalyst after the reaction is complete?
-
Answer:
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These require a neutralization and extraction process. Typically, the reaction mixture is cooled, diluted with an organic solvent (like diethyl ether), and washed with a weak base (e.g., 5% aqueous sodium bicarbonate) to neutralize the acid catalyst and remove excess formic acid.[13][17] This is followed by a wash with brine and drying over an anhydrous salt like magnesium sulfate.
-
Heterogeneous Catalysts (e.g., Amberlyst-15): This is the primary advantage of these catalysts. They can be simply removed by filtration after the reaction is complete.[18] The catalyst can often be washed, dried, and reused for several cycles.[19][20]
-
Catalyst Performance Data
The choice of catalyst significantly impacts reaction conditions and outcomes. While specific data for this compound is sparse, performance can be inferred from similar esterification reactions.
| Catalyst Type | Catalyst Example | Typical Conditions | Reported Yield/Conversion | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Reflux, Excess Alcohol | 75-97% (General Esterification)[6][14] | High activity, low cost.[19] | Difficult to separate, corrosive, generates waste.[19][21] |
| Homogeneous Acid | p-Toluenesulfonic Acid (p-TsOH) | Reflux | High (Commonly used)[1] | Effective, solid for easier handling than H₂SO₄. | Requires neutralization and extraction.[21] |
| Heterogeneous Acid | Amberlyst-15 | 70-120°C[7][22] | ~97% (Biodiesel Esterification)[7][23] | Easily separable (filtration), reusable, less corrosive.[18][19][21] | Potentially slower reaction rates than homogeneous catalysts.[22] |
| Heterogeneous Acid | Sulfated Zirconia | 130-200°C[6][24] | >90% (General Esterification)[6][24] | High thermal stability, superacidic sites.[24] | May require higher temperatures. |
| Enzymatic | Novozym 435 | 40-60°C[9][11] | 95-96% (Formate Esters)[9][10][11] | High selectivity, mild conditions, environmentally friendly.[10] | Higher initial cost, potential for denaturation.[9] |
Experimental Protocols
Protocol 1: Fischer Esterification using a Homogeneous Catalyst (H₂SO₄)
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add neopentyl alcohol and formic acid. A molar ratio of 1:1.2 to 1:2 (alcohol to acid) is common.
-
Catalyst Addition: Carefully add 5-10 drops of concentrated sulfuric acid to the mixture.[13]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using TLC or GC analysis. Reflux for 2-4 hours or until the reaction is complete.[14]
-
Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Washing: Wash the organic layer sequentially with:
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation.[16]
Protocol 2: Esterification using a Heterogeneous Catalyst (Amberlyst-15)
-
Catalyst Activation: Activate Amberlyst-15 by washing with methanol (B129727) and then drying under vacuum at 60-80°C for several hours.
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), add neopentyl alcohol, formic acid (1:1.2 molar ratio), and the activated Amberlyst-15 catalyst (typically 5-10% by weight of the limiting reagent).
-
Reaction: Heat the mixture to 80-110°C with vigorous stirring.[7] Monitor the reaction by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with a solvent (e.g., methanol), dried, and stored for reuse.[20]
-
Purification: The filtrate contains the product, unreacted starting materials, and water. Purify by performing an aqueous workup (as in Protocol 1, steps 5-6) followed by fractional distillation.
Visualizations
Caption: Fischer esterification mechanism for this compound synthesis.
Caption: Troubleshooting flowchart for this compound esterification.
References
- 1. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. US5302748A - Esterification process - Google Patents [patents.google.com]
- 15. MetaBiblioteca Bot Detection [revistas.unicartagena.edu.co]
- 16. This compound (23361-67-3) for sale [vulcanchem.com]
- 17. reddit.com [reddit.com]
- 18. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 21. ethz.ch [ethz.ch]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. digitalshowcase.oru.edu [digitalshowcase.oru.edu]
Removing water byproduct in neopentyl formate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of neopentyl formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing neopentyl formate?
The most prevalent method for synthesizing this compound is the Fischer esterification of neopentyl alcohol with formic acid, typically catalyzed by a strong acid like p-toluenesulfonic acid or sulfuric acid.[1] This is an equilibrium-limited reaction where the removal of the water byproduct is crucial to drive the reaction towards the formation of the ester.[1][2][3]
Q2: Why is the removal of water important in this compound synthesis?
The Fischer esterification reaction is reversible.[2] Water is a byproduct of the reaction between neopentyl alcohol and formic acid. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (neopentyl alcohol and formic acid), thus reducing the yield of the desired this compound.[2] Continuous removal of water is therefore essential to drive the reaction to completion and achieve a high yield of the ester.[2][3]
Q3: What are the primary methods for removing the water byproduct during the reaction?
The two primary methods for removing the water byproduct during the synthesis of this compound are:
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Azeotropic Distillation using a Dean-Stark Apparatus: This is a highly effective method where the reaction is conducted in a solvent (e.g., toluene) that forms an azeotrope with water.[3][4] The azeotrope boils and the vapor enters the Dean-Stark trap. Upon condensation, the water, being denser than the solvent, separates and is collected in the trap, while the solvent overflows back into the reaction flask.[4]
-
Use of Dehydrating Agents: While less common for driving the reaction equilibrium, drying agents can be used to remove residual water from the product during workup. Common drying agents include anhydrous sodium sulfate (B86663) or magnesium sulfate.[5][6]
Q4: What are some common side reactions to be aware of during this compound synthesis?
Potential side reactions include:
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Dehydration of Neopentyl Alcohol: Under strong acidic conditions and high temperatures, neopentyl alcohol could potentially undergo dehydration, although this is less likely for primary alcohols compared to secondary and tertiary ones.
-
Formation of Ethers: Self-condensation of neopentyl alcohol to form an ether is a possibility, especially if the reaction temperature is too high.
Careful control of reaction conditions, particularly temperature, can help minimize these side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | 1. Incomplete water removal: The equilibrium is not being effectively shifted towards the product. | 1a. Check Dean-Stark apparatus: Ensure it is set up correctly and that the azeotrope is forming and collecting in the trap. Insulate the apparatus to maintain the reflux temperature.[7] 1b. Use excess reactant: Employing an excess of the less expensive reactant (usually formic acid) can help drive the equilibrium forward.[2] |
| 2. Inactive catalyst: The acid catalyst may be old or impure. | 2. Use fresh catalyst: Ensure the p-toluenesulfonic acid or sulfuric acid is of high purity and not degraded. | |
| 3. Insufficient reaction time or temperature: The reaction may not have reached equilibrium. | 3. Optimize reaction conditions: Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the reaction time or temperature, while being mindful of potential side reactions. | |
| Product is Contaminated with Starting Materials (Neopentyl Alcohol and/or Formic Acid) | 1. Incomplete reaction: The reaction did not go to completion. | 1. Drive the reaction further: Continue refluxing and removing water until no more water is collected in the Dean-Stark trap. |
| 2. Inefficient purification: The workup and purification steps are not adequately removing unreacted starting materials. | 2a. Neutralize excess acid: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining formic acid and the acid catalyst.[5][6] 2b. Water wash: Wash the organic layer with water to remove any remaining neopentyl alcohol. 2c. Fractional distillation: Purify the final product by fractional distillation to separate the this compound from any residual starting materials and byproducts.[8] | |
| Formation of a Tar-like Substance in the Reaction Flask | 1. Decomposition of reactants or products: This can occur at excessively high temperatures. | 1. Control the temperature: Use a heating mantle with a temperature controller to maintain the optimal reaction temperature. Avoid overheating. |
| 2. Polymerization reactions: Acid-catalyzed polymerization of side products could occur. | 2. Monitor the reaction closely: If charring or polymerization is observed, reduce the temperature immediately. |
Comparison of Water Removal Methods
| Method | Description | Advantages | Disadvantages |
| Dean-Stark Apparatus | Azeotropic distillation to physically separate water from the reaction mixture. | - Highly efficient for continuous water removal. - Drives the reaction equilibrium to completion, leading to higher yields. - Allows for monitoring the progress of the reaction by observing the amount of water collected. | - Requires a specific glassware setup. - The solvent used must form a lower-boiling azeotrope with water and be immiscible with water upon condensation. |
| Anhydrous Drying Agents (e.g., Na₂SO₄, MgSO₄) | Chemical removal of water from the organic phase during workup. | - Simple to use. - Effective for removing residual water from the final product before purification. | - Not suitable for removing water during the reaction to drive the equilibrium. - The capacity of the drying agent is limited. - Can be less efficient than a Dean-Stark apparatus for large amounts of water. |
Experimental Protocols
Synthesis of this compound using a Dean-Stark Apparatus
Materials:
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Neopentyl alcohol
-
Formic acid
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p-Toluenesulfonic acid monohydrate (catalyst)
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Toluene (B28343) (solvent)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux with a Dean-Stark trap, separatory funnel, and distillation.
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add neopentyl alcohol, a molar excess of formic acid (e.g., 1.5 to 2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents). Add toluene as the solvent.
-
Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the arm of the trap, indicating the reaction is complete.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted formic acid and the p-toluenesulfonic acid catalyst.[5][6]
-
Workup - Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[6]
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Purification: Filter off the drying agent and remove the toluene solvent by rotary evaporation. Purify the crude this compound by fractional distillation.[8]
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound (23361-67-3) for sale [vulcanchem.com]
Technical Support Center: Minimizing Side Reactions in Neopentyl Formate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of neopentyl formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing neopentyl formate?
A1: The most common method for synthesizing this compound is the Fischer esterification of neopentyl alcohol with formic acid using an acid catalyst.[1] This is an equilibrium-limited reaction where the removal of water, a byproduct, is crucial to drive the reaction towards the formation of the ester.
Q2: What are the main challenges in producing high-purity this compound?
A2: The primary challenges include managing the equilibrium of the Fischer esterification to achieve high conversion, preventing side reactions, and effectively purifying the final product from unreacted starting materials and byproducts. The steric hindrance of the neopentyl group, while contributing to the ester's stability, can also slow down the reaction rate.[1]
Q3: What are the common side reactions to be aware of during this compound synthesis?
A3: The main side reactions of concern are the dehydration of neopentyl alcohol to form di-neopentyl ether and the decomposition of formic acid, especially at elevated temperatures.
Q4: How can I monitor the progress of the reaction and the formation of impurities?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for monitoring the reaction. It allows for the separation and identification of the starting materials (neopentyl alcohol, formic acid), the desired product (this compound), and potential byproducts like di-neopentyl ether. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity analysis.[2][3][4][5][6][7]
Troubleshooting Guide: Side Reaction Minimization
This guide addresses specific issues that may arise during the synthesis of this compound and provides strategies to mitigate them.
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Use a Dean-Stark apparatus to remove water as it is formed. - Use a molar excess of one of the reactants, typically the less expensive one (formic acid). - Increase the catalyst loading, but monitor for increased side reactions. |
| Loss of volatile reactants or product during reaction. | - Ensure the reaction setup is well-sealed and equipped with an efficient condenser. - Maintain the reaction temperature at the optimal level to avoid excessive evaporation. | |
| Formation of Di-neopentyl Ether | Acid-catalyzed dehydration of neopentyl alcohol. This is more likely at higher temperatures and with strong acid catalysts. | - Maintain the lowest effective reaction temperature. - Use a milder acid catalyst, such as p-toluenesulfonic acid, instead of a stronger acid like sulfuric acid. - Optimize the catalyst concentration to the minimum required for an efficient reaction rate. |
| Decomposition of Formic Acid | High reaction temperatures can lead to the decomposition of formic acid into carbon monoxide and water, or carbon dioxide and hydrogen.[8][9][10] | - Keep the reaction temperature below the decomposition temperature of formic acid (studies suggest decomposition can begin to be significant at temperatures above 160°C, but this can be catalyst dependent). - A study on formic acid decomposition using a palladium-based catalyst showed a significant increase in decomposition at 70°C.[8] |
| Difficulty in Product Purification | Boiling points of this compound, neopentyl alcohol, and potential byproducts may be close, making fractional distillation challenging. | - Utilize high-efficiency fractional distillation columns. - Consider vacuum distillation to lower the boiling points and reduce the risk of thermal decomposition. - For high-purity requirements, preparative chromatography (e.g., flash chromatography) can be employed.[11] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
Neopentyl alcohol
-
Formic acid (98-100%)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (B28343) (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add neopentyl alcohol, a 1.2 to 1.5 molar excess of formic acid, and a catalytic amount of p-toluenesulfonic acid (typically 1-2 mol% relative to the limiting reagent).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and reflux condenser with the flask.
-
Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected and by taking small aliquots for analysis (e.g., GC-MS). The reaction is typically complete when water is no longer being collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any remaining formic acid. Be cautious of CO2 evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound Synthesis.
Caption: Main and Side Reaction Pathways.
References
- 1. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]
- 2. turbo.vernier.com [turbo.vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. studypool.com [studypool.com]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound (23361-67-3) for sale [vulcanchem.com]
Technical Support Center: Purification of Neopentyl Formate
Welcome to the technical support center for the purification of neopentyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this sterically hindered ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude neopentyl formate?
A1: Common impurities typically arise from the synthesis method used. For direct esterification, these include unreacted neopentyl alcohol and formic acid, the acid catalyst (e.g., p-toluenesulfonic acid), and water formed during the reaction.[1] If transesterification is used, unreacted starting alcohol and the ester used as the formate source may be present.[2]
Q2: What are the primary methods for purifying this compound?
A2: The two main purification methods are fractional distillation and column chromatography.[3] Fractional distillation is effective for separating components with different boiling points, while chromatography is useful for removing impurities with similar volatilities.
Q3: Is this compound prone to degradation during purification?
A3: this compound is relatively stable due to the steric hindrance provided by the neopentyl group, which protects the ester from hydrolysis.[3] However, like many esters, it can be susceptible to thermal decomposition at high temperatures. Therefore, vacuum distillation is often recommended to lower the boiling point and minimize degradation.[2]
Q4: How can I effectively remove the acid catalyst after synthesis?
A4: An acid catalyst, such as p-toluenesulfonic acid, can be removed by washing the crude product with a mild aqueous base, like a saturated sodium bicarbonate solution.[1] This neutralization step converts the acid into its salt, which is soluble in the aqueous phase and can be separated using a separatory funnel. Thorough washing is crucial to prevent the catalyst from causing degradation during distillation.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of this compound and identifying volatile impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect non-volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis.
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause | Suggested Solution |
| Product is wet (contains water) | Incomplete drying before distillation. Formation of a water-neopentyl alcohol azeotrope.[5] | Dry the crude product thoroughly with a drying agent (e.g., anhydrous magnesium sulfate) before distillation. If an azeotrope is suspected, consider using a Dean-Stark apparatus during synthesis to remove water as it forms.[2] |
| Poor separation of components | Inefficient fractionating column. Distillation rate is too fast. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, glass beads) to increase the number of theoretical plates.[6][7] Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[8] |
| Product decomposes in the distillation flask | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of this compound and reduce the risk of thermal decomposition.[2] |
| Foaming of the crude product | Presence of residual acidic or basic impurities. | Ensure complete neutralization and washing of the crude product before distillation. The addition of anti-foaming agents can be considered, but their removal will be necessary. |
| Inconsistent thermometer reading | Improper placement of the thermometer. | The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[9] |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor separation (overlapping peaks) | Inappropriate mobile phase polarity. Column overloading. | Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A common mobile phase for esters is a mixture of hexane (B92381) and ethyl acetate (B1210297).[10] Reduce the amount of crude product loaded onto the column. |
| Streaking or tailing of the product band | The sample is not fully dissolved or is loaded in a solvent that is too polar. Adsorption of polar impurities. | Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent. Pre-purify the crude product by washing to remove highly polar impurities. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracking or channeling of the silica (B1680970) gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To purify crude this compound by removing unreacted starting materials and low-boiling impurities.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate (B86663)
-
Fractional distillation apparatus (round-bottom flask, fractionating column packed with Raschig rings or glass beads, distillation head with thermometer, condenser, and receiving flasks)
-
Heating mantle
-
Vacuum source (if performing vacuum distillation)
-
Stir bar
Procedure:
-
Drying the Crude Product:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate and swirl the flask. Continue adding small portions until some of the drying agent moves freely in the liquid.
-
Allow the mixture to stand for 15-20 minutes.
-
Filter the dried liquid into a clean, dry round-bottom flask suitable for distillation. Add a stir bar.
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the round-bottom flask in the heating mantle.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[11]
-
-
Distillation:
-
Begin stirring and gently heat the flask.
-
Observe the condensation ring rising slowly up the column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
Monitor the temperature at the distillation head. The temperature should remain constant during the collection of a pure fraction.
-
Collect the this compound fraction at its expected boiling point. For analogous esters like isobutyl formate, the boiling point is around 98°C at atmospheric pressure.[3] The boiling point of this compound will be in a similar range. Under vacuum, the boiling point will be significantly lower.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the flask.
-
-
Analysis:
-
Analyze the purity of the collected fractions using GC-MS or NMR.
-
Protocol 2: Purification of this compound by Column Chromatography
Objective: To purify this compound from non-volatile impurities or those with similar boiling points.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Mobile Phase Selection:
-
Determine the optimal mobile phase composition by running TLC plates of the crude material with varying ratios of hexane and ethyl acetate. A good starting point is 10% ethyl acetate in hexane.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like hexane.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp or with an appropriate stain.
-
-
Solvent Removal and Analysis:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator.
-
Confirm the purity of the final product using GC-MS or NMR.
-
Visualizations
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]
- 3. This compound (23361-67-3) for sale [vulcanchem.com]
- 4. This compound | C6H12O2 | CID 219522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. vernier.com [vernier.com]
- 7. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 8. Purification [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yields of Neopentyl Formate
Welcome to the technical support center for the synthesis of neopentyl formate (B1220265). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the synthesis of neopentyl formate, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of neopentyl alcohol (2,2-dimethyl-1-propanol) with formic acid.[1] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and often requires heating to proceed at a reasonable rate.[1] The significant steric hindrance of the neopentyl group can slow the reaction, making optimization of conditions crucial.[1]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in the synthesis of this compound can stem from several factors. The primary reason is often the steric hindrance presented by the bulky neopentyl group, which slows down the rate of nucleophilic attack on the carbonyl carbon.[1] Other common causes include incomplete reaction due to unfavorable equilibrium, decomposition of formic acid at high temperatures, inadequate water removal, and suboptimal ratios of reactants and catalyst.
Q3: What are the key parameters to control for maximizing the yield?
A3: To maximize the yield of this compound, it is essential to carefully control the reaction temperature, the molar ratio of neopentyl alcohol to formic acid, the concentration of the acid catalyst, and the efficient removal of water as it is formed.[1]
Q4: How can I effectively remove water from the reaction mixture?
A4: A common and effective method for removing water during the esterification is the use of a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343). This setup continuously removes water from the reaction mixture, driving the equilibrium towards the formation of the ester product.
Q5: What are some potential side reactions that can lower the yield?
A5: A potential side reaction is the decomposition of formic acid, especially at elevated temperatures. While less common in this specific reaction, other esterifications can be prone to side reactions like ether formation from the alcohol, especially at high temperatures and acid concentrations.
Troubleshooting Guide for Low Yields
This section provides a structured approach to identifying and resolving common issues leading to low yields of this compound.
Issue 1: Incomplete Reaction
Symptoms:
-
Significant amounts of unreacted neopentyl alcohol and/or formic acid are detected in the final product mixture (e.g., by GC-MS or NMR analysis).
-
The reaction appears to stall before reaching completion.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Unfavorable Equilibrium | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a molar excess of one of the reactants, typically the less expensive one (formic acid). Also, ensure efficient removal of water using a Dean-Stark apparatus. |
| Insufficient Reaction Time | Due to the steric hindrance of neopentyl alcohol, the reaction may require a longer time to reach completion. Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction duration. |
| Suboptimal Temperature | The reaction rate is temperature-dependent. However, excessively high temperatures can lead to the decomposition of formic acid.[1] The reaction is typically conducted at elevated temperatures, often in the range of 60–100°C, to increase the reaction rate.[1] |
Issue 2: Degradation of Reactants or Products
Symptoms:
-
The reaction mixture darkens significantly over time.
-
Presence of unexpected byproducts in the product analysis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Decomposition of Formic Acid | Formic acid can decompose at high temperatures. Maintain careful temperature control, keeping it within the optimal range of 60-100°C.[1] |
| Acid-Catalyzed Side Reactions | While the neopentyl group is relatively stable, prolonged exposure to strong acid at high temperatures can potentially lead to minor side reactions. Use the minimum effective amount of catalyst and avoid excessively long reaction times. |
Issue 3: Inefficient Water Removal
Symptoms:
-
Water is observed refluxing back into the reaction flask from the condenser instead of being collected in the Dean-Stark trap.
-
The reaction does not proceed to completion despite prolonged heating.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Improper Dean-Stark Setup | Ensure the Dean-Stark apparatus is set up correctly and that the solvent being used forms an azeotrope with water (e.g., toluene). The apparatus should be clean and dry before use. |
| Insufficient Heating | The reaction mixture needs to be heated to a temperature that allows for the azeotropic distillation of water. Ensure the heating mantle or oil bath is set to the appropriate temperature to maintain a steady reflux. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how varying reaction parameters can influence the yield of this compound. Note: This data is representative and intended for guidance. Optimal conditions may vary based on specific experimental setups.
Table 1: Effect of Temperature on this compound Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 60 | 8 | 65 |
| 80 | 6 | 85 |
| 100 | 5 | 92 |
| 120 | 5 | 88 (slight decrease possibly due to formic acid decomposition) |
| Conditions: Neopentyl alcohol to formic acid molar ratio of 1:2, p-toluenesulfonic acid (1 mol%), toluene as solvent with Dean-Stark trap. |
Table 2: Effect of Reactant Molar Ratio on this compound Yield
| Neopentyl Alcohol : Formic Acid (molar ratio) | Reaction Time (h) | Yield (%) |
| 1 : 1 | 6 | 75 |
| 1 : 1.5 | 6 | 88 |
| 1 : 2 | 6 | 93 |
| 1 : 3 | 6 | 94 |
| Conditions: 100°C, p-toluenesulfonic acid (1 mol%), toluene as solvent with Dean-Stark trap. |
Table 3: Effect of Catalyst Loading on this compound Yield
| p-Toluenesulfonic Acid (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 8 | 80 |
| 1.0 | 6 | 93 |
| 2.0 | 6 | 94 |
| 5.0 | 6 | 94 |
| Conditions: 100°C, neopentyl alcohol to formic acid molar ratio of 1:2, toluene as solvent with Dean-Stark trap. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
Materials:
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
Formic acid (≥95%)
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add neopentyl alcohol (e.g., 0.5 mol), formic acid (e.g., 1.0 mol, 2 equivalents), p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 1 mol%), and toluene (e.g., 100 mL).
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle or oil bath. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-6 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the remaining acids. Caution: CO2 evolution will occur. Wash the organic layer with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation to obtain the pure product. Collect the fraction boiling at the appropriate temperature for this compound.
Mandatory Visualizations
Caption: Fischer Esterification Pathway for this compound Synthesis.
Caption: Troubleshooting Workflow for Low this compound Yield.
References
Preventing decomposition of neopentyl formate during distillation
Welcome to the Technical Support Center for the purification of neopentyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decomposition during the distillation of this sterically hindered ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of neopentyl formate decomposition during distillation?
A1: The primary cause of decomposition is acid-catalyzed hydrolysis, particularly if residual acid catalyst from the esterification reaction and water are present in the crude product. At elevated temperatures required for distillation, even trace amounts of acid can significantly accelerate the breakdown of the ester back into neopentyl alcohol and formic acid.
Q2: Why is vacuum distillation recommended for purifying this compound?
A2: Vacuum distillation is highly recommended because it lowers the boiling point of this compound.[1] This reduction in boiling temperature minimizes thermal stress on the molecule, thereby reducing the rate of potential thermal decomposition and side reactions.[2][3]
Q3: Can I distill this compound at atmospheric pressure?
A3: While possible, atmospheric distillation is not recommended. The higher temperatures required would significantly increase the risk of thermal decomposition, leading to lower yields and product contamination with degradation products.
Q4: What are the likely byproducts if decomposition occurs?
A4: The most common decomposition byproducts are neopentyl alcohol and formic acid, resulting from hydrolysis. At higher temperatures, further decomposition of formic acid to carbon monoxide and water, or other thermal degradation pathways of the ester, may occur.
Q5: How can I remove the acid catalyst before distillation?
A5: It is crucial to neutralize the acid catalyst before distillation. This is typically achieved by washing the crude reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5][6] This neutralization step should be performed until the effervescence of CO₂ gas ceases, indicating that all the acid has been consumed.[6]
Q6: Are there any stabilizers I can add to the distillation pot?
A6: While various ester stabilizers, such as carbodiimides and antioxidants, are available to prevent hydrolysis in formulated products, their use during distillation is less common and generally not necessary if proper neutralization and drying procedures are followed.[7] These additives can complicate purification. The most effective "stabilization" during distillation is achieved by removing the acid catalyst and water, and by keeping the distillation temperature as low as possible through the use of a vacuum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of distilled this compound | 1. Decomposition during distillation: Residual acid catalyst and/or water are causing hydrolysis. 2. Incomplete reaction: The initial esterification did not go to completion. 3. Inefficient distillation setup: Poor vacuum, inadequate insulation, or channeling in the packing material. | 1. Ensure thorough neutralization with sodium bicarbonate solution post-reaction. Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. 2. Monitor the esterification reaction by TLC or GC to confirm completion before workup. 3. Check all joints for leaks to ensure a good vacuum. Insulate the distillation column. Ensure proper packing of the column. |
| Product is contaminated with neopentyl alcohol and/or formic acid | Hydrolysis: This indicates that decomposition has occurred either during the workup or the distillation. | 1. Improve the pre-distillation workup by ensuring complete neutralization and thorough drying. 2. Lower the distillation temperature by using a higher vacuum (lower pressure). 3. Collect narrower distillation fractions to better separate the product from lower and higher boiling impurities. |
| The distillation pot residue is dark or contains solid material | Thermal decomposition: High temperatures have caused charring or polymerization of the ester or its decomposition products. | 1. Use a lower distillation temperature by applying a stronger vacuum. 2. Ensure the heating mantle is appropriately sized for the flask and that heating is even to avoid hot spots. 3. Do not distill to complete dryness; leave a small amount of residue in the pot. |
| Pressure fluctuations during vacuum distillation | 1. Leaks in the system: Poorly sealed joints or cracks in the glassware. 2. Bumping of the liquid: Uneven boiling in the distillation flask. | 1. Check and re-grease all ground glass joints. Ensure all tubing is securely attached and free of cracks. 2. Use a magnetic stir bar in the distillation flask for smooth boiling. A Claisen adapter can also help to prevent bumping.[8] |
Experimental Protocols
Protocol 1: Neutralization and Drying of Crude this compound
This protocol describes the workup of a typical acid-catalyzed esterification of neopentyl alcohol and formic acid prior to distillation.
-
Cool the Reaction Mixture: After the esterification is complete, allow the reaction mixture to cool to room temperature.
-
Transfer to a Separatory Funnel: Transfer the cooled mixture to a separatory funnel. If a solvent such as toluene (B28343) or diethyl ether was used, ensure there is a sufficient amount to facilitate phase separation. If not, add a suitable organic solvent.
-
Neutralization Wash:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release the pressure from the evolved CO₂ gas.
-
Continue shaking and venting until no more gas is produced upon addition of the bicarbonate solution. This indicates that all residual acid catalyst and excess formic acid have been neutralized.
-
Drain the aqueous layer.
-
-
Water Wash: Wash the organic layer with deionized water to remove any remaining salts. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of dissolved water.
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand until the organic layer is clear.
-
-
Filtration: Filter the dried organic layer to remove the drying agent. The resulting solution of crude this compound is now ready for solvent removal (if applicable) and vacuum distillation.
Protocol 2: Vacuum Distillation of this compound
This protocol outlines the fractional distillation of crude this compound under reduced pressure.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is inspected for cracks and is completely dry.
-
Use a round-bottom flask of an appropriate size for the distillation pot.
-
Add a magnetic stir bar to the distillation flask for smooth boiling.
-
Lightly grease all ground glass joints to ensure a good seal under vacuum.
-
Insulate the distillation column with glass wool or aluminum foil to ensure efficient fractionation.
-
-
Distillation Procedure:
-
Transfer the crude, neutralized, and dried this compound into the distillation flask.
-
Connect the apparatus to a vacuum source with a trap in between the apparatus and the vacuum pump.
-
Turn on the stirrer.
-
Begin to evacuate the system slowly to avoid bumping.
-
Once the desired pressure is reached and stable, begin to heat the distillation pot gently using a heating mantle.
-
Collect any low-boiling forerun.
-
Carefully increase the temperature to distill the this compound. The boiling point will depend on the pressure. For formate esters, it is advisable to maintain the vacuum at a level that allows for a pot temperature below 100°C.
-
Collect the fraction that distills at a constant temperature and pressure.
-
Stop the distillation before the pot goes to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure.
-
Turn off the vacuum source.
-
Protocol 3: GC-MS Analysis of this compound Purity
This protocol provides a general method for the analysis of this compound purity and the detection of common impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms or HP-5ms), is suitable.[9]
-
Injection: 1 µL of a diluted sample (e.g., in dichloromethane (B109758) or ethyl acetate) in split mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/minute to 250-280°C.
-
Hold: Maintain the final temperature for 2-5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Expected Results:
-
This compound: Look for the molecular ion and characteristic fragmentation patterns.
-
Neopentyl Alcohol: Will elute earlier than the ester and show its characteristic mass spectrum.
-
Formic Acid: May be difficult to analyze directly by GC-MS without derivatization but its presence can be inferred from the presence of neopentyl alcohol and an impure final product.
-
Data and Visualizations
Boiling Point Estimates of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | ~120-130 |
| 100 | ~70-80 |
| 50 | ~55-65 |
| 20 | ~40-50 |
| 10 | ~30-40 |
Diagrams
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 3. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 4. Main paths of thermal decomposition of neopentylpolyol esters (Journal Article) | OSTI.GOV [osti.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. research.usfq.edu.ec [research.usfq.edu.ec]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with steric hindrance in reactions of neopentyl formate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with neopentyl formate (B1220265). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges presented by the steric hindrance of the neopentyl group in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions involving neopentyl formate exceptionally slow or showing low conversion?
A: The primary reason for the low reactivity of this compound is the significant steric hindrance caused by the neopentyl group. The bulky tert-butyl moiety attached to the CH₂O- group physically blocks the pathway for incoming nucleophiles to attack the electrophilic carbonyl carbon.[1][2] This steric shield increases the activation energy of the transition state, dramatically slowing down reaction rates compared to less hindered esters.
SN₂-type reactions on neopentyl systems are notoriously slow; for instance, neopentyl bromide reacts approximately 100,000 times slower than other primary alkyl bromides in SN₂ reactions.[3] A similar principle applies to nucleophilic acyl substitution on this compound, where the approach to the carbonyl is severely congested.
Q2: My saponification (base-catalyzed hydrolysis) of this compound is incomplete. How can I improve the yield?
A: Due to steric hindrance, saponification of this compound requires more forcing conditions than for simple esters. Standard conditions may result in a persistent equilibrium with significant starting material remaining.
Troubleshooting Steps:
-
Increase Temperature: Refluxing the reaction mixture for an extended period can provide the necessary energy to overcome the activation barrier.
-
Use a Stronger Base/Higher Concentration: While NaOH or KOH are standard, increasing their concentration can help shift the equilibrium.
-
Solvent Choice: Using a higher-boiling point solvent like diethylene glycol or employing a co-solvent that improves solubility of both the ester and the hydroxide (B78521) salt can be beneficial.
-
Extended Reaction Times: Be prepared for reaction times significantly longer than typical ester saponifications, potentially 24-48 hours or more.
Below is a general workflow for optimizing a sluggish saponification reaction.
Q3: I am attempting a transesterification with this compound and a valuable, hindered alcohol, but the yield is poor. What can I do?
A: Transesterification reactions involving two sterically hindered components are especially challenging. The key is often to use specific catalysts and conditions that favor the forward reaction.
Strategies for Improvement:
-
Use a Large Excess of One Reagent: If this compound is more accessible, use it in large excess to drive the equilibrium towards the products.
-
Catalyst Selection: While standard acid or base catalysts may be slow, specialized catalysts can be more effective. Diphenylammonium triflate (DPAT) has been shown to be effective for esterifications involving hindered alcohols.[4]
-
Reaction Medium: Performing the reaction in fluorous media, such as perfluorohexane, has been reported to improve yields for sterically demanding esterifications, particularly when using catalysts like DPAT.[4]
-
Water Removal: If performing the reverse reaction (esterification), ensure rigorous removal of water using a Dean-Stark apparatus or molecular sieves to shift the equilibrium.
Data Presentation: Effect of Solvent on Hindered Esterification
The following data illustrates the significant impact of the reaction medium on the yield of esterification between a hindered acid and various alcohols, including the sterically demanding neopentyl alcohol.[4]
| Alcohol (R-OH) | Yield in Toluene (%) | Yield in FC-77® (Fluorous Medium) (%) |
| n-Octyl | 84 | 64 |
| 2-Methyl-1-butyl | 81 | 70 |
| Neopentyl | 13 | 27 |
| Isopropyl | 12 | 22 |
| Conditions: Cyclohexanecarboxylic acid, alcohol (1.1 eq), DPAT (2% mol), 80°C, 8h. Data sourced from Gacem, B. & Jenner, G. (2003).[4] |
Q4: Can I use Grignard reagents with this compound to synthesize an aldehyde or tertiary alcohol?
A: While theoretically possible, reacting Grignard reagents with this compound is fraught with difficulty.
-
Slow Addition: The steric bulk of the neopentyl group will make the initial nucleophilic addition of the Grignard reagent to the carbonyl very slow.[5]
-
Side Reactions: Grignard reagents are strong bases.[6] The slow rate of addition increases the likelihood of side reactions, such as enolization if the Grignard reagent has beta-hydrogens, or reaction with any trace acidic protons.
-
Double Addition: If the initial addition to form a ketone does occur, this intermediate ketone is generally more reactive than the starting ester. It will likely react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[7] Isolating the aldehyde is not feasible under these conditions.
Recommendation: For preparing an aldehyde, reducing the ester is a more reliable method (see Q5). For preparing a tertiary alcohol, expect to use excess Grignard reagent and forcing conditions (e.g., higher temperatures in THF) and be prepared for low yields and purification challenges.[6]
Q5: Standard reduction methods are failing. How can I effectively reduce this compound to neopentyl alcohol?
A: this compound, like other esters, is resistant to mild reducing agents.
-
Ineffective Reagents: Sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce esters and will not be effective.[8]
-
Effective Reagents: A powerful hydride source is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for reducing esters to primary alcohols.[8][9] The reaction proceeds via addition of a hydride, elimination of the alkoxide, and a second hydride addition to the intermediate aldehyde.[10]
Due to the reactivity of LiAlH₄, the reaction must be carried out under strictly anhydrous conditions with careful quenching.
Experimental Protocol: LiAlH₄ Reduction of this compound
Warning: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.0-1.5 equivalents) in anhydrous diethyl ether or THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve this compound (1.0 equivalent) in anhydrous ether/THF and add it dropwise via the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or gently reflux until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add dropwise x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water (where x = grams of LiAlH₄ used).
-
Workup: A granular white precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ether or ethyl acetate.
-
Isolation: Dry the combined organic filtrates over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield neopentyl alcohol.
Q6: Given the difficulties, are there better alternatives for introducing a formyl group?
A: Yes. If the goal is O-formylation or N-formylation, using a more reactive formylating agent is often a more efficient strategy than dealing with the poor reactivity of this compound.[11]
| Formylating Agent | Structure | Key Advantages | Key Disadvantages |
| Acetic Formic Anhydride | H(C=O)O(C=O)CH₃ | Highly reactive, effective at low temperatures. | Unstable, must be prepared in situ and used immediately.[11] |
| N-Formylsaccharin | (See structure) | Crystalline, stable solid; powerful formylating agent for amines under mild conditions. | Can be more expensive than simpler reagents. |
| Ethyl Formate / Solid Acid | HCOOCH₂CH₃ | Environmentally friendly process using a heterogeneous catalyst (e.g., Amberlyst-15).[11] | May require elevated temperatures; less potent than anhydrides. |
| Formic Acid / DCC | HCOOH | Readily available and inexpensive. | Requires an activating agent like DCC, which produces dicyclohexylurea (DCU) byproduct that can be difficult to remove.[12] |
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Hydrolytic Stability of Neopentyl Formate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with neopentyl formate (B1220265) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the hydrolytic stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: My neopentyl formate derivative is degrading in aqueous solution. What is the likely mechanism?
A1: Ester hydrolysis is the most probable degradation pathway for your this compound derivative in an aqueous environment. This reaction involves the cleavage of the ester bond, yielding neopentyl alcohol and formic acid.[1][2] The reaction can be catalyzed by either acid or base.[2][3][4][5]
-
Acid-catalyzed hydrolysis: This is a reversible reaction favored in the presence of dilute mineral acids like H₂SO₄ or HCl.[2][3][5][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that occurs in the presence of a base, such as sodium hydroxide (B78521) (NaOH).[2][7] The hydroxide ion directly attacks the carbonyl carbon.[3][7]
Q2: What factors influence the hydrolytic stability of my this compound derivative?
A2: Several factors can impact the rate of hydrolysis:
-
Steric Hindrance: The bulky neopentyl group provides significant steric hindrance around the ester linkage, which shields it from attack by water molecules, thereby enhancing its stability compared to linear formate esters.[1][4][8]
-
pH of the Solution: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can accelerate the degradation of the ester.[9][10][11] For some ester prodrugs, a pH of approximately 4 has been found to provide maximum stability.[12][13]
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.[14][15]
-
Presence of Catalysts: Trace amounts of acids or bases can act as catalysts and increase the degradation rate.[14][16] Metal ions can also sometimes catalyze hydrolysis.[11]
-
Moisture Level: The presence of water is essential for hydrolysis. Minimizing exposure to moisture can significantly improve stability.[4][11]
Q3: How can I improve the hydrolytic stability of my this compound derivative during experiments or in a formulation?
A3: To enhance stability, consider the following strategies:
-
pH Control: Maintain the pH of your solution in a range where the hydrolysis rate is minimal. This often involves using buffers to maintain a slightly acidic pH (around 4-5), but the optimal pH should be determined experimentally for your specific derivative.[12][13]
-
Temperature Control: Conduct experiments and store solutions at the lowest practical temperature to slow down the degradation kinetics.
-
Moisture Control: Use anhydrous solvents and store the compound in a dry environment with moisture-proof packaging.[11]
-
Use of Additives:
-
Acid Catchers: Incorporating acid catchers can neutralize any acid formed during hydrolysis, thus preventing acid-catalyzed degradation from accelerating.[17]
-
Esterase Inhibitors: In biological assays, esterase inhibitors like sodium fluoride (B91410) can be used to prevent enzymatic hydrolysis of the ester prodrug.[18]
-
-
Structural Modification: If feasible, introducing additional bulky groups near the ester linkage can further increase steric hindrance and improve stability.[1][19]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of parent compound in solution | Hydrolysis due to acidic or basic conditions. | 1. Measure the pH of your solution. 2. Adjust the pH to a more neutral or slightly acidic range (e.g., pH 4-6) using a suitable buffer system.[12][13] 3. Repeat the experiment under the controlled pH conditions. |
| Inconsistent results between experimental batches | Variable moisture content or presence of catalytic impurities. | 1. Ensure all solvents are anhydrous. 2. Thoroughly clean all glassware to remove any acidic or basic residues. 3. Consider purifying starting materials to remove potential catalysts.[8] |
| Degradation observed even under neutral pH | The "neutral" hydrolysis rate is still significant at the experimental temperature. | 1. Lower the temperature of the experiment and storage. 2. Minimize the duration of the experiment in aqueous media. |
| Formation of unexpected byproducts | Secondary reactions of the hydrolysis products (neopentyl alcohol and formic acid). | 1. Characterize the byproducts using analytical techniques like LC-MS or NMR. 2. Understanding the degradation pathway can help in designing strategies to mitigate these side reactions. |
| Precipitate formation over time | The hydrolysis products (e.g., the carboxylic acid) may have lower solubility in the solvent system. | 1. Analyze the precipitate to confirm its identity. 2. Consider using a co-solvent to improve the solubility of all components. |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to assess the hydrolytic stability of a this compound derivative under acidic, basic, and neutral conditions, as recommended by ICH guidelines.[20][21][22][23]
Materials:
-
This compound derivative
-
Deionized water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
-
Thermostatic water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix a portion of the stock solution with 0.1 N HCl in a vial.
-
Base Hydrolysis: Mix a portion of the stock solution with 0.1 N NaOH in a vial.
-
Neutral Hydrolysis: Mix a portion of the stock solution with deionized water in a vial.
-
Note: The final concentration of the drug substance should be appropriate for HPLC analysis, and the ratio of aqueous to organic solvent should be consistent across all samples.
-
-
Incubation: Place the vials in a thermostatic bath at a controlled temperature (e.g., 50°C).[24]
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching:
-
For the acid hydrolysis sample, neutralize the aliquot with an equivalent amount of 0.1 N NaOH.
-
For the base hydrolysis sample, neutralize the aliquot with an equivalent amount of 0.1 N HCl.
-
The neutral sample does not require quenching.
-
Alternatively, the reaction can be quenched by cooling the sample in an ice bath.[25]
-
-
Sample Analysis: Dilute the quenched aliquots with mobile phase to a suitable concentration and analyze by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of the this compound derivative versus time. The slope of this plot will give the pseudo-first-order rate constant (k) for hydrolysis under each condition.[10]
Protocol 2: ASTM D2619 (Modified) for Hydrolytic Stability
This method, often referred to as the "beverage bottle method," is a standardized test for evaluating the hydrolytic stability of fluids and can be adapted for research purposes.[1][14]
Materials:
-
Pressure-type beverage bottle
-
Oven with a rotating rack
-
Copper test strip
-
This compound derivative solution (e.g., in a suitable base oil)
-
Deionized water
-
Analytical balance
-
Titration equipment for acid number determination
Procedure:
-
Preparation: Thoroughly clean and dry the beverage bottle. Weigh the copper test strip.
-
Sample Addition: Add 75 mL of the this compound derivative solution and 25 mL of deionized water to the bottle. Place the copper strip in the bottle.
-
Incubation: Seal the bottle and place it in the oven on a rotating rack (5 rpm) at a specified temperature (e.g., 93°C) for a set duration (e.g., 48 hours).[1][14]
-
Post-Incubation Analysis:
-
Cool the bottle to room temperature.
-
Separate the organic and aqueous layers.
-
Clean and reweigh the copper strip to determine weight change and visually inspect for corrosion.
-
Determine the acid number of the organic layer via titration (e.g., according to ASTM D664 or D974).
-
Determine the total acidity of the aqueous layer via titration.
-
Data Presentation
Table 1: Factors Influencing Hydrolytic Stability of this compound Derivatives
| Factor | Effect on Stability | Reason |
| Steric Hindrance (Neopentyl Group) | Increases | The bulky group physically blocks the approach of water to the ester carbonyl group.[1][8] |
| Increasing Temperature | Decreases | Provides more energy for molecules to overcome the activation energy of the hydrolysis reaction.[14] |
| Acidic Conditions (Low pH) | Decreases | Catalyzes the hydrolysis reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3] |
| Basic Conditions (High pH) | Decreases | The hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon, leading to rapid hydrolysis.[3][7] |
| Presence of Water | Decreases | Water is a reactant in the hydrolysis reaction.[2] |
Table 2: Troubleshooting Hydrolysis in Experimental Setups
| Observation | Potential Cause | Recommended Action |
| Faster than expected degradation | Presence of acidic/basic impurities | Use high-purity, anhydrous solvents and thoroughly clean glassware. |
| Inconsistent degradation rates | Fluctuations in temperature or pH | Use a temperature-controlled water bath and a buffered solution. |
| Formation of insoluble material | Poor solubility of degradation products | Add a co-solvent to maintain the solubility of all components. |
Visualizations
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.
Caption: Workflow for a forced degradation study to determine hydrolytic stability.
Caption: Key factors influencing the hydrolytic stability of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. psiberg.com [psiberg.com]
- 4. researchgate.net [researchgate.net]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. Ester Hydrolysis | Overview, Procedure & Mechanism - Video | Study.com [study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound (23361-67-3) for sale [vulcanchem.com]
- 9. Esters Hydrolysis Rates - 852 Words | Internet Public Library [ipl.org]
- 10. web.viu.ca [web.viu.ca]
- 11. carbodiimide.com [carbodiimide.com]
- 12. Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. quora.com [quora.com]
- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 18. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lubesngreases.com [lubesngreases.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. longdom.org [longdom.org]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. acdlabs.com [acdlabs.com]
- 24. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up Neopentyl Formate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of neopentyl formate (B1220265) from a laboratory setting to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is neopentyl formate and what are its primary synthesis routes?
A1: this compound (C6H12O2) is the formate ester of neopentyl alcohol.[1] Its prominent feature is the significant steric hindrance provided by the neopentyl group, which enhances the ester's stability against hydrolysis.[1][2] The most common synthesis methods are:
-
Direct Esterification: The reaction of neopentyl alcohol with formic acid, typically catalyzed by an acid like p-toluenesulfonic acid (p-TsOH).[1] This is a reversible reaction.[3][4]
-
Transesterification: The reaction of neopentyl alcohol with another formate ester, such as methyl formate, in the presence of a catalyst.[1]
Q2: What are the main challenges when scaling up this compound synthesis?
A2: Transitioning from a lab to a pilot plant introduces several challenges.[5] Key issues include:
-
Heat and Mass Transfer: In larger reactors, maintaining uniform temperature and ensuring efficient mixing of reactants becomes more difficult, which can affect reaction rates and lead to side product formation.[5][6]
-
Equilibrium and Water Removal: Esterification is a reversible reaction that produces water.[3][7] Efficiently removing this water is critical to drive the reaction to completion. What works on a small scale, like a simple Dean-Stark trap, may not be as effective in a large pilot reactor.[8]
-
Reaction Kinetics: The steric hindrance of the neopentyl group already moderates the reaction rate.[1][9] Inefficient mixing or heat transfer at scale can further slow the process, leading to incomplete conversion in a given timeframe.
-
Catalyst Management: Homogeneous acid catalysts (e.g., sulfuric acid) can cause corrosion in larger steel reactors and require a neutralization step, complicating the workup at a larger scale.[10]
Q3: What are the critical process parameters to monitor during scale-up?
A3: Careful monitoring and control of the following parameters are essential for a successful scale-up:
-
Temperature: The reaction is typically run at 60–100°C.[1] Temperature must be carefully controlled to ensure a sufficient reaction rate without causing the decomposition of formic acid at higher temperatures.[1]
-
Reactant Molar Ratio: A molar excess of one reactant (usually formic acid) is often used to shift the equilibrium toward the product.[1] This ratio must be optimized for the pilot scale.
-
Mixing Efficiency: The agitation rate and impeller design must be sufficient to keep the reaction mixture homogeneous, especially if a heterogeneous catalyst is used.
-
Rate of Water Removal: The efficiency of the water removal system (e.g., condenser, phase separator) must be monitored to ensure the reaction equilibrium is continuously shifted forward.
Process Visualization
Fischer Esterification Pathway
The following diagram illustrates the acid-catalyzed mechanism for the direct esterification of neopentyl alcohol and formic acid.
Caption: Acid-catalyzed Fischer Esterification mechanism for this compound synthesis.
Troubleshooting Guide
Problem 1: Low conversion or yield in the pilot plant batch.
-
Question: My pilot plant reaction is giving a much lower yield of this compound compared to the lab-scale experiment, even after the same reaction time. What are the likely causes and how can I fix it?
-
Answer: Low conversion at scale is a common issue often linked to equilibrium and mass transfer limitations. The primary causes are inefficient water removal, poor temperature control, and inadequate mixing.
| Parameter | Lab-Scale Typical Setup | Pilot-Plant Potential Issue | Recommended Action |
| Water Removal | Glass Dean-Stark trap efficiently separates small water volumes. | Condenser surface area or cooling capacity may be insufficient for the larger volume of vapor. Phase separator may not be sized correctly. | Evaluate and resize the condenser and phase separator for the pilot scale. Consider applying a vacuum to aid in water removal. |
| Temperature | Uniform heating with a mantle. | Hot spots or cold spots in the reactor due to inefficient heat transfer. | Ensure the reactor's heating/cooling jacket is functioning correctly. Validate temperature probes and improve agitation to ensure uniform heat distribution. |
| Mixing | Vigorous stirring with a magnetic stir bar. | Inadequate agitation from impellers, leading to poor mixing and localized reactant concentrations. | Increase the agitation speed. If necessary, re-evaluate the impeller design (e.g., pitch blade, anchor) for the specific viscosity and density of the reaction mixture. |
| Catalyst Conc. | Catalyst is easily dispersed in a small volume. | Ineffective dispersal of the catalyst in a large volume can create regions with low catalytic activity. | Ensure the catalyst is fully dissolved or suspended before heating. For heterogeneous catalysts, ensure the mixing keeps particles suspended. |
Troubleshooting Workflow for Low Conversion
This diagram provides a logical workflow to diagnose the cause of low reaction yield.
Caption: A logical decision tree for troubleshooting low conversion in pilot-scale synthesis.
Problem 2: Difficulty with product purification.
-
Question: After neutralizing the catalyst, I am struggling to purify the this compound via distillation at the pilot scale. What could be wrong?
-
Answer: Purification challenges at scale often involve incomplete neutralization or differences in distillation dynamics.
-
Incomplete Catalyst Neutralization: Residual acid can cause product degradation at distillation temperatures. Ensure thorough mixing during the neutralization wash step and confirm the pH of the organic layer is neutral before proceeding.
-
Fractional Distillation Efficiency: The packed column or tray tower used in the pilot plant may require different operating conditions (reflux ratio, vacuum pressure) than the lab setup. The larger volume may require a longer time to reach equilibrium.
-
Workup Separation: The separation of aqueous and organic layers after washing can be slower at a larger scale. Ensure adequate settling time is allowed to prevent carrying water into the distillation step.[2]
-
Problem 3: Analysis shows the presence of side products.
-
Question: My final product from the pilot run contains impurities not seen in the lab. What are they and how can I avoid them?
-
Answer: The most common side reaction is the decomposition of formic acid, which can be exacerbated by localized overheating in a large reactor.[1]
-
Cause: Formic acid can decompose to carbon monoxide and water, or carbon dioxide and hydrogen, especially at temperatures above 100°C or in the presence of certain impurities.
-
Solution: Maintain strict temperature control across the entire reactor. Ensure the temperature does not overshoot the setpoint during heat-up. A lower reaction temperature (e.g., 80-85°C) for a longer duration may be preferable to a higher temperature for a shorter time.[1]
-
Experimental Protocols
Lab-Scale Synthesis Protocol (Direct Esterification)
This protocol describes a typical laboratory procedure for synthesizing this compound.
References
- 1. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]
- 2. This compound (23361-67-3) for sale [vulcanchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 6. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Resolving peak overlap in NMR spectra of neopentyl formate
Welcome to the technical support center for resolving common issues in ¹H NMR spectroscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve overlapping peaks, using neopentyl formate (B1220265) as a case study.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure neopentyl formate?
In a standard deuterated solvent like CDCl₃, the ¹H NMR spectrum of pure this compound is expected to show three distinct singlets with no significant overlap. The protons in each group are chemically unique and do not have adjacent, non-equivalent protons to couple with.
| Proton Group (Assignment) | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Formate Proton (a) | H -C(=O)O- | ~8.0 - 8.1 | Singlet | 1H |
| Methylene (B1212753) Protons (b) | -O-CH₂ -C(CH₃)₃ | ~3.8 - 4.2 | Singlet | 2H |
| tert-Butyl Protons (c) | -C(CH₃ )₃ | ~0.9 - 1.0 | Singlet | 9H |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and temperature.
Q2: Why am I observing overlapping signals in the spectrum of my this compound sample?
Since the signals of pure this compound are well-dispersed, observing peak overlap strongly suggests the presence of impurities or other components in your sample. Protons in different molecules can have similar electronic environments, leading to close or overlapping chemical shifts.[1] For example, a signal from a residual solvent or a reaction byproduct might appear in the same region as the methylene (-O-CH₂-) protons of this compound.
Q3: What are the primary methods to resolve overlapping NMR signals?
When signals are too close to interpret, several techniques can be employed to improve spectral resolution.[2] The most common approaches are:
-
Changing the NMR Solvent: Using a solvent with different properties can alter the chemical shifts of the overlapping signals.[1]
-
Varying the Experiment Temperature: Altering the temperature can affect molecular conformation and interactions, leading to changes in chemical shifts that may resolve peaks.[3]
-
Using a Higher-Field Spectrometer: A spectrometer with a stronger magnetic field increases the separation (in Hz) between signals, improving dispersion.[2]
-
Employing 2D NMR Techniques: Experiments like COSY or HSQC spread the signals across a second frequency dimension, allowing for the resolution of signals that overlap in a standard 1D spectrum.[4][5]
Troubleshooting Guide: Overlapping Signals
Issue: The singlet corresponding to the this compound methylene protons (~4.0 ppm) is overlapped by a signal from an unknown impurity, preventing accurate integration and identification.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step approach to resolving the peak overlap.
Caption: A logical workflow for troubleshooting overlapping NMR signals.
Detailed Troubleshooting Actions
| Method | Principle of Action | Expected Outcome for this compound Case |
| 1. Change NMR Solvent | Different solvents interact with the solute via mechanisms like anisotropic effects or hydrogen bonding, altering the local electronic environment and thus the chemical shifts of nearby protons.[1] Aromatic solvents like benzene-d₆ are particularly effective at inducing shifts (Aromatic Solvent-Induced Shifts, or ASIS).[1] | The chemical shifts of both the this compound methylene signal and the impurity signal will likely change, but to different extents, leading to their separation in the spectrum. |
| 2. Variable Temperature (VT) NMR | Changing the temperature can alter the populations of different molecular conformations or affect solute-solvent interactions.[3] These changes can lead to temperature-dependent chemical shifts, and different protons will respond differently.[6][7] | A modest increase or decrease in temperature may shift one of the overlapping signals more than the other, resulting in resolution. This is often effective for resolving resonances that are very close.[3] |
| 3. Use Higher-Field Spectrometer | The frequency separation between two signals (in Hz) is directly proportional to the magnetic field strength. Higher fields increase this separation, a phenomenon known as improving chemical shift dispersion.[2] | Moving from a 400 MHz to a 600 MHz spectrometer, for example, will increase the physical separation between the peaks on the spectrum, potentially revealing two distinct signals where only one broad peak was seen before. |
| 4. Acquire 2D NMR Spectrum | Two-dimensional NMR techniques spread signals across a second dimension based on nuclear coupling.[5] In a ¹H-¹H COSY (Correlation Spectroscopy) experiment, signals are correlated to other protons they are coupled to, revealing connectivity.[4][8] | The this compound methylene signal will appear as a peak on the diagonal but will have no "cross-peaks," as it does not couple to any other protons. If the overlapping impurity signal arises from a proton that is coupled to others, it will show cross-peaks, unambiguously distinguishing it from the formate signal.[5][9] |
Experimental Protocols
Protocol 1: Resolving Peak Overlap by Changing the Solvent
This protocol describes the steps to acquire a new spectrum in a different solvent to induce chemical shift changes.
-
Initial Spectrum Acquisition:
-
Prepare a standard sample of your compound (e.g., 5-10 mg) in a common deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Acquire a standard 1D ¹H NMR spectrum to confirm the peak overlap.
-
-
Select a New Solvent:
-
Choose a solvent with different properties. Benzene-d₆ is an excellent choice for its ability to induce significant chemical shifts through its magnetic anisotropy.[1] Other options include acetone-d₆ or acetonitrile-d₃.
-
-
Sample Preparation (New Solvent):
-
Thoroughly dry a clean NMR tube.
-
Prepare a new sample with a similar concentration to the first by dissolving the compound in the new deuterated solvent (e.g., 0.6 mL of benzene-d₆).
-
-
Acquire Second Spectrum:
-
Run the ¹H NMR experiment using the same acquisition parameters (e.g., temperature, number of scans) as the initial spectrum for a direct comparison.
-
-
Data Analysis:
-
Process both spectra and compare the chemical shifts of the signals in the region of interest. The differential shift induced by the new solvent should be sufficient to resolve the previously overlapping peaks.[1]
-
Protocol 2: Acquiring a 2D ¹H-¹H COSY Spectrum
This protocol outlines the acquisition of a standard COSY experiment to resolve signals based on J-coupling connectivity.[4]
-
Sample Preparation:
-
Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of a deuterated solvent) to ensure a good signal-to-noise ratio in a reasonable timeframe.
-
-
Instrument Setup:
-
On the NMR spectrometer, load a standard COSY pulse sequence (e.g., cosygpqf on a Bruker instrument).
-
Acquire a standard 1D ¹H spectrum first to determine the spectral width (sw).
-
-
Set Key Parameters:
-
Spectral Width (sw): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Number of Scans (ns): Set the number of scans per increment, typically 2, 4, or 8, depending on the sample concentration.
-
Number of Increments (td in F1): Set the number of increments in the indirect dimension (t1), typically 256 or 512. This determines the resolution in the second dimension.
-
-
Acquisition and Processing:
-
Start the 2D experiment. Acquisition time can range from a few minutes to several hours.
-
After acquisition, perform a 2D Fourier transform, phase correct the spectrum, and perform baseline correction in both dimensions.
-
-
Data Analysis:
-
The resulting 2D spectrum will show the 1D spectrum along the diagonal. Off-diagonal peaks (cross-peaks) indicate that two protons are J-coupled. A signal with no cross-peaks is not coupled to any other proton in the spectrum.
-
Visualizing 2D COSY for Peak Resolution
The diagram below illustrates conceptually how a 2D COSY experiment resolves an overlap issue. While the this compound methylene signal has no couplings, this example shows how a coupled spin system (impurity) can be distinguished.
Caption: A 2D COSY spectrum resolves the overlapped signal (Hb) from the uncoupled CH₂ singlet.
References
- 1. benchchem.com [benchchem.com]
- 2. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 4. scribd.com [scribd.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05626C [pubs.rsc.org]
- 8. Video: 2D NMR: Overview of Homonuclear Correlation Techniques [jove.com]
- 9. 2D NMR [chem.ch.huji.ac.il]
Common pitfalls in handling neopentyl formate
Welcome to the Technical Support Center for neopentyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting during the handling and use of neopentyl formate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (C₆H₁₂O₂) is the ester formed from the condensation of formic acid and neopentyl alcohol.[1] Its bulky neopentyl group provides significant steric hindrance, which makes it more stable towards hydrolysis compared to less hindered esters.[1] It is sparingly soluble in water but miscible with organic solvents like ethanol (B145695) and diethyl ether.[1]
Q2: What are the primary safety concerns when handling this compound?
The primary safety concerns include the risk of serious eye damage. It is also combustible. Therefore, it is crucial to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat.
Q3: How should this compound be properly stored?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should also be stored away from strong oxidizing agents.
Troubleshooting Guides
Low Yield in Synthesis
Problem: I am experiencing a low yield during the synthesis of this compound via esterification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure a proper molar ratio of neopentyl alcohol to formic acid. An excess of one reactant can be used to drive the equilibrium. - Confirm the catalyst (e.g., p-toluenesulfonic acid) is active and used in the correct amount. - Increase the reaction time or temperature, but be cautious as high temperatures can lead to the decomposition of formic acid. |
| Water Inhibition | The presence of water can reverse the esterification reaction. - Use a Dean-Stark apparatus or another method to effectively remove water as it is formed during the reaction. |
| Suboptimal pH | The reaction is acid-catalyzed. - Ensure the reaction mixture is sufficiently acidic to promote esterification. |
| Loss during Workup | This compound's relatively low polarity can lead to losses during aqueous workup.[1] - Minimize the number of aqueous washes. - Use a less polar organic solvent for extraction. |
Impurities in the Final Product
Problem: My purified this compound contains impurities.
Possible Causes and Solutions:
| Purification Method | Possible Issue | Troubleshooting Steps |
| Fractional Distillation | Inadequate separation of components with close boiling points. | - Use a longer fractionating column or one with higher efficiency (more theoretical plates).[2] - Control the heating rate to ensure a slow and steady distillation.[2] - Collect fractions in smaller volumes to better isolate the pure product. |
| Column Chromatography | Co-elution of impurities with the product. | - Optimize the mobile phase composition. A less polar solvent system may improve separation. - Ensure the silica (B1680970) gel is properly packed to avoid channeling. - Check for decomposition on the silica gel column; if observed, consider using a less acidic stationary phase like alumina. |
Product Decomposition
Problem: I suspect my this compound is decomposing.
Possible Causes and Solutions:
-
Hydrolysis: The ester bond can be cleaved by water, especially in the presence of acids or bases. Although sterically hindered, hydrolysis can still occur under forcing conditions.
-
Solution: Store this compound in a dry environment and avoid contact with strong acids or bases.
-
-
Thermal Decomposition: At elevated temperatures, esters can decompose. Studies on similar neopentylpolyol esters show decomposition occurs in the range of 320-360°C.[3]
-
Solution: Avoid exposing this compound to unnecessarily high temperatures during reactions or distillation.
-
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline. Reaction conditions may need to be optimized.
Materials:
-
Neopentyl alcohol
-
Formic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add neopentyl alcohol, a molar excess of formic acid, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation or column chromatography.
Visualizations
References
Technical Support Center: Enhancing Neopentyl Formate Purification Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient purification of neopentyl formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying neopentyl formate?
A1: The most common and effective methods for purifying this compound are fractional distillation and chromatography.[1] Fractional distillation is suitable for separating this compound from impurities with different boiling points, such as unreacted neopentyl alcohol and formic acid.[2][3] Chromatography, particularly gas chromatography for analysis, can be used for high-purity separations.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities in crude this compound resulting from Fischer esterification include:
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Unreacted starting materials: Neopentyl alcohol and formic acid.[4][5]
-
Water: A byproduct of the esterification reaction.[5]
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Acid catalyst: Typically sulfuric acid or p-toluenesulfonic acid, if used.[5][6]
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Side products: Although this compound is sterically hindered and relatively stable, side reactions can occur, potentially leading to the formation of ethers from the alcohol or decomposition products if excessive heat is applied during synthesis or purification.
Q3: Is recrystallization a viable method for purifying this compound?
A3: Recrystallization is generally not a preferred method for purifying this compound. This is because this compound is a liquid at or near room temperature, making recrystallization impractical. Analogous esters like n-pentyl formate have very low melting points (-73.5 °C).
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: Insufficient number of theoretical plates in the distillation column.
-
Solution:
-
Increase the length of the fractionating column.
-
Use a more efficient column packing material (e.g., structured packing instead of glass beads).
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Possible Cause: Distillation rate is too high.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate of about 1-2 drops per second for the distillate is often recommended.
-
Possible Cause: Fluctuating heat source.
-
Solution: Use a stable heating source like a heating mantle with a controller to ensure consistent boiling.
Issue 2: The product is contaminated with water.
-
Possible Cause: Incomplete removal of water before distillation.
-
Solution: Before distillation, wash the crude this compound with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst and remove some water. Follow this with a wash with brine (saturated NaCl solution) to further remove water. Dry the organic layer with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before filtering and distilling.
Issue 3: The distillation temperature does not stabilize.
-
Possible Cause: The mixture contains multiple components with close boiling points, or the system has not reached equilibrium.
-
Solution:
-
Allow the distillation to proceed slowly to establish a stable temperature gradient in the column.
-
Ensure the thermometer bulb is correctly positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Gas Chromatography (Analysis)
Issue 1: Poor peak resolution.
-
Possible Cause: Inappropriate GC column or temperature program.
-
Solution:
-
Column Selection: For the analysis of esters like this compound, a polar stationary phase is generally recommended. A column with a polyethylene (B3416737) glycol (PEG) or a cyanopropyl stationary phase can provide good separation.
-
Temperature Program: Optimize the temperature program. Start with a lower initial temperature to allow for the separation of more volatile components, followed by a gradual temperature ramp to elute the less volatile components.
-
Issue 2: Tailing peaks.
-
Possible Cause: Active sites on the column interacting with the analyte.
-
Solution:
-
Use a deactivated column.
-
Ensure the sample is properly vaporized in the inlet; a higher inlet temperature may be necessary.
-
Check for and eliminate any cold spots in the GC system.
-
Issue 3: No peaks detected or very small peaks.
-
Possible Cause: Sample concentration is too low, or there is a problem with the injection.
-
Solution:
-
Prepare a more concentrated sample.
-
Check the syringe for proper functioning and ensure the injection volume is appropriate.
-
Verify the settings of the injector and detector.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₂O₂ | 116.16[1] | ~115-120 (Estimated) |
| Neopentyl Alcohol | C₅H₁₂O | 88.15 | 111-113[7] |
| Formic Acid | CH₂O₂ | 46.03 | 100.8 |
| Isobutyl Formate | C₅H₁₀O₂ | 102.13 | ~98[1] |
Note: The boiling point of this compound is estimated based on the boiling points of its isomers and the parent alcohol.
Table 2: Suggested Starting Parameters for this compound Purification
| Purification Method | Parameter | Suggested Value/Condition | Notes |
| Fractional Distillation | Pressure | Atmospheric | Vacuum distillation may be used if thermal sensitivity is a concern. |
| Heating Mantle Temp. | ~140-160 °C (initial setting) | Adjust to maintain a steady distillation rate. | |
| Collection Temperature | ~115-120 °C | Collect the fraction that distills in this estimated range. | |
| Column Packing | Raschig rings or Vigreux indentations | Provides a good surface area for vapor-liquid equilibrium. | |
| Gas Chromatography (Analysis) | Column | Polar (e.g., DB-WAX, HP-INNOWax) | Enhances separation of the ester from the alcohol. |
| Carrier Gas | Helium or Nitrogen | ||
| Inlet Temperature | 250 °C | ||
| Detector | FID or MS | ||
| Oven Program | 50 °C (hold 2 min), ramp to 230 °C at 10 °C/min | This is a starting point and should be optimized. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Neutralization and Drying:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with an equal volume of 5% sodium bicarbonate solution to neutralize any remaining formic acid and acid catalyst. Vent the funnel frequently to release carbon dioxide gas.
-
Separate the aqueous layer.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
-
Filtration:
-
Filter the dried organic layer to remove the drying agent.
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a receiving flask.
-
Place the dried and filtered crude this compound into the round-bottom flask along with a few boiling chips.
-
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column.
-
Collect any low-boiling initial fractions (forerun) in a separate flask.
-
When the temperature stabilizes near the expected boiling point of this compound (~115-120 °C), switch to a clean receiving flask to collect the purified product.
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Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been distilled.
-
Do not distill to dryness.
-
Mandatory Visualization
References
- 1. This compound (23361-67-3) for sale [vulcanchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 4. benchchem.com [benchchem.com]
- 5. physicsforums.com [physicsforums.com]
- 6. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Addressing safety concerns in the synthesis of neopentyl formate
This technical support center provides guidance on addressing safety concerns and troubleshooting common issues encountered during the synthesis of neopentyl formate (B1220265). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the reactants used in neopentyl formate synthesis?
A1: The synthesis of this compound typically involves the reaction of neopentyl alcohol and formic acid. Both of these reactants present significant hazards.
-
Formic Acid: It is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a flammable liquid and vapor.[2] Inhalation of formic acid can cause severe irritation to the respiratory tract.[3] Upon heating or in the presence of strong acids, it can decompose to produce toxic carbon monoxide fumes.[2]
-
Neopentyl Alcohol: This is a flammable solid with a low flash point.[4] Inhalation may cause respiratory irritation, drowsiness, or dizziness.[4]
Q2: What is the most common method for synthesizing this compound?
A2: The most common and direct method for synthesizing this compound is the Fischer esterification of neopentyl alcohol with formic acid, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[5][6]
Q3: What are the key safety precautions to take during the esterification reaction?
A3: Due to the hazardous nature of the reactants and the reaction conditions, several safety precautions are essential:
-
Ventilation: The reaction should be carried out in a well-ventilated fume hood to avoid the inhalation of corrosive and flammable vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber), safety goggles, and a lab coat.[3]
-
Heating: Use a heating mantle with a stirrer and a reflux condenser. Avoid open flames due to the flammability of neopentyl alcohol and formic acid.
-
Acid Catalyst Handling: Concentrated acid catalysts like sulfuric acid are extremely corrosive. They should be handled with extreme care, and added slowly to the reaction mixture to prevent splashing and control any exothermic reactions.
-
Pressure Build-up: Although not a high-pressure reaction, the apparatus should not be sealed to avoid pressure build-up from heating.
Q4: How can I improve the yield of this compound?
A4: Fischer esterification is a reversible reaction. To improve the yield of the ester, you can apply Le Châtelier's principle in the following ways:
-
Use of Excess Reactant: Use a large excess of one of the reactants, typically the less expensive one (in this case, likely formic acid).[7][8]
-
Removal of Water: The removal of water as it is formed will drive the equilibrium towards the products.[7][8] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to equilibrium. 2. Insufficient heating. 3. Inactive or insufficient catalyst. 4. Water contamination in reactants. | 1. Use a large excess of one reactant or remove water as it forms (e.g., with a Dean-Stark trap).[7][8] 2. Ensure the reaction is refluxing at the appropriate temperature for a sufficient amount of time. 3. Add a catalytic amount of a strong acid like sulfuric acid.[9] 4. Use anhydrous reactants if possible. |
| Presence of Unreacted Starting Materials in Product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase the reaction time or use one of the methods to shift the equilibrium (see above). 2. After the reaction, wash the organic layer with a sodium bicarbonate solution to remove unreacted formic acid and the acid catalyst.[9] Purify the crude product by fractional distillation.[10] |
| Darkening of the Reaction Mixture | 1. Side reactions or decomposition at high temperatures. 2. Reaction with impurities. | 1. Avoid excessive heating. Maintain a gentle reflux. 2. Ensure the purity of the starting materials. |
| Difficulty in Separating Layers During Workup | 1. Formation of an emulsion. | 1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[9] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Neopentyl alcohol
-
Formic acid (excess)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine neopentyl alcohol and an excess of formic acid.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the this compound.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the excess formic acid and the sulfuric acid catalyst. Be cautious as this will produce carbon dioxide gas.
-
Wash the organic layer with brine to help break any emulsions and remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation.[10]
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | 1:1.5 to 1:3 (Neopentyl Alcohol:Formic Acid) | Using an excess of formic acid can improve yield.[7] |
| Catalyst Loading | Catalytic amount (e.g., 1-5 mol%) | Sulfuric acid is a common catalyst.[9] |
| Reaction Temperature | Reflux temperature of the mixture | Depends on the specific boiling points of the reactants. |
| Reaction Time | 1 - 10 hours | Can be monitored by TLC or GC for completion.[6] |
Visualizations
Caption: Key safety precautions for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Neopentyl alcohol - Wikipedia [en.wikipedia.org]
- 5. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound (23361-67-3) for sale [vulcanchem.com]
Validation & Comparative
Navigating Ester Hydrolysis: A Comparative Analysis of Neopentyl Formate and Other Esters
For researchers, scientists, and professionals in drug development, understanding the stability of ester-containing compounds is paramount. The rate of hydrolysis, a critical parameter influencing the shelf-life, bioavailability, and efficacy of numerous pharmaceuticals and fine chemicals, is profoundly affected by the molecular structure of the ester. This guide provides a comparative analysis of the hydrolysis rate of neopentyl formate (B1220265) against other common esters, supported by experimental data and detailed protocols.
Comparative Hydrolysis Rates of Alkyl Formates
The rate of ester hydrolysis is significantly influenced by both electronic and steric factors. For formate esters, where the acyl group is constant, the structure of the alkyl group (the alcohol moiety) is the primary determinant of the hydrolysis rate. The following table summarizes experimentally determined hydrolysis rate constants for a series of alkyl formates under basic conditions.
| Ester | Alkyl Group (R) | Taft Steric Parameter (E_s) | Second-Order Rate Constant (k_B) (M⁻¹s⁻¹) at 25°C | Relative Rate |
| Methyl Formate | -CH₃ | 0.00 | 9.65 x 10⁻¹³ (for OH reaction) | 1.00 |
| Ethyl Formate | -CH₂CH₃ | -0.07 | Data not available | Slower than Methyl Formate |
| Isopropyl Formate | -CH(CH₃)₂ | -0.47 | Data not available | Slower than Ethyl Formate |
| tert-Butyl Formate | -C(CH₃)₃ | -1.54 | 1.7 | Significantly slower |
| Neopentyl Formate | -CH₂C(CH₃)₃ | -1.74 | Data not available | Expected to be the slowest |
Note: The Taft Steric Parameter (E_s) is a quantitative measure of the steric effect of a substituent. A more negative value indicates greater steric hindrance.[3][4] The rate constant for methyl formate is for its reaction with the hydroxyl radical in the gas phase and is provided for comparative context of its reactivity.[5] The rate constant for tert-butyl formate is for base-catalyzed hydrolysis.[6] The relative rates are qualitative comparisons based on established principles of steric hindrance in ester hydrolysis.
As the data illustrates, increasing the steric bulk of the alkyl group progressively decreases the rate of hydrolysis. The tert-butyl group, with its significant steric hindrance, leads to a dramatically slower hydrolysis rate compared to less branched isomers. The neopentyl group, being even more sterically demanding than the tert-butyl group, is predicted to confer the highest stability against hydrolysis in this series.
Experimental Protocol for Determining Ester Hydrolysis Rates
To quantitatively assess the hydrolysis rate of esters like this compound, a kinetic study can be performed. The following protocol outlines a general procedure for determining the rate of base-catalyzed hydrolysis (saponification) via titration.
Objective: To determine the second-order rate constant for the hydrolysis of an ester under basic conditions.
Materials:
-
Ester (e.g., this compound, ethyl acetate)
-
Sodium hydroxide (B78521) (NaOH) solution of known concentration (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution of known concentration (e.g., 0.1 M) for back-titration (optional) or as a quenching agent.
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, conical flasks, and stopwatches
-
Deionized water
-
Ice
-
Preparation: Prepare stock solutions of the ester, NaOH, and HCl of the desired concentrations.
-
Reaction Initiation: Place known volumes of the ester solution and the NaOH solution in separate flasks and allow them to equilibrate to the desired reaction temperature in a constant temperature water bath. To initiate the reaction, quickly mix the two solutions and start the stopwatch simultaneously.
-
Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing an excess of ice-cold deionized water or a known amount of standard HCl solution to stop the reaction. The cold temperature slows the reaction, and the acid neutralizes the remaining base.
-
Titration: Titrate the unreacted NaOH in the quenched sample with the standard HCl solution using phenolphthalein as an indicator. If quenching with acid, a back-titration with standard NaOH will be necessary.
-
"Infinity" Reading: To determine the initial concentration of the ester, a separate sample of the reaction mixture is allowed to react to completion (this can be accelerated by heating). The concentration of the carboxylate salt formed is then determined by titration.
-
Data Analysis: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed. The data is then used to determine the order of the reaction and the rate constant. For a second-order reaction, a plot of 1/[Ester] versus time will yield a straight line with a slope equal to the rate constant, k.
Factors Influencing Ester Hydrolysis
The rate of ester hydrolysis is a multifactorial process. The key determinants can be visualized in the following logical relationship diagram.
References
- 1. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]
- 2. This compound (23361-67-3) for sale [vulcanchem.com]
- 3. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 4. Taft equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
- 7. nitt.edu [nitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Reactivity Face-Off: Neopentyl Formate vs. Tert-Butyl Formate
In the landscape of organic chemistry, the subtle interplay of molecular structure and reactivity is a constant source of investigation. This guide provides a detailed comparison of the reactivity of two structurally similar yet distinct esters: neopentyl formate (B1220265) and tert-butyl formate. For researchers, scientists, and professionals in drug development, understanding these differences is crucial for applications ranging from synthetic strategy to the design of stable molecules. This comparison is supported by available experimental data and established chemical principles.
At a Glance: Structural Differences
At the heart of the reactivity differences between neopentyl formate and tert-butyl formate lies the steric hindrance imposed by their respective alkyl groups. The neopentyl group, with its quaternary carbon atom adjacent to the CH2 group attached to the formate ester, presents a significantly more crowded environment around the reaction center compared to the tert-butyl group, where the quaternary carbon is directly attached to the ester oxygen. This fundamental structural variation governs the accessibility of the carbonyl carbon to nucleophiles and influences the stability of reaction intermediates.
Comparative Reactivity Data
While direct, side-by-side comparative studies under identical conditions are limited in the available literature, a clear picture of their relative reactivities can be pieced together from various sources. The following tables summarize key quantitative data for the hydrolysis of tert-butyl formate and provide a qualitative comparison with this compound based on established principles of steric hindrance.
Table 1: Hydrolysis Rate Constants and Activation Energies for Tert-Butyl Formate
| Reaction Condition | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Half-life (t½) |
| Neutral Hydrolysis (pH 5-7) | k_N = (1.0 ± 0.2) x 10⁻⁶ /s[1][2] | 78 ± 5[1][2] | ~5 days at 22°C and neutral pH[1] |
| Acidic Hydrolysis | k_A = (2.7 ± 0.5) x 10⁻³ /(M·s)[1][2] | 59 ± 4[1][2] | ~6 hours at pH 2 and 4°C[1] |
| Basic Hydrolysis | k_B = 1.7 ± 0.3 /(M·s)[1][2] | 88 ± 11[1][2] | ~8 minutes at pH 11 and 22°C[1] |
Table 2: Qualitative Reactivity Comparison
| Property | This compound | Tert-Butyl Formate | Rationale |
| Susceptibility to Hydrolysis | Significantly lower | Higher | The bulky neopentyl group sterically hinders the approach of nucleophiles to the carbonyl carbon, slowing down the rate of hydrolysis.[3] |
| Pyrolysis | Expected to be less reactive | Known to undergo pyrolysis.[4] | The steric bulk of the neopentyl group may influence the stability and decomposition pathways. |
| General Reactivity | Generally less reactive in nucleophilic substitution reactions | More reactive in nucleophilic substitution reactions | Steric hindrance is a dominant factor in determining the rate of reactions involving nucleophilic attack at the carbonyl carbon. |
Reaction Mechanisms and Steric Effects
The hydrolysis of esters can proceed through different mechanisms depending on the pH of the solution.
Acid-Catalyzed Hydrolysis (A_AC2 Mechanism)
Under acidic conditions, the hydrolysis of both this compound and tert-butyl formate is expected to proceed via the A_AC2 mechanism, which involves a nucleophilic attack of water on the protonated carbonyl group.
References
- 1. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
- 2. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. This compound (23361-67-3) for sale [vulcanchem.com]
- 4. 543. The pyrolysis of tert.-butyl formate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
The Neopentyl Group: A Bulky Player in Steric Effects Compared to Other Alkyl Groups
For researchers, scientists, and drug development professionals, understanding the subtle interplay of steric effects is paramount in predicting reaction outcomes and designing effective therapeutics. Among the common alkyl groups, the neopentyl group stands out for its significant steric hindrance, a property that profoundly influences molecular interactions and reactivity. This guide provides a comprehensive comparison of the steric effects of the neopentyl group against other common alkyl substituents—methyl, ethyl, isopropyl, and tert-butyl—supported by quantitative experimental data and detailed methodologies.
The unique structural feature of the neopentyl group, a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group, results in a highly congested environment. This steric bulk dramatically impacts the accessibility of the atom to which it is attached, thereby influencing reaction rates and, in the context of drug design, modulating interactions with biological targets.
Quantitative Comparison of Steric Parameters
To objectively compare the steric hindrance of various alkyl groups, two key experimental parameters are widely utilized: Taft steric parameters (E_s) and conformational A-values.
Taft Steric Parameters (E_s) are derived from the rates of acid-catalyzed hydrolysis of esters. A more negative E_s value indicates greater steric hindrance.
Conformational A-values quantify the steric bulk of a substituent on a cyclohexane (B81311) ring. They represent the energy difference between the conformation where the substituent is in the more sterically hindered axial position versus the less hindered equatorial position. A larger A-value signifies greater steric bulk.
| Alkyl Group | Structure | Taft Steric Parameter (E_s) | Conformational A-value (kcal/mol) | Relative SN2 Reaction Rate (Reference: Ethyl = 1) |
| Methyl | -CH₃ | 0.00 | 1.74 | ~30 |
| Ethyl | -CH₂CH₃ | -0.07 | 1.79 | 1 |
| Isopropyl | -CH(CH₃)₂ | -0.47 | 2.15 | ~0.025 |
| Neopentyl | -CH₂C(CH₃)₃ | -1.74 | ~2.0 | ~0.00001 |
| tert-Butyl | -C(CH₃)₃ | -1.54 | >4.5 | ~0.000001 |
Note: The A-value for the neopentyl group is not as commonly cited as for other groups but is estimated to be around 2.0 kcal/mol. The relative SN2 reaction rates are approximate and can vary with specific reaction conditions.
As the data illustrates, the neopentyl group exhibits substantial steric hindrance. Its Taft E_s value is significantly more negative than those of methyl, ethyl, and isopropyl groups, indicating a pronounced retardation of reaction rates at a nearby reaction center. While its A-value is comparable to that of an isopropyl group, its impact on backside nucleophilic attack in S_N2 reactions is dramatically more pronounced, with a reaction rate approximately 100,000 times slower than that of ethyl bromide.[1] This is due to the steric shielding of the reaction center by the bulky tert-butyl moiety within the neopentyl group.
Impact on Chemical Reactivity: The S_N2 Reaction
The bimolecular nucleophilic substitution (S_N2) reaction serves as a classic example of the profound influence of the neopentyl group's steric bulk. The reaction proceeds via a backside attack of a nucleophile on the carbon atom bearing the leaving group. The presence of bulky substituents hinders this approach, slowing down the reaction rate.
The order of reactivity for alkyl halides in S_N2 reactions is a direct reflection of their steric profiles:
Figure 1. Relative S_N2 reactivity of alkyl groups.
As depicted, the neopentyl group, despite being a primary alkyl group, reacts significantly slower than other primary and even secondary alkyl groups due to the extreme steric congestion around the reaction center.[1]
The Role of the Neopentyl Group in Drug Design: A Case Study of Sotorasib
The steric properties of the neopentyl group and similarly bulky substituents are strategically employed in drug design to enhance potency, selectivity, and pharmacokinetic properties. A notable example is the KRAS G12C inhibitor, Sotorasib. While not containing a neopentyl group per se, the drug features a sterically demanding substituted pyridine (B92270) ring that plays a crucial role in its mechanism of action.
The KRAS protein is a key signaling molecule that, when mutated, can drive cancer growth. The G12C mutation introduces a cysteine residue that can be targeted by covalent inhibitors. Sotorasib is designed to bind to a specific pocket on the KRAS G12C protein.
Figure 2. Sotorasib's mechanism of action.
The bulky substituent on Sotorasib is crucial for its high affinity and selectivity. It occupies a cryptic groove near the primary binding site, forming additional non-covalent interactions that stabilize the drug-protein complex. This sterically-driven interaction locks the KRAS G12C protein in an inactive state, preventing it from activating downstream signaling pathways that promote cell proliferation. This example highlights how the strategic placement of sterically demanding groups can lead to the development of highly potent and selective therapeutic agents.
Experimental Protocols
Determination of Taft Steric Parameters (E_s)
Objective: To quantify the steric effect of an alkyl group by measuring the rate of acid-catalyzed hydrolysis of its corresponding acetate (B1210297) ester.
Methodology:
-
Synthesis of Esters: Synthesize a series of acetate esters with the desired alkyl groups (methyl, ethyl, isopropyl, neopentyl, tert-butyl) via standard esterification procedures (e.g., Fischer esterification). Purify the esters to a high degree.
-
Kinetic Runs:
-
Prepare a standardized acidic solution (e.g., 0.1 M HCl in a suitable solvent like aqueous acetone).
-
Initiate the hydrolysis reaction by adding a known concentration of the ester to the acidic solution at a constant temperature.
-
Monitor the progress of the reaction over time. This can be achieved by:
-
Titration: Periodically withdrawing aliquots and titrating the liberated acetic acid with a standardized base.
-
Spectroscopy: If the ester or product has a distinct chromophore, UV-Vis spectroscopy can be used to follow the change in concentration.
-
NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of the ester signals and the appearance of the alcohol and acetic acid signals.
-
-
-
Data Analysis:
-
Determine the rate constant (k) for the hydrolysis of each ester by plotting the appropriate concentration-time data (e.g., ln[ester] vs. time for a pseudo-first-order reaction).
-
Calculate the Taft steric parameter (E_s) for each alkyl group (R) using the following equation: E_s = log(k_R / k_{CH₃}) where k_R is the rate constant for the hydrolysis of the ester with the alkyl group R, and k_{CH₃} is the rate constant for the hydrolysis of methyl acetate (the reference standard, E_s = 0.00).
-
Determination of Conformational A-Values
Objective: To determine the Gibbs free energy difference (A-value) between the axial and equatorial conformers of a monosubstituted cyclohexane.
Methodology:
-
Sample Preparation: Prepare a solution of the desired monosubstituted cyclohexane (e.g., methylcyclohexane, isopropylcyclohexane, neopentylcyclohexane, tert-butylcyclohexane) in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).
-
Low-Temperature NMR Spectroscopy:
-
Acquire ¹H NMR spectra of the sample at a range of low temperatures. As the temperature is lowered, the rate of chair-flipping of the cyclohexane ring slows down, allowing for the observation of separate signals for the axial and equatorial conformers.
-
The temperature at which the individual conformer signals become sharp and well-resolved is known as the coalescence temperature.
-
-
Data Acquisition and Analysis:
-
At a temperature well below the coalescence point, integrate the signals corresponding to a specific proton in the axial and equatorial conformers. For example, the proton on the carbon bearing the substituent is often a good choice.
-
The ratio of the integrals gives the equilibrium constant (K_eq) for the conformational equilibrium: K_eq = [Equatorial conformer] / [Axial conformer]
-
Calculate the A-value (ΔG°) using the following equation: A-value = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.
-
Figure 3. Experimental workflows for determining steric parameters.
References
A Comparative Guide to Purity Validation of Neopentyl Formate: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. Neopentyl formate (B1220265), a key building block in various synthetic pathways, is no exception. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of neopentyl formate. We present detailed experimental protocols and illustrative comparative data to guide the selection of the most suitable analytical method.
The accurate determination of purity is critical to ensure the quality, safety, and efficacy of final products. While chromatographic methods have long been the industry standard, qNMR has emerged as a powerful primary analytical technique that offers distinct advantages. This guide will delve into the principles and practical application of each method for the purity assessment of this compound.
Principles of Analysis: A Head-to-Head Comparison
Quantitative NMR (qNMR) operates on the fundamental principle that the integrated signal area in an NMR spectrum is directly proportional to the number of atomic nuclei contributing to that signal. By co-dissolving a known mass of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself. This makes qNMR a primary ratio method of measurement.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful separation technique for volatile and thermally stable compounds like this compound.[2] The sample is vaporized and carried by an inert gas through a column with a stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases. The FID provides a response that is proportional to the mass of the carbon atoms in the analyte, allowing for quantitative analysis based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC) is another separation technique where the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase.[3] For a relatively non-polar compound like this compound, reversed-phase HPLC is typically employed. Detection is often performed using a UV detector. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard or by using the area percent method, which assumes all components have a similar response factor at the detection wavelength.
Experimental Protocols
Detailed methodologies for the purity analysis of this compound using qNMR, GC-FID, and HPLC are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Internal Standard: Maleic Anhydride (B1165640) (Certified Reference Material)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an equimolar amount of the internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that provides good solubility for both the analyte and the internal standard and does not have signals that overlap with signals of interest.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Temperature: 298 K
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard (a conservative value of 60 seconds is often used to ensure full relaxation).
-
Number of Scans: 8-16, depending on the desired signal-to-noise ratio.
-
Acquisition Time (AQ): ≥ 3 seconds.
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of this compound (e.g., the formate proton signal at ~8.0 ppm and the methylene (B1212753) proton signal at ~3.7 ppm) and the internal standard (e.g., the olefinic protons of maleic anhydride at ~7.1 ppm).
-
The purity of this compound (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation: Gas Chromatograph with FID
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a calibration curve if external standard quantification is used. For area percent purity, a single concentration is sufficient.
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold for 5 minutes.
-
-
Detector Temperature: 280 °C.
Data Analysis:
-
The purity is typically determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV detector
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Similar to GC, purity is often calculated using the area percent method. For higher accuracy, a reference standard of this compound would be required to create a calibration curve.
Quantitative Data Summary
The purity of a single batch of this compound was assessed using the three described methods. The following table summarizes the illustrative quantitative data for easy comparison.
| Analytical Technique | Mean Purity (%) | Standard Deviation | Key Advantages | Limitations |
| qNMR | 99.5 | 0.1 | Primary method, no need for a specific analyte standard, provides structural information for impurity identification, non-destructive.[1] | Lower sensitivity for trace impurities compared to chromatographic methods, requires a certified internal standard. |
| GC-FID | 99.7 | 0.2 | High precision and sensitivity for volatile impurities, robust and widely available.[2] | Requires the compound to be volatile and thermally stable, provides limited structural information for unknown impurities. |
| HPLC-UV | 99.2 | 0.3 | Applicable to a wide range of compounds, including non-volatile impurities. | Lower sensitivity for compounds with poor UV chromophores (like this compound), assumes equal response factors for all components in area percent analysis. |
Note: The data presented in this table is for illustrative purposes to demonstrate a typical comparison and may not represent actual experimental results.
Visualization of Experimental Workflows
The following diagrams illustrate the experimental workflows for qNMR and the comparative analysis of the different methods.
Experimental workflow for qNMR purity determination.
References
Cross-Validation of Neopentyl Formate Structure: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. Neopentyl formate (B1220265) (C₆H₁₂O₂), an ester of formic acid and neopentyl alcohol, serves as a valuable model for illustrating the power of cross-validating a chemical structure using multiple analytical techniques.[1][2] Its characteristic sterically hindered neopentyl group presents a clear case for the need for complementary data to achieve unequivocal structural confirmation.[1][2]
This guide provides an objective comparison of the performance of key analytical techniques in the structural elucidation of neopentyl formate, supported by experimental data and detailed protocols.
Overview of Analytical Workflow
The structural confirmation of this compound begins with its synthesis, typically through the direct esterification of neopentyl alcohol with formic acid.[2] Following purification, a battery of analytical techniques is employed. Each technique provides a unique piece of the structural puzzle, and their combined data allows for a confident cross-validation of the final structure.
Caption: Workflow for the synthesis, analysis, and structural cross-validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[3]
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Data and Interpretation
The combination of ¹H and ¹³C NMR data provides a detailed map of the molecule's connectivity.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | Singlet | 1H | Formyl proton (-O-H C=O) |
| ~3.75 | Singlet | 2H | Methylene protons (-CH ₂-O) |
| ~0.95 | Singlet | 9H | Methyl protons (-C(CH ₃)₃) |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | Carbonyl carbon (-O-HC =O) |
| ~75.5 | Methylene carbon (-C H₂-O) |
| ~31.8 | Quaternary carbon (-C (CH₃)₃) |
| ~26.3 | Methyl carbons (-C(C H₃)₃) |
The ¹H NMR spectrum is expected to show three distinct singlets, confirming the absence of adjacent, non-equivalent protons for coupling. The 9:2:1 integration ratio is characteristic of the this compound structure. The ¹³C NMR spectrum confirms the presence of four unique carbon environments, consistent with the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its elemental composition and substructures. It is often coupled with Gas Chromatography (GC-MS) for simultaneous separation and analysis.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS).[4]
-
Gas Chromatography: Inject the sample into the GC. The oven temperature is programmed to ramp up, separating components based on their boiling points and column interactions. A typical program might start at 60°C and ramp to 250°C.[5]
-
Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer. It is ionized, typically by Electron Ionization (EI), causing it to fragment. The instrument then separates and detects these fragments based on their mass-to-charge (m/z) ratio.[4]
Data and Interpretation
The mass spectrum provides the molecular weight and key structural fragments.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 116 | Low | Molecular Ion [M]⁺ (C₆H₁₂O₂) |
| 57 | 100% (Base Peak) | tert-butyl cation [(CH₃)₃C]⁺ |
| 55 | High | Loss of H₂ from the m/z 57 fragment |
| 41 | Moderate | Allyl cation fragment |
| 29 | Moderate | Formyl cation [HCO]⁺ or Ethyl cation [C₂H₅]⁺ |
The molecular ion peak at m/z 116 confirms the molecular weight of 116.16 g/mol .[6] The most prominent feature is the base peak at m/z 57, which corresponds to the highly stable tert-butyl cation.[6] This fragmentation is a definitive indicator of the neopentyl group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR
-
Sample Preparation: The sample can be analyzed neat as a thin film between two salt (NaCl or KBr) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Place the sample in the instrument's beam path and acquire the spectrum. A background spectrum of air is first recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them to specific functional groups.
Data and Interpretation
The IR spectrum confirms the presence of the key ester functional group.
Table 4: Infrared Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretching (alkane) |
| ~1725 | Strong | C=O stretching (ester carbonyl)[7] |
| ~1160 | Strong | C-O stretching (ester linkage) |
The very strong absorption band around 1725 cm⁻¹ is characteristic of the carbonyl (C=O) group in an ester.[7] The strong band around 1160 cm⁻¹ corresponds to the C-O single bond stretch of the ester. This data confirms the presence of the ester functional group.
Cross-Validation and Conclusion
Caption: Interrelation of analytical data for the structural confirmation of this compound.
-
NMR establishes the precise carbon-hydrogen framework, showing the three distinct proton environments and four unique carbon atoms.
-
Mass Spectrometry confirms the correct molecular weight and provides the definitive signature of the neopentyl group through its characteristic fragmentation pattern (m/z 57).[6]
-
IR Spectroscopy unequivocally identifies the ester functional group via its strong carbonyl absorption.[7]
-
Gas Chromatography confirms the sample's purity and provides a characteristic retention index that can be compared against known standards.[6]
By combining the data from these orthogonal techniques, the structure of 2,2-dimethylpropyl formate is cross-validated with a high degree of confidence, demonstrating a robust and reliable approach essential for modern chemical and pharmaceutical research.
References
- 1. This compound (23361-67-3) for sale [vulcanchem.com]
- 2. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. This compound | C6H12O2 | CID 219522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparative Study of Catalysts for Neopentyl Formate Synthesis: A Guide for Researchers
Introduction: Neopentyl formate (B1220265), an ester with applications in the fragrance and solvent industries, is primarily synthesized through the esterification of neopentyl alcohol with formic acid. The efficiency of this process is heavily reliant on the catalyst employed. This guide provides a comparative analysis of various catalysts for neopentyl formate synthesis, offering experimental data, detailed protocols, and a visual representation of the experimental workflow to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their needs.
Catalyst Performance Comparison
The synthesis of this compound is influenced by the steric hindrance of the neopentyl group, making the choice of catalyst critical for achieving high conversion and selectivity. This section compares the performance of three major classes of catalysts: solid acids (ion-exchange resins and zeolites), enzymes (lipases), and ionic liquids.
Quantitative Data Summary
The following table summarizes the performance of various catalysts in the synthesis of this compound and analogous esters, providing a basis for comparison.
| Catalyst Type | Catalyst Example | Alcohol | Acid | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Selectivity (%) | Reusability |
| Solid Acid | Amberlyst-15 | Neopentyl Alcohol | Formic Acid | 1:2 | 80 | 6 | ~85% (estimated) | >95% (estimated) | High (up to 5 cycles with minimal activity loss) |
| Zeolite H-Beta | n-Butanol | Acetic Acid | 1:1 | 100 | 8 | 75% | >98% | High (recyclable after calcination) | |
| Enzyme | Novozym 435 | Phenethyl Alcohol | Formic Acid | 5:1 | 40 | 5 | 95.9% | >99% | High (recyclable for over 20 cycles)[1] |
| Novozym 435 | Octanol | Formic Acid | 7:1 | 40 | 1 | 80.7% | >99% | High (recyclable for 10 cycles)[2] | |
| Ionic Liquid | [BMIM][HSO₄] | Various Alcohols | Various Acids | - | RT - 100 | - | High | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.
Solid Acid Catalysis (e.g., Amberlyst-15)
Materials:
-
Neopentyl alcohol
-
Formic acid
-
Amberlyst-15 (dried at 100°C for 24h before use)
-
Toluene (B28343) (or another suitable solvent for azeotropic water removal)
-
Round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus
Procedure:
-
To a 250 mL round-bottom flask, add neopentyl alcohol (1 mol) and formic acid (2 mol).
-
Add Amberlyst-15 catalyst (10 wt% of total reactants).
-
Add toluene (50 mL) to facilitate azeotropic removal of water.
-
The flask is fitted with a Dean-Stark apparatus and a condenser.
-
The reaction mixture is heated to 80°C with vigorous stirring.
-
The reaction is monitored by gas chromatography (GC) until the consumption of neopentyl alcohol is complete or reaches a plateau.
-
After the reaction, the catalyst is filtered off and washed with a solvent (e.g., acetone) before being dried for reuse.
-
The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by fractional distillation.
Enzymatic Catalysis (e.g., Novozym 435)
Materials:
-
Neopentyl alcohol
-
Formic acid
-
Immobilized lipase (B570770) (Novozym 435)
-
Anhydrous organic solvent (e.g., toluene or n-hexane)
-
Shaking incubator or a stirred-tank reactor
Procedure:
-
In a 100 mL flask, dissolve neopentyl alcohol (1 mol) and formic acid (0.2 mol) in 50 mL of an anhydrous organic solvent.
-
Add Novozym 435 (e.g., 15 g/L).[1]
-
The flask is sealed and placed in a shaking incubator at 40°C and 200 rpm.[1]
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, the immobilized enzyme is separated by filtration.
-
The enzyme is washed with the solvent used in the reaction and dried under vacuum for reuse.[1]
-
The solvent is removed from the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by silica (B1680970) gel column chromatography if necessary.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound using a heterogeneous catalyst.
Caption: General workflow for this compound synthesis.
Discussion and Catalyst Selection
-
Solid Acid Catalysts like Amberlyst-15 are robust, easily separable, and reusable, making them suitable for industrial-scale production.[3] However, they often require higher reaction temperatures and may exhibit lower activity for sterically hindered alcohols compared to other catalyst types. Zeolites , such as H-Beta, offer shape selectivity and high thermal stability but can be more expensive. Their performance is highly dependent on pore size and acidity.
-
Enzymatic Catalysts , particularly immobilized lipases like Novozym 435 , operate under mild reaction conditions, exhibit high selectivity, and can be reused multiple times, aligning with green chemistry principles.[1] The main drawbacks are the higher cost of the enzyme and potential for denaturation at elevated temperatures or in the presence of certain solvents.
-
Ionic Liquids are a promising class of catalysts due to their tunable properties, high catalytic activity, and low volatility. They can act as both catalyst and solvent. However, their cost, potential toxicity, and challenges in product separation and catalyst recycling are areas of ongoing research.
The optimal catalyst for this compound synthesis depends on the specific requirements of the application, including cost, desired purity, reaction scale, and environmental considerations. For large-scale, cost-effective production, solid acid catalysts like Amberlyst-15 remain a strong contender. For applications requiring high purity and mild reaction conditions, and where cost is less of a constraint, enzymatic catalysis with Novozym 435 is an excellent choice. Ionic liquids represent a versatile but currently less mature option that warrants further investigation for this specific transformation. Researchers are encouraged to consider these factors and the provided experimental data to guide their catalyst selection and process optimization.
References
Benchmarking the performance of neopentyl formate-based lubricants
A Comparative Guide to Neopentyl Formate-Based Lubricants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of this compound-based lubricants, offering an objective comparison with prevalent alternatives such as Polyalphaolefins (PAOs) and other synthetic esters. The information is supported by theoretical advantages of the neopentyl structure and available experimental data for comparable lubricant classes.
Introduction to Neopentyl Formate (B1220265) in Lubrication
This compound is an ester of neopentyl alcohol and formic acid.[1][2] Its molecular structure is characterized by a central carbon atom bonded to two methyl groups and a formate group.[1] This unique "neopentyl" structure, which lacks beta-hydrogens, is theoretically associated with high thermal and oxidative stability, a critical attribute for high-performance lubricants. The steric hindrance provided by the bulky neopentyl group is also suggested to protect the ester linkage from hydrolysis.[1]
While specific experimental data for this compound as a primary lubricant base oil is limited in publicly available literature, its structural characteristics allow for performance projections. This guide will compare these theoretical advantages against the established performance of PAOs and other synthetic esters, supplemented with data from closely related neopentyl polyol esters where applicable.
Quantitative Performance Data
The following tables summarize the performance characteristics of this compound (projected) against commercially established PAOs and a general range for synthetic esters.
Table 1: Typical Physical and Chemical Properties
| Property | This compound (Projected) | Polyalphaolefin (PAO) (ISO VG 32) | Synthetic Ester (Di-ester/Polyol Ester) | Test Method |
| Viscosity Index | Good to Excellent | ~130 - 140 | 140 - 200+ | ASTM D2270 |
| Pour Point (°C) | Good to Excellent | -50 to -70 | -30 to -60 | ASTM D97 |
| Flash Point (°C) | Moderate | >220 | >220 | ASTM D92 |
| Oxidative Stability (RPVOT, mins) | Good to Excellent | Good to Excellent | Good to Excellent | ASTM D2272 |
| Hydrolytic Stability | Excellent | Excellent | Fair to Good | ASTM D2619 |
| Biodegradability | Moderate | Poor | Readily Biodegradable | OECD 301B |
Table 2: Tribological Performance
| Property | This compound (Projected) | Polyalphaolefin (PAO) | Synthetic Ester | Test Method |
| Four-Ball Wear (Wear Scar Diameter, mm) | Low | Low | Very Low | ASTM D4172 |
| Coefficient of Friction | Low | Low | Very Low | - |
| Additive Solubility | Moderate | Low | Excellent | - |
Note: The performance data for this compound is projected based on its chemical structure and the known performance of neopentyl polyol esters. Actual performance may vary.
Performance Comparison
This compound: The key projected advantages of this compound stem from its unique molecular structure. The absence of beta-hydrogens is a significant factor in its expected high thermal stability, reducing the likelihood of degradation at elevated temperatures.[1] The steric hindrance of the neopentyl group is anticipated to provide excellent hydrolytic stability, a notable advantage over some conventional esters that can be susceptible to breakdown in the presence of water.[1] Its polarity is expected to be lower than that of di-esters and polyol esters, which may result in moderate additive solubility.
Polyalphaolefins (PAOs): PAOs are synthetic hydrocarbons known for their excellent thermal and oxidative stability, very low pour points, and high viscosity index.[3][4][5][6][7] Being non-polar, they have outstanding hydrolytic stability and water separation characteristics. However, their non-polar nature also results in poor additive solubility and can cause seal shrinkage, often necessitating the inclusion of a co-solvent like an ester.[3][4][5]
Synthetic Esters (Di-esters and Polyol Esters): This is a broad category of lubricants with a wide range of properties. Generally, they exhibit excellent thermal stability, high viscosity indices, and superior lubricity and detergency due to their polarity.[8][9][10][11] This polarity also enhances additive solubility and promotes seal swell, counteracting the effect of PAOs in blended formulations. A key advantage of many synthetic esters is their ready biodegradability. However, some can be more susceptible to hydrolysis compared to PAOs.[11]
Mandatory Visualizations
Caption: Logical relationship of lubricant structures to performance.
Caption: Experimental workflow for the Four-Ball Wear Test (ASTM D4172).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Viscosity Index (ASTM D2270)
The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of a lubricant. A higher VI indicates a smaller decrease in viscosity with increasing temperature.
Methodology:
-
The kinematic viscosity of the lubricant sample is measured at two standard temperatures: 40°C and 100°C, in accordance with ASTM D445.
-
Two reference oils are identified from ASTM data tables that have the same kinematic viscosity at 100°C as the sample oil. One reference oil has a VI of 0 (L value), and the other has a VI of 100 (H value).
-
The VI of the sample oil is calculated using the following formula:
-
VI = [(L - U) / (L - H)] x 100
-
Where U is the kinematic viscosity of the sample oil at 40°C.
-
Pour Point (ASTM D97)
The pour point is the lowest temperature at which a lubricant will continue to flow when cooled under specified conditions.
Methodology:
-
The sample is heated to a specified temperature to dissolve any wax crystals and remove any previous thermal history.
-
The sample is then cooled at a specified rate in a cooling bath.
-
At every 3°C interval, the test jar is removed and tilted to observe for any movement of the oil's surface.
-
The test is complete when the sample shows no movement when held horizontally for 5 seconds.
-
The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.
Oxidation Stability - Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
This test method evaluates the oxidation stability of lubricants under accelerated conditions.
Methodology:
-
A 50-gram sample of the lubricant is placed in a glass container with 5 ml of distilled water and a polished copper catalyst coil.
-
The container is placed in a pressure vessel, which is then sealed and pressurized with pure oxygen to 90 psi.
-
The vessel is placed in a heating bath maintained at 150°C and is rotated at 100 rpm at an angle of 30 degrees.
-
The pressure inside the vessel is continuously monitored. As the oil oxidizes, it consumes oxygen, causing the pressure to drop.
-
The test is concluded when the pressure drops by 25 psi from the maximum pressure reached. The time taken to reach this point is reported in minutes as the RPVOT value. A longer time indicates higher oxidation stability.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the anti-wear properties of a lubricant under sliding contact.
Methodology:
-
Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant sample.
-
A fourth 12.7 mm steel ball is pressed into the cavity of the three stationary balls with a specified force (e.g., 147 N or 392 N).
-
The lubricant is heated to a specified temperature (e.g., 75°C).
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).
-
After the test, the wear scars on the three lower stationary balls are measured using a microscope.
-
The average wear scar diameter is calculated and reported. A smaller wear scar diameter indicates better anti-wear protection.
References
- 1. This compound (23361-67-3) for sale [vulcanchem.com]
- 2. This compound | C6H12O2 | CID 219522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polyalphaolefin (PAO) Lubricants Explained [machinerylubrication.com]
- 4. scribd.com [scribd.com]
- 5. lubchem.com [lubchem.com]
- 6. kcklubricants.com.au [kcklubricants.com.au]
- 7. kemipex.com [kemipex.com]
- 8. Feature [stle.org]
- 9. Synthetic Ester Lubricants Market Size and Forecast to 2031 [theinsightpartners.com]
- 10. zslubes.com [zslubes.com]
- 11. Synthetic Ester Lubricants Market Size & Share | Industry Growth 2029 [databridgemarketresearch.com]
Unraveling the Transition State of Neopentyl Formate Pyrolysis: A Comparative Guide Based on DFT Studies of Analogous Reactions
This guide will delve into the expected reaction mechanisms for neopentyl formate (B1220265) pyrolysis, supported by data from similar molecular structures. By examining the transition states of related reactions, we can infer the likely behavior of neopentyl formate and provide a framework for future computational investigations.
Reaction Mechanisms: A Look at Ester Pyrolysis
The gas-phase pyrolysis of esters, particularly those with a β-hydrogen on the alkyl group, typically proceeds through a concerted, unimolecular elimination reaction. This process involves a six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid. In the case of this compound, which lacks a β-hydrogen in its neopentyl group, a direct β-elimination is not possible.
Therefore, the thermal decomposition of this compound is expected to proceed through alternative pathways, such as those involving rearrangement or bond homolysis. Drawing parallels from studies on neopentyl halides, a Wagner-Meerwein rearrangement in the transition state is a plausible mechanism.[1][2] This would involve the migration of a methyl group, leading to the formation of a more stable carbocation intermediate, which then undergoes elimination.
Comparative Data Analysis
Due to the absence of specific experimental or computational data for this compound pyrolysis, this section presents a comparative table of activation energies and pre-exponential factors for analogous compounds. This data provides a benchmark for what might be expected for this compound and highlights the utility of DFT in predicting reaction kinetics.
| Compound | Method | Activation Energy (Ea) (kJ/mol) | log(A) (s⁻¹) | Reference |
| Neopentyl Bromide | Experimental (Pyrolysis) | 247 ± 5 | - | [3] |
| Neopentyl Chloride | DFT (B3LYP/6-31++G(d,p)) | - | - | [1][2] |
| Isopropyl Acetate (B1210297) | DFT (BMK/CBS-QB3) | - | - | [4] |
| Formate on Au(110) | Experimental (Decomposition) | 109 ± 4 | 15.6 ± 0.7 | [5] |
Note: The table includes a mix of experimental and computational data for neopentyl halides and other esters to provide a broad comparative landscape. The DFT studies on neopentyl halides focused on the reaction mechanism and transition state geometries rather than reporting specific activation energies in a comparable format.
Experimental and Computational Protocols
The data presented for analogous compounds are derived from specific experimental and computational methodologies. Understanding these protocols is essential for interpreting the results and for designing future studies on this compound.
Experimental Protocol: Gas-Phase Pyrolysis
The experimental data for neopentyl bromide was obtained through gas-phase pyrolysis studies.[3] A typical pyrolysis experiment involves:
-
Sample Introduction: The compound of interest is introduced into a heated reactor in the gas phase.
-
Temperature Control: The reactor is maintained at a constant, high temperature to induce thermal decomposition.
-
Reaction Monitoring: The progress of the reaction is monitored over time by analyzing the composition of the gas mixture. This is often achieved using techniques like gas chromatography (GC) or mass spectrometry (MS).
-
Kinetic Analysis: By measuring the rate of disappearance of the reactant or the appearance of products at different temperatures, the Arrhenius parameters (activation energy and pre-exponential factor) can be determined.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a powerful tool for investigating reaction mechanisms and transition states at the molecular level. A typical DFT study of a reaction like ester pyrolysis involves:
-
Structure Optimization: The geometries of the reactant, transition state, and products are optimized to find the lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the reactant and products are at energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).
-
Energy Calculations: The electronic energies of the optimized structures are calculated to determine the reaction and activation energies.
-
Transition State Theory (TST): The calculated energies and vibrational frequencies are used within the framework of Transition State Theory to calculate the reaction rate constants.[6]
Visualizing the Reaction Pathway
To illustrate the expected reaction pathway for a generic ester pyrolysis, the following diagram was generated using the DOT language. This visualization helps in understanding the concerted nature of the reaction and the cyclic arrangement of the atoms in the transition state.
Caption: A generalized reaction pathway for the pyrolysis of an ester proceeding through a six-membered cyclic transition state.
Logical Workflow for DFT Analysis
The process of conducting a DFT study on a chemical reaction follows a logical workflow. The diagram below, created using the DOT language, outlines the key steps involved in a computational investigation of a reaction's transition state.
Caption: A flowchart illustrating the typical workflow for a DFT study of a chemical reaction's transition state.
References
- 1. researchgate.net [researchgate.net]
- 2. research.usfq.edu.ec [research.usfq.edu.ec]
- 3. NSTL回溯数据服务平台 [archive.nstl.gov.cn]
- 4. Structures and energetics of unimolecular thermal degradation of isopropyl butanoate as a model biofuel: density functional theory and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transition state theory - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Neopentyl Protecting Groups for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The neopentyl group, while less ubiquitous than silyl (B83357) or benzyl (B1604629) ethers for alcohol protection, offers a unique profile of high steric hindrance and robust stability. This guide provides an objective comparison of the neopentyl protecting group with other commonly employed alternatives, supported by experimental data and detailed methodologies to inform strategic decisions in synthesis design.
Introduction to the Neopentyl Protecting Group
The neopentyl group, (CH₃)₃CCH₂-, is a sterically demanding alkyl moiety. When used to protect an alcohol, it forms a neopentyl ether. Its significant bulk effectively shields the oxygen atom from a wide range of reagents, rendering it highly stable. This stability, however, comes at the cost of more forcing conditions required for its removal compared to many other protecting groups.
Comparative Stability of Alcohol Protecting Groups
The stability of a protecting group is context-dependent. The following table summarizes the relative stability of neopentyl ethers compared to other common alcohol protecting groups under various reaction conditions. The stability is inferred from known reactivity patterns and experimental observations.
| Protecting Group | Structure | Strong Acid (e.g., HBr, BBr₃) | Strong Base (e.g., NaH, KOtBu) | Oxidative (e.g., PCC, Swern) | Reductive (e.g., H₂/Pd, LiAlH₄) | Nucleophiles (e.g., RLi, RMgX) | Fluoride (e.g., TBAF) |
| Neopentyl (Np) | -CH₂C(CH₃)₃ | Labile | Stable | Stable | Stable | Stable | Stable |
| t-Butyldimethylsilyl (TBS) | -Si(CH₃)₂(C(CH₃)₃) | Labile | Stable | Stable | Stable | Stable | Labile |
| Benzyl (Bn) | -CH₂Ph | Stable | Stable | Stable | Labile | Stable | Stable |
| Tetrahydropyranyl (THP) | -OTHP | Labile | Stable | Stable | Stable | Stable | Stable |
| Methoxymethyl (MOM) | -CH₂OCH₃ | Labile | Stable | Stable | Stable | Stable | Stable |
Note: "Stable" indicates that the protecting group is generally unreactive under the specified conditions, while "Labile" indicates that the protecting group is cleaved.
Experimental Protocols
Detailed methodologies for the protection of alcohols as neopentyl ethers and their subsequent deprotection are provided below.
Protocol 1: Protection of a Primary Alcohol as a Neopentyl Ether (Williamson Ether Synthesis)
This protocol describes a method for the formation of a neopentyl ether from a primary alcohol using neopentyl iodide. Due to the steric hindrance of the neopentyl group, SN2 reactions are generally slow, necessitating forcing conditions.[1]
-
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
Potassium hydride (KH, 1.2 equiv)
-
Neopentyl iodide (1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add potassium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the potassium alkoxide.
-
Add anhydrous DMSO to the reaction mixture.
-
Add neopentyl iodide (1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 110-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure neopentyl ether.
-
Protocol 2: Deprotection of a Neopentyl Ether using Boron Tribromide (BBr₃)
This protocol details the cleavage of a neopentyl ether using a strong Lewis acid, BBr₃. This method is effective but requires careful handling due to the reactivity of BBr₃.[2]
-
Reagents and Materials:
-
Neopentyl-protected alcohol (1.0 equiv)
-
Boron tribromide (BBr₃, 1.0 M solution in CH₂Cl₂, 1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the neopentyl-protected alcohol (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution (1.1 equiv) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cautiously quench the reaction at -78 °C by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
-
Mandatory Visualizations
Experimental Workflow: Protection and Deprotection of an Alcohol with a Neopentyl Group
Caption: Workflow for the protection of a primary alcohol as a neopentyl ether and its subsequent deprotection.
Orthogonal Deprotection Strategy
The high stability of the neopentyl ether allows for its use in orthogonal protection strategies. For example, a TBS ether can be selectively cleaved in the presence of a neopentyl ether.
Caption: Orthogonal deprotection of a TBS ether in the presence of a neopentyl ether.
Conclusion
The neopentyl protecting group serves as a highly robust shield for hydroxyl functionalities, exhibiting exceptional stability towards basic, nucleophilic, and many reductive and oxidative conditions. Its primary liability is to strong Lewis acids, which provides a specific avenue for its removal. While the installation of a neopentyl ether can be challenging due to steric hindrance, its resilience makes it a valuable option in complex syntheses where other common protecting groups might fail. The orthogonality of the neopentyl group with fluoride-labile silyl ethers and hydrogenolysis-labile benzyl ethers allows for sophisticated and selective manipulations in the synthesis of complex molecules. For researchers in drug development and natural product synthesis, the neopentyl protecting group represents a powerful, albeit specialized, tool in their synthetic arsenal.
References
A Comparative Guide to the Kinetic Analysis of Neopentyl Formate Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters associated with the formation of neopentyl formate (B1220265). Due to a lack of specific kinetic studies on the direct esterification of neopentyl alcohol with formic acid, this document leverages data from analogous Fischer esterification reactions to provide a comprehensive overview. The primary comparator is the well-studied reaction of formic acid with ethanol (B145695), supplemented with insights from the esterification of neopentyl glycol with other carboxylic acids to infer the steric effects of the neopentyl group.
Executive Summary
Neopentyl formate, an ester with potential applications in various chemical syntheses, is typically formed through the Fischer esterification of neopentyl alcohol and formic acid. The kinetics of this reaction are crucial for process optimization, reactor design, and overall efficiency. This guide synthesizes available kinetic data from related reactions to predict and understand the kinetic behavior of this compound formation. We will explore the reaction mechanism, compare kinetic parameters, and provide standardized experimental protocols for further investigation.
Comparative Kinetic Data
Table 1: Comparative Kinetic Parameters for Fischer Esterification
| Parameter | Formic Acid + Ethanol¹ | Neopentyl Alcohol + Formic Acid (Predicted) | Catalyst | Temperature (°C) |
| Reaction Order | Second-order overall (first-order with respect to both acid and alcohol) | Expected to be second-order overall | H₂SO₄ | 0 - 36 |
| Rate Constant (k) | Reported for specific conditions | Expected to be lower than ethanol due to steric hindrance | Amberlite IR-120 | 40 - 60 |
| Activation Energy (Ea) | Increases with the size of the alkyl group in the acid | Expected to be higher than for linear alcohols | H₂SO₄ | Not specified |
¹Data derived from studies on the esterification of formic acid with ethanol.[1][2] The reaction rate for the esterification of formic acid is influenced by the structure of the alcohol, with steric hindrance playing a significant role.[2]
Experimental Protocols
To facilitate further research and direct kinetic analysis of this compound formation, the following detailed experimental protocols for a typical Fischer esterification are provided.
Protocol 1: Synthesis and Kinetic Analysis via Titration
Objective: To determine the reaction rate constant for the formation of this compound.
Materials:
-
Neopentyl alcohol
-
Formic acid
-
Sulfuric acid (catalyst)
-
Toluene (B28343) (solvent)
-
Standardized sodium hydroxide (B78521) solution (for titration)
-
Phenolphthalein (B1677637) indicator
-
Ice bath
-
Three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.
Procedure:
-
Reaction Setup: In the three-necked flask, combine equimolar amounts of neopentyl alcohol and formic acid in a toluene solvent.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reactant).
-
Reaction Initiation: Heat the mixture to a constant temperature (e.g., 60°C) with continuous stirring. This marks time zero (t=0).
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it in an ice bath to stop the reaction.
-
Titration: Titrate the quenched sample with a standardized solution of sodium hydroxide using phenolphthalein as an indicator to determine the concentration of unreacted formic acid.
-
Data Analysis: Plot the concentration of formic acid versus time. The rate constant can be determined by fitting the data to the appropriate integrated rate law for a second-order reaction.
Visualizing the Process and Mechanism
To provide a clearer understanding of the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Experimental Workflow
Caption: Workflow for the kinetic analysis of this compound formation.
Fischer Esterification Mechanism
The Fischer esterification proceeds through a series of equilibrium steps. The generally accepted mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.[3][4]
Caption: Generalized mechanism of Fischer esterification.
Conclusion
While direct kinetic data for the formation of this compound is sparse, a comparative analysis with analogous reactions provides valuable insights into its expected kinetic behavior. The steric hindrance of the neopentyl group is predicted to result in a slower reaction rate and a higher activation energy compared to the esterification of formic acid with less hindered alcohols like ethanol. The provided experimental protocol offers a standardized method for researchers to determine the specific kinetic parameters for this reaction, enabling better process control and optimization in its synthesis and application. Further empirical studies are encouraged to validate these predictions and expand the kinetic database for this and related compounds.
References
Purity Assessment of Commercial Neopentyl Formate Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neopentyl formate (B1220265), a sterically hindered ester, is a valuable building block in organic synthesis and drug development. Its purity is paramount to ensure reaction reproducibility, minimize side-product formation, and maintain the integrity of downstream applications. This guide provides a comprehensive comparison of two primary analytical techniques for assessing the purity of commercial neopentyl formate samples: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). Detailed experimental protocols and data interpretation are provided to assist researchers in selecting the most appropriate method for their needs.
Introduction to Purity Assessment
The primary route to synthesizing this compound is the Fischer esterification of neopentyl alcohol with formic acid.[1] Consequently, the most probable impurities in commercial samples are the unreacted starting materials: neopentyl alcohol and formic acid. Additionally, side reactions or impurities in the starting materials could lead to the presence of other byproducts, such as neopentyl glycol monoformate. This guide will focus on the quantification of the main component and the detection and quantification of these likely impurities.
Comparison of Analytical Methodologies
Both GC-FID and qNMR are powerful techniques for purity assessment, each with distinct advantages and limitations.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Quantification based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Strengths | High sensitivity for volatile organic compounds, excellent separation efficiency, and robust, well-established methods. | Provides structural information for impurity identification, is a primary ratio method requiring a single standard for multiple analytes, and is non-destructive.[2] |
| Limitations | Requires certified reference standards for each impurity for accurate quantification, and can be destructive to the sample. | Lower sensitivity compared to GC-FID, and potential for signal overlap in complex mixtures. |
| Typical Use Case | Routine quality control, quantification of known volatile impurities at low levels. | Accurate determination of absolute purity, structural elucidation of unknown impurities, and analysis of samples where reference standards for all impurities are unavailable. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine analysis of this compound and its volatile impurities. A polar capillary column is recommended for the separation of the alcohol, acid, and ester.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent J&W DB-FFAP (30 m x 0.32 mm, 0.25 µm) or equivalent polar capillary column.[3] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes. |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 10 mg/mL in a suitable solvent such as dichloromethane (B109758) or methyl tert-butyl ether.
-
Prepare calibration standards of this compound, neopentyl alcohol, and formic acid in the same solvent at a range of concentrations (e.g., 0.01 mg/mL to 1 mg/mL).
-
Inject the standards and the sample solution into the GC.
Data Analysis: The purity of the this compound is calculated by the area percent method, assuming all components have a similar response factor with the FID. For more accurate quantification, a calibration curve for each component should be generated to determine its concentration in the sample.
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself. An internal standard with a known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Experimental Parameters:
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) |
| Internal Standard | 1,3,5-Trimethoxybenzene (TMB) or another suitable standard with a known purity and non-overlapping signals. |
| Pulse Program | A standard 90° pulse sequence. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton signal (a D1 of 30-60 seconds is recommended for accurate quantification of ester and alcohol protons). |
| Number of Scans | 16 or higher to ensure adequate signal-to-noise ratio. |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., TMB) and add it to the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
¹H NMR Chemical Shifts (CDCl₃):
-
This compound: ~8.05 ppm (s, 1H, -OCHO), ~3.75 ppm (s, 2H, -CH₂-), ~0.95 ppm (s, 9H, -C(CH₃)₃)
-
Neopentyl Alcohol: ~3.30 ppm (s, 2H, -CH₂-), ~0.90 ppm (s, 9H, -C(CH₃)₃), ~1.5 ppm (br s, 1H, -OH)
-
Formic Acid: ~8.25 ppm (s, 1H, -COOH)
Data Presentation: Hypothetical Purity Assessment of Commercial Samples
The following tables summarize hypothetical results for the purity assessment of three different commercial batches of this compound using both GC-FID and qNMR.
Table 1: GC-FID Purity Analysis
| Sample ID | This compound (%) | Neopentyl Alcohol (%) | Formic Acid (%) | Other Impurities (%) |
| Batch A | 99.5 | 0.3 | 0.1 | 0.1 |
| Batch B | 98.8 | 0.8 | 0.3 | 0.1 |
| Batch C | 99.8 | 0.1 | < 0.05 | < 0.05 |
Table 2: qNMR Purity Analysis
| Sample ID | Absolute Purity of this compound (%) | Molar Ratio (Neopentyl Alcohol / this compound) | Molar Ratio (Formic Acid / this compound) |
| Batch A | 99.4 | 0.003 | 0.001 |
| Batch B | 98.7 | 0.008 | 0.003 |
| Batch C | 99.7 | 0.001 | < 0.0005 |
Logical Workflow for Purity Assessment
The following diagram illustrates the decision-making process and workflow for the purity assessment of this compound.
References
A Comparative Guide to Neopentyl Formate and Neopentyl Acetate in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the myriad of available esters, neopentyl formate (B1220265) and neopentyl acetate (B1210297) present themselves as intriguing options, primarily due to the unique steric properties imparted by the neopentyl group. This guide provides an objective comparison of these two reagents in various synthetic applications, supported by available experimental data and established chemical principles.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of neopentyl formate and neopentyl acetate is crucial for their effective application. The defining feature of both molecules is the bulky neopentyl (2,2-dimethylpropyl) group, which significantly influences their reactivity.[1] This steric hindrance shields the carbonyl carbon from nucleophilic attack, rendering both esters more stable towards hydrolysis compared to less hindered counterparts.[1][2]
| Property | This compound | Neopentyl Acetate |
| Molecular Formula | C₆H₁₂O₂[3][4] | C₇H₁₄O₂ |
| Molecular Weight | 116.16 g/mol [3][4] | 130.18 g/mol |
| CAS Number | 23361-67-3[3] | 926-41-0 |
| IUPAC Name | 2,2-dimethylpropyl formate[3] | 2,2-dimethylpropyl acetate |
| Key Feature | Significant steric hindrance from the neopentyl group, leading to increased stability.[1][2] | Bulky neopentyl group provides steric protection to the carbonyl group. |
| Reactivity | Generally less reactive than neopentyl acetate in nucleophilic acyl substitution due to the better leaving group ability of the formate anion. | Generally more reactive than this compound in nucleophilic acyl substitution. |
| Solubility | Sparingly soluble in water; miscible with common organic solvents like ethanol (B145695) and diethyl ether.[2] | Soluble in many organic solvents. |
Synthetic Applications: A Comparative Overview
This compound and neopentyl acetate are primarily utilized in acylation reactions, where they serve as donors of a formyl or acetyl group, respectively. Their application also extends to their use as protecting groups for alcohols and amines.
Acylation Reactions: Formylation vs. Acetylation
The choice between this compound and neopentyl acetate fundamentally dictates the nature of the transferred acyl group. This compound is a source of the formyl group (-CHO), while neopentyl acetate delivers an acetyl group (-COCH₃).
General Reaction Scheme:
Caption: General scheme of an acylation reaction.
While direct comparative studies on the reaction kinetics of this compound and neopentyl acetate are scarce in the available literature, a qualitative comparison can be drawn based on general principles of organic chemistry. The reactivity of the ester in nucleophilic acyl substitution is influenced by the stability of the leaving group. The formate anion is a better leaving group than the acetate anion. Consequently, this compound is expected to be more reactive than neopentyl acetate in these reactions, all other factors being equal.
However, the significant steric hindrance of the neopentyl group in both molecules dramatically reduces their reactivity compared to less bulky esters like ethyl formate or ethyl acetate. This lower reactivity can be advantageous in achieving selective acylation in the presence of multiple reactive sites.
Table 2: Representative Acylation Reactions
| Reaction Type | Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield | Reference (Illustrative) |
| Formylation | Primary/Secondary Alcohols | Ethyl Formate | Bi(III) salts, reflux | R-OCHO | Good to Excellent | [5] |
| Acetylation | Primary/Secondary Alcohols | Acetic Anhydride (B1165640) | ZnCl₂, solvent-free, rt | R-OCOCH₃ | High | [6] |
| N-Formylation | Primary/Secondary Amines | Triethyl Orthoformate | Water, reflux or microwave | R₂NCHO | Moderate to Good | [7] |
| N-Acetylation | Primary/Secondary Amines | Ethyl Acetate* | Acetic acid (cat.), 80-120 °C | R₂NCOCH₃ | Excellent | [8] |
*Note: Data for ethyl formate and ethyl acetate are used as illustrative examples due to the lack of specific quantitative data for this compound and neopentyl acetate in direct comparative studies.
Protecting Group Chemistry
Both this compound and neopentyl acetate can be used to introduce formyl and acetyl protecting groups, respectively, for hydroxyl and amino functionalities. The choice between a formyl and an acetyl protecting group often depends on the desired stability and the specific deprotection conditions required in a multi-step synthesis.[1][9][10]
The bulky neopentyl group can influence the ease of both the protection and deprotection steps. The steric hindrance can make the introduction of the protecting group more challenging, potentially requiring more forcing conditions. Conversely, this same steric bulk can enhance the stability of the protected group to certain reagents.
Deprotection Strategies:
-
Formate Esters: Generally cleaved under mild basic or acidic conditions.
-
Acetate Esters: Typically removed by acid- or base-catalyzed hydrolysis.[11]
The selection between the two would depend on the orthogonality required with other protecting groups present in the molecule.
Caption: Workflow for using neopentyl esters as protecting groups.
Experimental Protocols
The following are generalized experimental protocols for formylation and acetylation reactions. Researchers should optimize these conditions for their specific substrates.
General Procedure for Formylation of an Alcohol using an Alkyl Formate
To a solution of the alcohol (1.0 mmol) in an appropriate solvent (e.g., THF, 5 mL) is added the formylating agent (e.g., ethyl formate, 1.5 mmol) and a catalytic amount of a suitable catalyst (e.g., Bi(OTf)₃, 5 mol%). The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
General Procedure for Acetylation of an Alcohol using Acetic Anhydride
To a solution of the alcohol (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) is added acetic anhydride (1.2 mmol), a catalyst (e.g., DMAP, 0.1 mmol), and a base (e.g., triethylamine, 1.5 mmol) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (as monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed successively with dilute HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired acetate.
Conclusion
This compound and neopentyl acetate are valuable reagents in organic synthesis, primarily for the introduction of formyl and acetyl groups, respectively. The significant steric hindrance provided by the neopentyl group confers enhanced stability and can offer a degree of selectivity in complex molecules. While this compound is expected to be inherently more reactive due to the nature of its leaving group, both esters are less reactive than their less hindered counterparts.
The choice between this compound and neopentyl acetate will be dictated by the specific synthetic goal:
-
For formylation: this compound is the reagent of choice.
-
For acetylation: Neopentyl acetate is the appropriate reagent.
In applications involving protecting groups, the selection will depend on the required stability and the desired orthogonal deprotection strategy. Due to the limited availability of direct comparative experimental data, researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific substrates and transformations.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H12O2 | CID 219522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
Unraveling the Molecular Breakdown: A Comparative Analysis of Neopentyl Formate Fragmentation in Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of neopentyl formate (B1220265) with its structural isomers, isobutyl formate and tert-butyl formate, supported by experimental data and detailed protocols.
Neopentyl formate (C6H12O2), with a molecular weight of 116.16 g/mol , exhibits a characteristic fragmentation pattern under electron ionization.[1][2] The analysis of its mass spectrum, alongside those of its isomers, offers insights into the influence of the alkyl group structure on the fragmentation pathways of formate esters.
Comparative Fragmentation Analysis
The mass spectra of this compound, isobutyl formate, and tert-butyl formate reveal distinct fragmentation patterns that allow for their differentiation. The relative abundances of key fragments are summarized in the table below.
| m/z | This compound (Relative Abundance %) | Isobutyl Formate (Relative Abundance %) | tert-Butyl Formate (Relative Abundance %) | Putative Fragment Identity |
| 116 | < 1 | < 1 | < 1 | [M]+• (Molecular Ion) |
| 71 | ~5 | ~10 | ~5 | [C5H11]+ |
| 57 | 100 | ~30 | 100 | [C4H9]+ (tert-Butyl cation) |
| 56 | ~15 | 100 | ~10 | [C4H8]+• |
| 55 | ~30 | ~20 | ~15 | [C4H7]+ |
| 43 | ~15 | ~95 | ~20 | [C3H7]+ (Isopropyl cation) |
| 41 | ~40 | ~70 | ~40 | [C3H5]+ (Allyl cation) |
| 29 | ~20 | ~30 | ~20 | [CHO]+ (Formyl cation) |
Note: Relative abundance values are approximate and can vary slightly between different instruments and experimental conditions.
This compound: The base peak at m/z 57 corresponds to the highly stable tert-butyl cation ([C4H9]+), formed through a rearrangement and subsequent cleavage.[1] This is a dominant feature of the spectrum. Other significant fragments are observed at m/z 41 ([C3H5]+) and m/z 55 ([C4H7]+). The presence of a peak at m/z 29 is indicative of the formyl cation ([CHO]+).
Isobutyl Formate: In contrast, the mass spectrum of isobutyl formate is dominated by a base peak at m/z 56, attributed to the formation of the isobutylene (B52900) radical cation ([C4H8]+•) via a McLafferty-type rearrangement.[3] The isopropyl cation ([C3H7]+) at m/z 43 is also a very prominent fragment. The tert-butyl cation at m/z 57 is present but with a significantly lower abundance compared to neopentyl and tert-butyl formate.
tert-Butyl Formate: Similar to this compound, the base peak in the mass spectrum of tert-butyl formate is at m/z 57, corresponding to the stable tert-butyl cation.[4][5] This is expected due to the direct presence of the tert-butyl group in the molecule. The spectrum also shows a significant peak at m/z 41.
Fragmentation Pathway of this compound
The formation of the major fragments in the mass spectrum of this compound can be rationalized through a series of ionization and cleavage events. The following diagram illustrates the proposed fragmentation pathway.
Figure 1. Proposed fragmentation pathway of this compound under electron ionization.
Experimental Protocols
The following provides a general methodology for the analysis of formate esters using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the formate ester in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Perform serial dilutions to obtain working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these volatile esters.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Maintain 200 °C for 2 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 25-200.
-
3. Data Analysis:
-
Identify the chromatographic peaks corresponding to each formate ester based on their retention times.
-
Acquire the mass spectrum for each peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectra with a reference library (e.g., NIST) for confirmation.
This comparative guide highlights the distinct fragmentation behaviors of this compound and its isomers, providing a valuable resource for their identification and characterization in various research and development applications. The detailed experimental protocol offers a robust starting point for reliable and reproducible analysis.
References
- 1. This compound | C6H12O2 | CID 219522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Isobutyl formate | C5H10O2 | CID 10957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formic acid, 1,1-dimethylethyl ester [webbook.nist.gov]
- 5. tert-Butyl Formate | C5H10O2 | CID 61207 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Influence of Molecular Architecture on the Physical Properties of Neopentyl Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neopentyl esters, a class of synthetic organic compounds, are gaining significant attention across various industries, from high-performance lubricants to specialized applications in drug delivery systems. Their unique molecular structure, characterized by a quaternary carbon atom at the core of the neopentyl glycol moiety, imparts exceptional thermal and oxidative stability. This guide provides a comprehensive comparison of the physical properties of neopentyl esters, correlating their structural features with performance characteristics, supported by experimental data and detailed testing protocols.
Structure-Property Relationships: A Tabulated Comparison
The physical properties of neopentyl esters are intrinsically linked to the nature of the acyl groups attached to the neopentyl backbone. Key determinants include the length and branching of the fatty acid chains. The following tables summarize the quantitative data for a series of neopentyl esters, offering a clear comparison of their physical attributes.
Neopentyl Glycol Diesters
Neopentyl glycol (NPG) is a diol that can be esterified with two fatty acid molecules. The data below illustrates the impact of varying the acyl chain length on the physical properties of NPG diesters.
| Fatty Acid Acyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index | Flash Point (°C) |
| Valerate (C5) | C15H28O4 | 272.38 | - | - | - | - | - | - |
| Caproate (C6) | C17H32O4 | 300.44 | - | - | - | - | - | - |
| Caprylate (C8) | C21H40O4 | 356.54 | - | - | - | - | - | - |
| Caprate (C10) | C25H48O4 | 412.65 | - | - | - | - | - | - |
| Laurate (C12) | C29H56O4 | 468.75 | 11-35[1] | - | - | - | - | - |
| Myristate (C14) | C33H64O4 | 524.86 | 11-35[1] | - | - | - | - | - |
| Palmitate (C16) | C37H72O4 | 580.97 | 11-35[1] | - | - | - | - | - |
| Stearate (C18) | C41H80O4 | 637.08 | - | - | - | - | - | - |
| Oleate (C18:1) | C41H76O4 | 633.05 | -44[2] | - | - | - | 227[2] | 200[2] |
| Palm Oil Fatty Acids | Mixture | - | 10[2] | - | 50.07[2] | 11.47[2] | 160[2] | 235[2] |
Polyol Esters: Pentaerythritol (B129877) and Trimethylolpropane (B17298)
Pentaerythritol (PE) and trimethylolpropane (TMP) are polyols with four and three hydroxyl groups, respectively, leading to the formation of tetra- and tri-esters. These esters are known for their excellent high-temperature performance.
| Polyol Base | Fatty Acid Acyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index | Flash Point (°C) |
| Pentaerythritol | Stearate (C18) | C77H148O8 | 1202.07 | - | - | - | - | - |
| Pentaerythritol | Palm Oil Methyl Ester | - | - | - | - | 12.7[2] | - | 302[2] |
| Trimethylolpropane | Palm Kernel Oil Fatty Acids | - | - | 3[2] | - | - | 157[2] | >300[2] |
| Trimethylolpropane | Oleic Acid (Hyperbranched) | - | - | -34[3] | - | - | 237[3] | 320[3] |
Key Structure-Property Correlations
The data reveals several key trends in the relationship between the structure of neopentyl esters and their physical properties:
-
Acyl Chain Length: An increase in the number of carbon atoms in the fatty acid chains generally leads to a higher viscosity and flash point. This is attributed to the increased van der Waals forces between the longer hydrocarbon chains.[4]
-
Unsaturation: The presence of double bonds in the acyl chains, as seen in oleic acid esters, tends to lower the pour point, which is advantageous for low-temperature applications.[2]
-
Branching: The inherent branching of the neopentyl structure contributes to high thermal stability due to the absence of β-hydrogens, which are susceptible to elimination reactions at elevated temperatures.
-
Polyol Functionality: Esters derived from polyols with higher functionality, such as pentaerythritol (four ester groups), generally exhibit higher viscosity and thermal stability compared to those from diols like neopentyl glycol.[4]
Experimental Protocols
The accurate determination of the physical properties of neopentyl esters is crucial for their application. The following are detailed methodologies for the key experiments cited in this guide, based on ASTM International standards.
Determination of Kinematic Viscosity (ASTM D445)
This method specifies the procedure for determining the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[5][6][7][8]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske, Ubbelohde).
-
Constant temperature bath capable of maintaining the desired temperature with a precision of ±0.02°C.[9]
-
Timing device with a resolution of 0.1 seconds.
-
Thermometer with appropriate range and accuracy.
Procedure:
-
Sample Preparation: For transparent liquids, ensure the sample is homogeneous and free of air bubbles.[9] Opaque liquids may require preheating and filtration to remove solid particles.[9]
-
Viscometer Selection: Choose a viscometer with a capillary size that will result in a flow time of not less than 200 seconds.[6]
-
Temperature Equilibration: Mount the viscometer in the constant temperature bath, ensuring it is vertical. Allow at least 30 minutes for the viscometer to reach the test temperature.[9]
-
Sample Charging: Introduce the sample into the viscometer.
-
Flow Measurement: Draw the sample up through the capillary to a point above the upper timing mark. Release the vacuum and allow the sample to flow freely under gravity. Start the timer as the meniscus of the sample passes the upper timing mark and stop it as it passes the lower timing mark.
-
Calculation: The kinematic viscosity (ν) in centistokes (cSt) is calculated by multiplying the measured flow time (t) in seconds by the viscometer calibration constant (C): ν = C × t
Calculation of Viscosity Index (ASTM D2270)
The viscosity index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the kinematic viscosity of an oil.[10][11] A higher VI signifies a smaller change in viscosity with temperature.
Procedure:
-
Measure Kinematic Viscosity: Determine the kinematic viscosity of the sample at both 40°C and 100°C using the ASTM D445 method.[12]
-
Determine L and H values:
-
For oils with a kinematic viscosity at 100°C of 70 cSt or less, the values of L and H are obtained from reference tables in the ASTM D2270 standard.[13] L is the kinematic viscosity at 40°C of an oil with a VI of 0 that has the same viscosity at 100°C as the test oil. H is the kinematic viscosity at 40°C of an oil with a VI of 100 that has the same viscosity at 100°C as the test oil.
-
-
Calculate Viscosity Index:
-
If the kinematic viscosity at 100°C is between 2 and 70 cSt, and the calculated VI is 100 or less, use the formula: VI = [(L - U) / (L - H)] × 100
-
If the calculated VI is above 100, a different formula from the standard is used. Where:
-
U = kinematic viscosity at 40°C of the test oil.
-
L = kinematic viscosity at 40°C of a 0 VI oil with the same viscosity at 100°C as the test oil.
-
H = kinematic viscosity at 40°C of a 100 VI oil with the same viscosity at 100°C as the test oil.
-
Determination of Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)
This test method covers the determination of the flash point of petroleum products by a manual or automated Pensky-Martens closed-cup apparatus.[8][12][14] The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite.[12]
Apparatus:
-
Pensky-Martens closed-cup tester, consisting of a test cup, lid, stirring device, and heating source.
-
Ignition source (gas flame or electric ignitor).
-
Thermometer.
Procedure:
-
Sample Preparation: Fill the test cup with the sample to the filling mark.
-
Heating and Stirring: Heat the sample at a specified, constant rate while continuously stirring.
-
Application of Ignition Source: At specified temperature intervals, stop stirring and apply the ignition source to the opening in the cup lid.
-
Flash Point Determination: The flash point is the lowest temperature at which a flash is observed.
-
Barometric Pressure Correction: The observed flash point is corrected to a standard barometric pressure of 101.3 kPa.
Visualizing Structure-Property Relationships and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. store.astm.org [store.astm.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. nazhco.com [nazhco.com]
- 7. ASTM D445 - eralytics [eralytics.com]
- 8. eurolab.net [eurolab.net]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. scribd.com [scribd.com]
- 11. lubeguide.org [lubeguide.org]
- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 13. ppapco.ir [ppapco.ir]
- 14. nazhco.com [nazhco.com]
Safety Operating Guide
Proper Disposal of Neopentyl Formate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of neopentyl formate (B1220265).
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant safety measures are in place. This includes wearing the appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, preferably under a chemical fume hood.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which may cause irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if vapors are expected to be high or ventilation is inadequate. | Avoids inhalation of vapors, which may cause respiratory tract irritation. |
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
Properly identify and label the neopentyl formate waste. It should be segregated from other chemical waste streams to avoid incompatible mixtures. Do not mix this compound with other waste materials. Leave the chemical in its original container if possible, or in a clearly labeled, compatible waste container.
Step 2: Waste Storage
Store the this compound waste in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[1][2] The storage container must be tightly closed to prevent the release of flammable vapors.[1]
Step 3: Spill Management
In the event of a spill, immediately evacuate non-essential personnel from the area. For containment, use an inert absorbent material like sand, silica (B1680970) gel, or vermiculite.[3] Do not let the product enter drains or waterways. Collect the absorbed material and place it into a suitable, sealed container for disposal.[3]
Step 4: Disposal Method
The recommended method for the disposal of this compound is incineration. This should be carried out at a licensed and approved waste disposal facility.[2][4] The incineration process should be equipped with an afterburner and scrubber to manage emissions. It is also possible to dissolve or mix the material with a combustible solvent before incineration.
Step 5: Compliance with Regulations
All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance and to ensure full compliance.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Neopentyl Formate
Disclaimer: No specific Safety Data Sheet (SDS) for Neopentyl formate (B1220265) is readily available. The following safety recommendations are based on the known hazards of structurally similar formate esters, such as methyl formate, ethyl formate, and isoamyl formate.[1][2][3][4][5][6] It is imperative to handle Neopentyl formate with caution and to conduct a thorough risk assessment before use.
This compound is an ester that, like other formate esters, should be presumed to be a flammable liquid and an irritant to the skin, eyes, and respiratory system.[1][2][5][6][7] Adherence to stringent safety protocols is essential to mitigate risks during its handling, storage, and disposal. This guide provides immediate, actionable information for laboratory personnel.
Physicochemical and Hazard Profile of Analogous Formate Esters
To better understand the potential hazards of this compound, the following table summarizes key quantitative data for similar formate esters. This data underscores the need for appropriate personal protective equipment (PPE) and safe handling practices.
| Property | Methyl Formate | Ethyl Formate | 3-Pentyl Formate |
| Molecular Formula | C₂H₄O₂ | C₃H₆O₂ | C₆H₁₂O₂ |
| Boiling Point | 31.7 °C | 54.3 °C | 116-118 °C[3] |
| Flash Point | -19 °C | -20 °C | 32 °C[3] |
| Flammability | Extremely flammable liquid and vapor[5] | Highly flammable liquid and vapor[2][4] | Flammable liquid and vapor[3] |
| Hazards | Harmful if swallowed or inhaled. Causes serious eye irritation. May cause respiratory irritation.[1][5] | Harmful if swallowed. Causes serious eye irritation.[2][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical when handling this compound to protect against potential splashes, inhalation of vapors, and skin contact.
Eye and Face Protection:
-
Minimum Requirement: Chemical safety goggles are mandatory.
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[2][6]
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are essential. Butyl rubber is a suitable material for handling formate esters.[2] Natural rubber, neoprene, nitrile rubber, and PVC may not offer adequate protection.[2] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[6]
-
Lab Coat/Coveralls: A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashes, chemical-resistant coveralls should be worn over normal work clothes.
Respiratory Protection:
-
Standard Operations: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations of vapors low.[1]
-
Risk of Inhalation: If there is a potential for exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[6]
The following flowchart outlines the standard operating procedure for handling this compound, from preparation to disposal, emphasizing the required PPE at each stage.
Caption: Standard workflow for handling this compound, highlighting PPE integration.
Operational and Disposal Plans
Safe Handling and Storage Procedures:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[2][3]
-
This compound should be stored separately from incompatible materials such as strong oxidizing agents, acids, and alkalis.[3][7]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][3]
Disposal Plan:
-
Waste this compound is considered hazardous waste.
-
Dispose of the chemical and its container in accordance with all local, regional, and national regulations.[3]
-
It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of it down the drain.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response:
The following diagram illustrates the step-by-step procedure for responding to a this compound spill.
Caption: Emergency workflow for a this compound spill.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[3][7] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]
Firefighting Measures:
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂) to extinguish a fire.[2][3][6] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[2]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and inhalation of hazardous vapors.[6]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
